molecular formula C20H36N4O6 B12387375 Tetrapeptide-1

Tetrapeptide-1

Cat. No.: B12387375
M. Wt: 428.5 g/mol
InChI Key: BIKXAJOSLRDPNM-YXMSTPNBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapeptide-1 is a useful research compound. Its molecular formula is C20H36N4O6 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H36N4O6

Molecular Weight

428.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C20H36N4O6/c1-10(2)9-13(21)19(28)24-8-6-7-14(24)17(26)23-16(12(5)25)18(27)22-15(11(3)4)20(29)30/h10-16,25H,6-9,21H2,1-5H3,(H,22,27)(H,23,26)(H,29,30)/t12-,13+,14+,15+,16+/m1/s1

InChI Key

BIKXAJOSLRDPNM-YXMSTPNBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

The Genesis of a Skincare Staple: An In-Depth Technical Guide to the Discovery and Synthesis of Tetrapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a term that encompasses distinct tetrapeptide sequences, has emerged as a significant molecule in the cosmetic and dermatological fields. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of two prominent molecules often associated with this name: a sequence of Leucine-Proline-Threonine-Valine (LPTV) and the widely recognized Palmitoyl Tetrapeptide-7, with a sequence of Glycine-Glutamine-Proline-Arginine (Pal-GQPR). This document delves into the historical context of tetrapeptide synthesis, details the chemical synthesis protocols, presents quantitative data on their biological efficacy, and elucidates the signaling pathways through which they exert their effects on skin cells.

Introduction: From Foundational Peptide Chemistry to Cosmeceuticals

The journey of tetrapeptides from laboratory curiosities to key active ingredients in advanced skincare formulations is rooted in the pioneering work of peptide chemistry. The early 20th century saw Emil Fischer's foundational work on amino acids and peptide bonds, which laid the theoretical groundwork for synthesizing these complex molecules. However, it was the revolutionary invention of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 that transformed peptide synthesis from a laborious, low-yield process into a rapid and efficient methodology.[1] Merrifield's initial success in synthesizing the tetrapeptide L-leucyl-L-alanylglycyl-L-valine demonstrated the feasibility of building peptides on a solid resin support, a technique that remains the cornerstone of modern peptide synthesis.[1]

Initially, peptide research focused on their roles as hormones and drugs. It was later discovered that specific short peptide sequences, often fragments of larger extracellular matrix proteins, could act as signaling molecules within the skin, influencing cellular processes like collagen production and inflammation. This realization paved the way for the development of "matrikines," including tetrapeptides, as active ingredients in cosmetics.[2] The term "this compound" is not a standardized INCI name but is used in the industry to refer to different molecules, most notably a tetrapeptide with the sequence Leu-Pro-Thr-Val (LPTV) and the well-documented Palmitoyl Tetrapeptide-7 (Pal-Gly-Gln-Pro-Arg). This guide will address both, providing clarity on their distinct properties and histories.

Chemical Synthesis of Tetrapeptides

The primary method for producing tetrapeptides like LPTV and Pal-GQPR is Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble resin.

Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect the α-amino group of the incoming amino acid. The reactive side chains of the amino acids are protected by acid-labile groups (such as tBu, Boc, and Trt). The synthesis proceeds in cycles, with each cycle consisting of two main steps:

  • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a weak base, typically a solution of piperidine in dimethylformamide (DMF).

  • Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, DIC) and added to the deprotected N-terminus of the peptide chain, forming a new peptide bond.

These cycles are repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA).

Experimental Protocol: Synthesis of Palmitoyl-Gly-Gln-Pro-Arg-OH (Pal-GQPR)

This protocol describes the synthesis of Pal-GQPR on a 2-chlorotrityl chloride (2-CTC) resin, which is advantageous for producing peptide acids under mild cleavage conditions.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Pro-OH

  • Fmoc-Gln(Trt)-OH

  • Fmoc-Gly-OH

  • Palmitic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the 2-CTC resin in DCM in a reaction vessel.

    • In a separate container, dissolve Fmoc-Arg(Pbf)-OH (1.1 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

    • To cap any unreacted sites on the resin, add a small amount of methanol and agitate for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling (Pro, Gln, Gly):

      • In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, or Fmoc-Gly-OH; 2 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

      • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

      • Wash the resin with DMF and isopropanol.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • N-Terminal Palmitoylation:

    • After the final Fmoc deprotection of the Glycine residue, wash the resin.

    • In a separate vial, dissolve palmitic acid (2 equivalents) and HOBt/DIC in DMF.

    • Add the activated palmitic acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF, isopropanol, and methanol, then dry.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2 hours at room temperature.

    • Filter to collect the cleaved peptide solution.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, then decant the ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Synthesis of Leu-Pro-Thr-Val (LPTV)

The synthesis of LPTV follows a similar Fmoc-SPPS protocol, typically on a 2-chlorotrityl chloride resin to yield the C-terminal carboxylic acid. The amino acids used would be Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Leu-OH. The side chain of Threonine is protected with a tert-butyl (tBu) group, which is removed during the final TFA cleavage. While specific literature with detailed yield and purity for this exact sequence is scarce, typical yields for tetrapeptide synthesis via SPPS are in the range of 70-90% for the crude product, with final purities after HPLC purification exceeding 95%.[3]

Biological Activity and Experimental Protocols

The two tetrapeptides exert their biological effects through different mechanisms. Pal-GQPR is primarily known for its anti-inflammatory properties, while LPTV is associated with antioxidant and general skin conditioning effects.

Palmitoyl Tetrapeptide-7 (Pal-GQPR): Anti-Inflammatory Action

Mechanism of Action: Palmitoyl Tetrapeptide-7 is reported to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in skin cells.[4][5][6] IL-6 is a key mediator of inflammation, and its chronic elevation in the skin can accelerate the degradation of the extracellular matrix (ECM), leading to wrinkles and loss of elasticity. By suppressing IL-6, Pal-GQPR helps to mitigate inflammatory damage. This effect is thought to involve the modulation of the NF-κB signaling pathway.[7]

Signaling Pathway: Inhibition of IL-6 Production

IL6_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., UV, LPS) Receptor Cell Surface Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor Cell_Membrane Signaling_Cascade Intracellular Signaling (e.g., MyD88, TRAF6) Receptor->Signaling_Cascade Pal_GQPR Palmitoyl Tetrapeptide-7 Pal_GQPR->Signaling_Cascade Inhibition NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation Nucleus Nucleus NFkB_Activation->Nucleus IL6_Gene IL-6 Gene Transcription IL6_Production IL-6 Production and Secretion IL6_Gene->IL6_Production Inflammation Inflammation & ECM Degradation IL6_Production->Inflammation

Caption: Pal-GQPR is thought to inhibit the intracellular signaling cascade that leads to NF-κB activation, thereby reducing IL-6 gene transcription and subsequent inflammation.

Experimental Protocol: In Vitro IL-6 Inhibition Assay

This protocol describes how to measure the reduction of IL-6 in human keratinocytes stimulated with lipopolysaccharide (LPS).

Materials:

  • Human epidermal keratinocytes (HEKs)

  • Keratinocyte growth medium

  • Lipopolysaccharide (LPS)

  • Palmitoyl Tetrapeptide-7 (Pal-GQPR)

  • Phosphate-buffered saline (PBS)

  • Human IL-6 ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture HEKs in keratinocyte growth medium until they reach approximately 80% confluency.

  • Seeding: Seed the HEKs into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Pal-GQPR (e.g., 1, 5, 10 µM). Include a vehicle control (no peptide). Incubate for 2 hours.

  • Inflammatory Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.[5][8][9]

  • Data Analysis: Calculate the percentage inhibition of IL-6 production for each concentration of Pal-GQPR compared to the LPS-only control. Determine the IC50 value if possible.

Peptide Assay Cell Type Result
Palmitoyl Tetrapeptide-7IL-6 ExpressionHairless Mouse Skin (in vivo)Statistically significant decrease in IL-6 expression after PM10 treatment with 5% PT-7 gel.[10]
This compound (LPTV): Antioxidant and ECM-Stimulating Activity

Mechanism of Action: The antioxidant activity of peptides like LPTV is often attributed to their amino acid composition. Hydrophobic amino acids such as Leucine and Valine can enhance the peptide's ability to scavenge free radicals.[11] Additionally, some tetrapeptides have been shown to stimulate the production of extracellular matrix components, including collagen. This is thought to occur through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of collagen synthesis in fibroblasts.[12]

// Nodes Tetrapeptide [label="Tetrapeptide\n(e.g., LPTV, GEKG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGF_beta_RII [label="TGF-β Receptor II", fillcolor="#F1F3F4", fontcolor="#202124"]; TGF_beta_RI [label="TGF-β Receptor I", fillcolor="#F1F3F4", fontcolor="#202124"]; SMAD23 [label="SMAD2/3", fillcolor="#FBBC05", fontcolor="#202124"]; pSMAD23 [label="p-SMAD2/3", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD4 [label="SMAD4", fillcolor="#FBBC05", fontcolor="#202124"]; SMAD_complex [label="SMAD Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleus [shape=ellipse, label="Nucleus", fillcolor="#F1F3F4", fontcolor="#202124"]; COL1A1_Gene [label="COL1A1 Gene\nTranscription", fillcolor="#F1F3F4", fontcolor="#202124"]; Procollagen [label="Pro-collagen I\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tetrapeptide -> TGF_beta_RII [arrowhead=vee, color="#5F6368", label=" Activates"]; TGF_beta_RII -> TGF_beta_RI [arrowhead=vee, color="#5F6368", label=" Recruits &\n Phosphorylates"]; TGF_beta_RI -> SMAD23 [arrowhead=vee, color="#5F6368", label=" Phosphorylates"]; SMAD23 -> pSMAD23 [style=invis]; pSMAD23 -> SMAD_complex [arrowhead=vee, color="#5F6368"]; SMAD4 -> SMAD_complex [arrowhead=vee, color="#5F6368"]; SMAD_complex -> Nucleus [arrowhead=vee, color="#5F6368"]; Nucleus -> COL1A1_Gene [style=invis]; COL1A1_Gene -> Procollagen [arrowhead=vee, color="#5F6368"];

// Invisible edges for alignment {rank=same; Tetrapeptide;} {rank=same; TGF_beta_RII;} {rank=same; TGF_beta_RI;} {rank=same; SMAD23; SMAD4;} {rank=same; pSMAD23;} {rank=same; SMAD_complex;} {rank=same; Nucleus; COL1A1_Gene;} {rank=same; Procollagen;} }

Caption: A generalized workflow for the solid-phase synthesis of a modified tetrapeptide, such as Pal-GQPR.

Workflow: In Vitro Biological Assays

Assay_Workflow cluster_assays 3. Perform Specific Assays Culture_Cells 1. Culture Skin Cells (Fibroblasts or Keratinocytes) Treat_Peptide 2. Treat Cells with Tetrapeptide Culture_Cells->Treat_Peptide Assay_Inflammation Anti-Inflammatory Assay - Induce inflammation (LPS/UV) - Collect supernatant - Measure IL-6 via ELISA Treat_Peptide->Assay_Inflammation Assay_Collagen Collagen Synthesis Assay - Collect supernatant - Quantify collagen via Sircol Assay - (Optional: qPCR for COL1A1) Treat_Peptide->Assay_Collagen Assay_Antioxidant Cellular Antioxidant Assay - Induce oxidative stress (H2O2) - Measure ROS levels (e.g., DCFDA) Treat_Peptide->Assay_Antioxidant Data_Analysis 4. Data Analysis (Compare to controls, calculate % change, IC50) Assay_Inflammation->Data_Analysis Assay_Collagen->Data_Analysis Assay_Antioxidant->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: A general workflow for evaluating the biological activity of tetrapeptides in skin cell cultures.

References

Tetrapeptide-1 chemical structure and amino acid sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1 is a synthetic signaling peptide with the amino acid sequence L-Leucyl-L-Prolyl-L-Threonyl-L-Valine (LPTV). As a "matrikine," it is a fragment of an extracellular matrix (ECM) protein that is believed to signal for matrix repair and regeneration. Primarily utilized in advanced cosmetic and dermatological formulations, this compound is recognized for its ability to stimulate the synthesis of key ECM components, such as collagen and elastin, thereby improving skin firmness and elasticity. This guide provides a comprehensive overview of its chemical structure, proposed mechanism of action, and the experimental protocols used for its analysis.

Chemical Structure and Properties

This compound is a small oligopeptide composed of four amino acids linked by peptide bonds. Its specific sequence and chemical properties are fundamental to its biological activity.

Amino Acid Sequence

The primary structure of this compound is:

L-Leucine - L-Proline - L-Threonine - L-Valine (LPTV) [1][2]

Chemical Properties

The key chemical identifiers and properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
IUPAC Name (2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid[1]
Molecular Formula C20H36N4O6[1]
Molecular Weight 428.5 g/mol [1]
Purity (Typical) ≥98%[3]
Appearance Solid (White to off-white)
Solubility Soluble in Ethanol (≥10 mg/ml), PBS (pH 7.2) (≥10 mg/ml), and sparingly soluble in DMSO (1-10 mg/ml)[3]

Mechanism of Action and Signaling Pathway

This compound functions as a signaling molecule that interacts with dermal fibroblasts, the primary cells responsible for producing and maintaining the skin's extracellular matrix.[4][5] While the precise, complete signaling cascade for the LPTV sequence is not extensively detailed in publicly available literature, its mechanism can be inferred from the general action of matrikine peptides, which are known to stimulate regenerative processes.

The proposed pathway involves this compound binding to a specific receptor on the fibroblast cell surface. This binding event initiates an intracellular signaling cascade that ultimately leads to the upregulation of genes encoding for ECM proteins. A highly plausible pathway is the activation of the Transforming Growth Factor-β (TGF-β) signaling cascade, a master regulator of collagen and elastin synthesis.[6][7]

Proposed Signaling Pathway

The diagram below illustrates the hypothesized signaling pathway for this compound in dermal fibroblasts.

Tetrapeptide1_Signaling_Pathway Proposed Signaling Pathway of this compound in Fibroblasts cluster_Nucleus Inside Nucleus Tetrapeptide1 This compound (LPTV) Receptor Cell Surface Receptor (e.g., TGF-β Receptor Complex) Tetrapeptide1->Receptor Binds Signal_Transduction Intracellular Signal Transduction (e.g., Smad protein phosphorylation) Receptor->Signal_Transduction Activates Nucleus Nucleus Signal_Transduction->Nucleus Translocates to Transcription Gene Transcription (Upregulation) Signal_Transduction->Transcription Initiates mRNA mRNA (COL1A1, ELN, etc.) Transcription->mRNA Produces Translation Protein Synthesis (Ribosomes) mRNA->Translation Translated ECM_Proteins Extracellular Matrix Proteins (Collagen, Elastin, Fibronectin) Translation->ECM_Proteins Synthesizes Secretion Secretion ECM_Proteins->Secretion Prepared for

Caption: Proposed signaling pathway of this compound in fibroblasts.

Quantitative Efficacy Data

Table 1: Example of Gene Expression Upregulation in Human Dermal Fibroblasts by Collagen Peptides (Data adapted from a study on general collagen peptides, not specific to this compound)

Gene TargetPeptide ConcentrationMean Upregulation (%) vs. Controlp-valueReference
COL1A1 (Collagen Type I)0.01%108.4 ± 7.6%< 0.005[8]
ELN (Elastin)0.01%35.2 ± 13.2%< 0.005[8]
VCAN (Versican)0.01%127.6 ± 7.0%< 0.005[8]

Experimental Protocols

The synthesis, purification, and analysis of this compound, along with the evaluation of its biological activity, involve standard biochemical and cell biology techniques.

Peptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides like this compound. The Fmoc/tBu strategy is commonly employed.

Workflow Diagram for SPPS of this compound (LPTV)

SPPS_Workflow Fmoc-SPPS Workflow for LPTV Synthesis start Start: Swell Resin load_val 1. Load Fmoc-Val-OH to Resin start->load_val deprotect_val 2. Deprotect Valine (Remove Fmoc group) load_val->deprotect_val couple_thr 3. Couple Fmoc-Thr(tBu)-OH deprotect_val->couple_thr deprotect_thr 4. Deprotect Threonine couple_thr->deprotect_thr couple_pro 5. Couple Fmoc-Pro-OH deprotect_thr->couple_pro deprotect_pro 6. Deprotect Proline couple_pro->deprotect_pro couple_leu 7. Couple Fmoc-Leu-OH deprotect_pro->couple_leu deprotect_leu 8. Final Deprotection couple_leu->deprotect_leu cleave 9. Cleave Peptide from Resin & Remove Side-Chain Protection deprotect_leu->cleave purify 10. Purify Crude Peptide (RP-HPLC) cleave->purify analyze 11. Characterize (Mass Spectrometry) purify->analyze end End: Pure LPTV Peptide analyze->end

Caption: Step-wise workflow for the synthesis of this compound (LPTV).

Detailed Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like Dimethylformamide (DMF).

  • First Amino Acid Loading: Covalently attach the C-terminal amino acid (Fmoc-L-Valine-OH) to the resin using an activating agent.

  • Deprotection: Remove the temporary N-terminal Fmoc protecting group from the valine residue using a mild base, typically a solution of 20% piperidine in DMF. This exposes a free amine group.

  • Coupling: Introduce the next Fmoc-protected amino acid (Fmoc-L-Threonine(tBu)-OH). Activate its carboxyl group with a coupling reagent (e.g., HBTU/DIPEA) to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide.

  • Repeat Cycle: Repeat the deprotection and coupling steps for L-Proline and then L-Leucine.

  • Final Cleavage: Once the full peptide chain is assembled, treat the resin with a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove the permanent side-chain protecting groups.

  • Purification & Analysis: Purify the cleaved peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity via Mass Spectrometry (MS).

In Vitro Efficacy Testing: Gene Expression Analysis in Fibroblasts

This protocol determines the effect of this compound on the expression of ECM-related genes in human dermal fibroblasts.

Protocol:

  • Cell Culture: Culture primary human dermal fibroblasts in standard growth medium (e.g., DMEM with 10% FBS) until they reach approximately 80% confluency.

  • Treatment: Starve the cells in a serum-free medium for 24 hours to synchronize them. Then, treat the cells with varying concentrations of this compound (e.g., 0.001%, 0.01%, 0.1%) dissolved in a serum-free medium for a specified time (e.g., 24 or 48 hours). A vehicle-only group serves as the control.

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for target genes (e.g., COL1A1, ELN, FN1), and a reference gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, comparing the expression levels in peptide-treated cells to the control cells.

Conclusion

This compound (L-Leucyl-L-Prolyl-L-Threonyl-L-Valine) is a well-defined synthetic peptide with a clear role as a signaling molecule in skin biology. Its proposed mechanism, centered on the stimulation of fibroblast activity to increase the production of extracellular matrix proteins, positions it as a valuable ingredient in formulations aimed at addressing the signs of cutaneous aging. While detailed public data on its specific signaling pathway and quantitative efficacy are limited, the established protocols for its synthesis and biological evaluation provide a robust framework for its study and application in research and development. Further investigation into its precise molecular interactions will undoubtedly enhance its targeted use in next-generation dermatological products.

References

physical and chemical properties of Tetrapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of the amino acid sequence Leucine-Proline-Threonine-Valine (LPTV), is a bioactive molecule of growing interest in dermatological and cosmetic research. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It details its role as an antioxidant and a modulator of the extracellular matrix, offering insights into its potential mechanisms of action. This document includes a compilation of its physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of associated cellular pathways to support further research and development.

Physicochemical Properties

This compound is a well-defined oligopeptide with specific physical and chemical characteristics that are crucial for its handling, formulation, and biological activity.

Structural and General Properties
PropertyValueSource
Amino Acid Sequence Leucine-Proline-Threonine-Valine (Leu-Pro-Thr-Val; LPTV)[Generic Peptide Information]
Molecular Formula C₂₀H₃₆N₄O₆[Generic Peptide Information]
Molecular Weight 428.52 g/mol [Generic Peptide Information]
Appearance White to off-white solid[Generic Peptide Information]
IUPAC Name (2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid[Generic Peptide Information]
CAS Number 1632354-04-1[Generic Peptide Information]
Solubility and Stability
PropertyDetailsSource
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[Generic Peptide Information]
Storage (Powder) Store at -20°C for long-term stability.[Generic Peptide Information]
Storage (Solution) Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[Generic Peptide Information]

Biological Activity and Mechanism of Action

This compound exhibits promising biological activities relevant to dermatology and tissue regeneration, primarily centered around its antioxidant properties and its ability to influence the cutaneous extracellular matrix (ECM).

Antioxidant Activity

This compound is recognized for its antioxidant properties, which enable it to counteract the damaging effects of reactive oxygen species (ROS) in biological systems. Oxidative stress is a key contributor to cellular aging and tissue damage. The antioxidant capacity of peptides is often attributed to their amino acid composition and sequence, which can facilitate the donation of hydrogen atoms or electrons to neutralize free radicals.

Extracellular Matrix (ECM) Synthesis

A significant biological function attributed to this compound is its ability to stimulate the synthesis of key components of the extracellular matrix in the skin. The ECM, primarily composed of collagen and elastin fibers, provides structural support and elasticity to the skin. The age-related decline in the production of these proteins leads to the formation of wrinkles and loss of skin firmness.

This compound is reported to stimulate dermal fibroblasts to increase the production of:

  • Collagen (specifically Type I): The main structural protein in the dermis, providing tensile strength.

  • Elastin: A protein that imparts elasticity and resilience to the skin.

Note: Although it is widely stated that this compound stimulates collagen and elastin synthesis, specific quantitative data from in vitro studies on human dermal fibroblasts (e.g., percentage increase in COL1A1 or ELN gene expression) for the Leu-Pro-Thr-Val sequence are not available in the public domain literature reviewed.

Putative Signaling Pathway: TGF-β

The stimulation of collagen and elastin synthesis by bioactive peptides is often mediated through the Transforming Growth Factor-β (TGF-β) signaling pathway. This pathway is a central regulator of ECM homeostasis in fibroblasts. While direct evidence for the interaction of this compound with the TGF-β pathway is limited, a proposed mechanism is illustrated below.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Gene Transcription Tetrapeptide1 This compound (LPTV) Activation Activation Tetrapeptide1->Activation TGFb_ligand Latent TGF-β TGFb_ligand->Activation TGFb_receptor TGF-β Receptor (TβRI/TβRII) SMADs Smad2/3 Phosphorylation TGFb_receptor->SMADs Activation->TGFb_receptor Active TGF-β SMAD_complex Smad Complex SMADs->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus COL1A1 COL1A1 (Collagen) Nucleus->COL1A1 ELN ELN (Elastin) Nucleus->ELN

Caption: Proposed TGF-β signaling pathway potentially modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key experiments to evaluate its biological activities. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Synthesis of this compound (Leu-Pro-Thr-Val)

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu strategy.

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 3. Coupling of Fmoc-Val-OH Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 4. Fmoc Deprotection Wash1->Deprotection2 Coupling2 5. Coupling of Fmoc-Thr(tBu)-OH Deprotection2->Coupling2 Wash2 Wash (DMF) Coupling2->Wash2 Deprotection3 6. Fmoc Deprotection Wash2->Deprotection3 Coupling3 7. Coupling of Fmoc-Pro-OH Deprotection3->Coupling3 Wash3 Wash (DMF) Coupling3->Wash3 Deprotection4 8. Fmoc Deprotection Wash3->Deprotection4 Coupling4 9. Coupling of Fmoc-Leu-OH Deprotection4->Coupling4 Wash4 Wash (DMF) Coupling4->Wash4 Cleavage 10. Cleavage and Deprotection (e.g., TFA Cocktail) Wash4->Cleavage Purification 11. Purification (RP-HPLC) Cleavage->Purification Analysis 12. Characterization (Mass Spectrometry) Purification->Analysis

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Protocol:

  • Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Iterative Process):

    • Couple the C-terminal amino acid (Fmoc-Val-OH) to the deprotected resin. Activate the amino acid with a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Allow the reaction to proceed for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

    • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, and Fmoc-Leu-OH.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin with DMF and then Dichloromethane (DCM). Treat the peptide-resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

In Vitro Antioxidant Activity Assay

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Use a known antioxidant, such as Ascorbic Acid or Trolox, as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add different concentrations of the this compound solution, positive control, and a blank (solvent only) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the peptide concentration.

In Vitro ECM Gene Expression Analysis

Methodology: Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) in Human Dermal Fibroblasts (HDFs).

Principle: This method quantifies the messenger RNA (mRNA) levels of target genes (e.g., COL1A1 for collagen type I and ELN for elastin) to assess the effect of this compound on their expression.

Protocol:

  • Cell Culture and Treatment:

    • Culture primary Human Dermal Fibroblasts in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells in culture plates and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control group.

  • RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR:

    • Perform qPCR using the synthesized cDNA, specific primers for the target genes (COL1A1, ELN), a housekeeping gene for normalization (e.g., GAPDH or ACTB), and a suitable qPCR master mix.

    • Run the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in the this compound treated groups relative to the untreated control.

Conclusion

This compound (Leu-Pro-Thr-Val) is a synthetic peptide with documented antioxidant and skin-conditioning properties, including the stimulation of extracellular matrix protein synthesis. Its well-defined physicochemical characteristics make it a suitable candidate for inclusion in dermatological and cosmetic formulations. The provided experimental protocols offer a framework for the synthesis and bio-evaluation of this peptide. While the qualitative biological effects of this compound are established, further research is warranted to generate specific quantitative data on its antioxidant potency and its efficacy in stimulating collagen and elastin production. Elucidating the precise molecular mechanisms, particularly its interaction with the TGF-β signaling pathway, will be crucial for optimizing its application in skin health and anti-aging therapies. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this promising bioactive peptide.

An In-depth Technical Guide to Tetrapeptide-1: Synthesis, Mechanism of Action, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of four amino acids, has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging and skin-conditioning properties. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, a detailed methodology for its synthesis, an exploration of its mechanism of action, and a collection of experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic formulation.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1632354-04-1[1][2]
Molecular Formula C20H36N4O6[1]
Molecular Weight 428.52 g/mol [1]
Amino Acid Sequence Leucine-Proline-Threonine-Valine (Leu-Pro-Thr-Val)[1]
Appearance White to off-white solid[1]
Purity ≥95%[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C[1]

Synthesis of this compound

The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • First Amino Acid Coupling (Valine):

    • Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate container, dissolve Fmoc-Val-OH, HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin to remove excess reagents.

  • Subsequent Amino Acid Couplings (Threonine, Proline, Leucine):

    • Repeat the deprotection and coupling steps for Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, and Fmoc-Leu-OH sequentially.

  • Final Deprotection: Remove the final Fmoc group from the N-terminal Leucine using 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and analytical HPLC.

Mechanism of Action

This compound is recognized for its antioxidant properties and its ability to stimulate the synthesis of extracellular matrix (ECM) components, which are crucial for maintaining skin structure and elasticity.

Antioxidant Activity

This compound can neutralize free radicals, which are unstable molecules that contribute to oxidative stress and cellular damage, a key factor in the aging process. The specific amino acid sequence of this compound likely contributes to its radical scavenging capabilities.

Stimulation of Extracellular Matrix Synthesis

This compound has been shown to stimulate the production of essential ECM proteins such as collagen and elastin in dermal fibroblasts.[1] This action helps to improve skin firmness and elasticity, thereby reducing the appearance of fine lines and wrinkles. While the precise signaling pathways are still under investigation, it is hypothesized that this compound may act as a signaling molecule that interacts with cellular receptors to initiate downstream cascades leading to increased ECM protein expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro Antioxidant Activity Assay (DPPH Assay)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • In a 96-well plate, add 50 µL of each this compound dilution to the wells.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To assess the effect of this compound on collagen production in skin cells.

Materials:

  • Human dermal fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Procollagen Type I C-Peptide (PIP) EIA Kit

  • Cell culture plates (24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed HDFs in 24-well plates and culture until they reach 80-90% confluency.

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with various concentrations of this compound in serum-free medium for 48-72 hours. Include a vehicle control (medium without this compound).

  • Collect the cell culture supernatant.

  • Quantify the amount of procollagen type I released into the supernatant using the PIP EIA kit according to the manufacturer's instructions.

  • Normalize the results to the total protein content of the cells in each well.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to this compound.

Tetrapeptide1_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support AA1 Couple Fmoc-Val-OH Resin->AA1 Deprot1 Fmoc Deprotection AA1->Deprot1 AA2 Couple Fmoc-Thr(tBu)-OH Deprot1->AA2 Deprot2 Fmoc Deprotection AA2->Deprot2 AA3 Couple Fmoc-Pro-OH Deprot2->AA3 Deprot3 Fmoc Deprotection AA3->Deprot3 AA4 Couple Fmoc-Leu-OH Deprot3->AA4 Deprot4 Final Fmoc Deprotection AA4->Deprot4 Cleavage Cleavage from Resin Deprot4->Cleavage Purification HPLC Purification Cleavage->Purification Tetrapeptide1 Pure This compound Purification->Tetrapeptide1

Caption: Workflow for the Solid-Phase Synthesis of this compound.

Tetrapeptide1_Mechanism_of_Action cluster_antioxidant Antioxidant Activity cluster_ecm ECM Synthesis Stimulation Tetrapeptide1 This compound Neutralization Neutralization Tetrapeptide1->Neutralization Fibroblast Dermal Fibroblast Tetrapeptide1->Fibroblast FreeRadicals Free Radicals (Oxidative Stress) FreeRadicals->Neutralization ReducedDamage Reduced Cellular Damage Neutralization->ReducedDamage Signaling Cellular Signaling (Hypothesized) Fibroblast->Signaling GeneExpression Increased Gene Expression Signaling->GeneExpression CollagenElastin Collagen & Elastin Synthesis GeneExpression->CollagenElastin ImprovedSkin Improved Skin Firmness & Elasticity CollagenElastin->ImprovedSkin

Caption: Proposed Mechanism of Action for this compound.

References

Early In Vitro Studies on Tetrapeptide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early in vitro bioactivity of a key tetrapeptide in dermatological and cosmetic research. Focusing on the core mechanisms and quantifiable effects, this document synthesizes data from foundational studies to offer a clear understanding of its potential applications. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways and workflows.

Quantitative Bioactivity Data

Early in vitro studies have quantified the effects of specific tetrapeptides on crucial biomarkers of skin health. The following tables summarize the key findings for two notable tetrapeptides, providing a comparative overview of their efficacy.

Table 1: In Vitro Efficacy of Tetrapeptide GEKG (Tetrapeptide-21)

BiomarkerAssay TypeCell LineConcentrationResultReference
Pro-collagen IELISAHuman Dermal Fibroblasts10 ppm~2.5-fold increase vs. control[1]
Pro-collagen IELISAHuman Dermal Fibroblasts10 ppm~2-fold higher than Palmitoyl Pentapeptide-4 (Matrixyl)[1]
Hyaluronic AcidNot SpecifiedHuman Dermal FibroblastsNot SpecifiedIncreased synthesis[1][2][3]
FibronectinNot SpecifiedHuman Dermal FibroblastsNot SpecifiedIncreased synthesis[1][2][3]
COL1A1 mRNART-qPCRPrimary Human Fibroblasts2,500 µMIncreased expression[2]
MMP1 mRNART-qPCRPrimary Human Fibroblasts2,500 µMReduced expression[2]

Table 2: In Vitro Efficacy of Acetyl Tetrapeptide-2

BiomarkerAssay TypeCell LineConcentrationResultReference
Cell StiffnessAtomic Force MicroscopyHaCaT Keratinocytes0.5 - 50 µg/mLIncreased stiffness[4][5]
COL17A1 mRNART-qPCRHaCaT Keratinocytes0.5 µg/mLSignificantly upregulated[5]
ACTN1, ITGB4, COL17A1 mRNART-qPCRHaCaT Keratinocytes50 µg/mLSignificantly decreased[5]
Collagen & ElastinNot SpecifiedNot SpecifiedNot SpecifiedStimulator of synthesis[4][5][6][7]

Experimental Protocols

The following sections detail the methodologies employed in the foundational in vitro studies to assess the bioactivity of these tetrapeptides.

Cell Culture
  • Cell Lines: Primary human dermal fibroblasts (HDFs) and immortalized human keratinocytes (HaCaT) are predominantly used.[2][4][5]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Pro-Collagen I Quantification (ELISA)
  • Cell Seeding: HDFs are seeded in 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Peptide Treatment: The culture medium is replaced with fresh medium containing the test tetrapeptide (e.g., 10 ppm GEKG), a positive control (e.g., Palmitoyl Pentapeptide-4), or a vehicle control.

  • Incubation: Cells are incubated for 72 hours to allow for protein synthesis and secretion.

  • Supernatant Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of pro-collagen type I in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Results are normalized to the total protein content of the cell lysate and expressed as a fold change relative to the vehicle control.

Gene Expression Analysis (RT-qPCR)
  • Cell Seeding and Treatment: Cells are seeded and treated with the tetrapeptide as described for the ELISA protocol.

  • RNA Extraction: After the desired incubation period (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers for the target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method and expressed as a fold change relative to the control group.

Atomic Force Microscopy (AFM) for Cell Stiffness
  • Cell Preparation: HaCaT cells are seeded on glass coverslips and treated with various concentrations of Acetyl Tetrapeptide-2 for 48 hours.[4][5]

  • AFM Measurement: An atomic force microscope is used to measure the mechanical properties of the cells. A cantilever with a pyramidal tip is used to indent the cell surface at a controlled force.

  • Data Acquisition: Force-distance curves are recorded for multiple points on the cell surface.

  • Young's Modulus Calculation: The Young's modulus, a measure of stiffness, is calculated from the force-distance curves using the Hertz model.

  • Statistical Analysis: The average Young's modulus is determined for each treatment group and compared to the untreated control.

Signaling Pathways and Experimental Workflows

The bioactivity of these tetrapeptides is primarily attributed to their role as signaling molecules that modulate cellular functions, particularly the synthesis of extracellular matrix (ECM) proteins.

Proposed Signaling Pathway for GEKG (Tetrapeptide-21)

Tetrapeptide-21, with the sequence Glycine-Glutamic Acid-Lysine-Glycine (GEKG), is believed to act as a matrikine. Matrikines are small peptides derived from the breakdown of ECM proteins that can, in turn, regulate cell activities by interacting with specific cell surface receptors. This interaction triggers intracellular signaling cascades that lead to the synthesis of new ECM components, creating a positive feedback loop for tissue repair and regeneration.[1][3]

GEKG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_response Cellular Response GEKG Tetrapeptide-21 (GEKG) Receptor Cell Surface Receptor GEKG->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Increased Gene Expression (e.g., COL1A1) Transcription_Factors->Gene_Expression Promotes Protein_Synthesis Increased Synthesis of ECM Proteins (Collagen, Hyaluronic Acid, Fibronectin) Gene_Expression->Protein_Synthesis Leads to

Proposed signaling pathway of Tetrapeptide-21 (GEKG).
Experimental Workflow for In Vitro Peptide Bioactivity Screening

The general workflow for assessing the in vitro bioactivity of a novel tetrapeptide involves a series of sequential assays to determine its efficacy and mechanism of action.

Experimental_Workflow A Peptide Synthesis and Purification B Cell Viability/Toxicity Assay (e.g., MTT, LDH) A->B C Primary Efficacy Screening (e.g., Collagen ELISA) B->C Select non-toxic concentrations D Dose-Response Study C->D E Mechanism of Action Studies D->E F Gene Expression Analysis (RT-qPCR) E->F G Protein Expression Analysis (Western Blot, Immunofluorescence) E->G H Data Analysis and Interpretation F->H G->H

General experimental workflow for in vitro peptide screening.

References

Tetrapeptide-1: A Comprehensive Technical Review for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Cosmeceutical Agent

Introduction

Tetrapeptide-1, a synthetic peptide comprised of the four amino acids Leucine, Proline, Threonine, and Valine (Leu-Pro-Thr-Val), is emerging as a noteworthy ingredient in the field of dermatology and cosmetic science.[1][2] Identified by the CAS Number 1632354-04-1, this oligopeptide is categorized as a signaling molecule with purported benefits in skin regeneration and anti-aging applications. This technical guide provides a comprehensive literature review of this compound, synthesizing available data on its biochemical properties, mechanism of action, and potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the current state of knowledge, including experimental protocols and a discussion of relevant signaling pathways.

Biochemical Profile and Properties

This compound is a synthetic peptide with the amino acid sequence Leu-Pro-Thr-Val.[3] As a small molecule, it is designed for potential interaction with cellular components to modulate biological processes. Its primary reported functions include acting as a signaling peptide and exhibiting antioxidant properties.[3] In cosmetic formulations, it is utilized for its skin-conditioning effects, aiming to improve skin texture and appearance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Amino Acid Sequence Leu-Pro-Thr-Val (LPTV)[3]
CAS Number 1632354-04-1[3]
Molecular Formula C20H36N4O6[2]
Molecular Weight 428.52 g/mol [2]
Appearance White to off-white solid
Purity (typical) ≥98.0%[1]
Moisture Content ≤0.5%[1]
Storage Conditions Powder: -20°C to -80°C[3]

Mechanism of Action and Biological Activity

The primary mechanism of action attributed to this compound is its role as a signaling peptide that stimulates the synthesis of extracellular matrix (ECM) proteins.[3] The ECM is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Key components of the ECM relevant to skin health include collagen, elastin, and fibronectin.

Extracellular Matrix Synthesis

This compound is reported to combat signs of skin aging, such as wrinkles and sagging, by stimulating the production of collagen, elastin, and fibronectin.[3] Collagen provides tensile strength and resilience to the skin, while elastin allows the skin to stretch and recoil. Fibronectin is involved in cell adhesion and wound healing. By promoting the synthesis of these crucial ECM components, this compound may help to improve skin firmness, elasticity, and overall appearance.

While direct, quantitative evidence from peer-reviewed literature for this compound's efficacy in ECM synthesis is limited, the proposed mechanism aligns with the function of other well-studied cosmetic peptides. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a primary regulator of collagen and other ECM protein synthesis in fibroblasts.[4][5] It is plausible that this compound exerts its effects by modulating this pathway.

Antioxidant Activity

This compound is also described as having antioxidant properties.[3] Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to skin aging. Antioxidants can neutralize ROS, thereby protecting cellular structures from damage. The specific antioxidant capacity of this compound, including quantitative measures like IC50 values, is not extensively documented in publicly available research.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

Synthesis and Purification of this compound (Leu-Pro-Thr-Val)

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides.

Protocol:

  • Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin, which allows for the attachment of the first amino acid.

  • First Amino Acid Coupling: The C-terminal amino acid, Valine (Val), with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, is coupled to the resin.

  • Deprotection: The Fmoc protecting group is removed from the attached Valine using a solution of piperidine in a solvent like dimethylformamide (DMF).

  • Stepwise Amino Acid Coupling: The subsequent amino acids, Threonine (Thr), Proline (Pro), and Leucine (Leu), are sequentially coupled. Each amino acid is protected with an Fmoc group at its N-terminus and is activated using a coupling reagent such as HBTU/HOBt to facilitate the formation of the peptide bond. A deprotection step is performed after each coupling.

  • Cleavage from Resin: Once the full tetrapeptide sequence (Leu-Pro-Thr-Val) is assembled on the resin, it is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavenger reagents to protect the peptide from side reactions.

  • Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

In Vitro Assessment of Collagen Synthesis in Human Dermal Fibroblasts

The Sirius Red assay is a colorimetric method for quantifying total collagen produced by fibroblasts in cell culture.[6][7]

Protocol:

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Once the cells reach a desired confluency, they are treated with varying concentrations of this compound. A vehicle control (the solvent used to dissolve the peptide) and a positive control (e.g., TGF-β) should be included.

  • Incubation: The cells are incubated with this compound for a specified period, typically 24 to 72 hours, to allow for collagen production.

  • Sample Collection: The cell culture supernatant (containing secreted collagen) and the cell layer (containing cell-associated collagen) are collected separately.

  • Sirius Red Staining:

    • A Sirius Red staining solution (0.1% Sirius Red in saturated picric acid) is added to the samples.

    • The mixture is incubated to allow the dye to bind specifically to collagen molecules.

    • The collagen-dye precipitate is then centrifuged and washed to remove unbound dye.

  • Quantification: The bound dye is eluted using a destaining solution (e.g., 0.1 M sodium hydroxide), and the absorbance of the solution is measured using a spectrophotometer at a wavelength of around 540 nm.

  • Data Analysis: The amount of collagen is determined by comparing the absorbance values of the treated samples to a standard curve generated using known concentrations of collagen. The results can be expressed as a percentage increase in collagen synthesis compared to the vehicle control.

In Vitro Antioxidant Activity Assessment (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.[8][9]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent like methanol or ethanol is prepared. The working solution is then made by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Solutions of this compound at various concentrations are prepared. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Reaction: The this compound solutions are mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample containing this compound.

  • IC50 Determination: The IC50 value, which is the concentration of the peptide required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Signaling Pathways

Based on its purported biological activities, the following signaling pathways are likely to be modulated by this compound.

TGF-β Signaling Pathway for Collagen Synthesis

The Transforming Growth Factor-beta (TGF-β) pathway is central to the regulation of ECM protein synthesis.[10][11]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TGF_beta_Receptor_II TGF-β Receptor II This compound->TGF_beta_Receptor_II Activates TGF_beta_Receptor_I TGF-β Receptor I TGF_beta_Receptor_II->TGF_beta_Receptor_I Recruits & Phosphorylates R-SMAD R-SMAD (SMAD2/3) TGF_beta_Receptor_I->R-SMAD Phosphorylates SMAD_Complex SMAD Complex R-SMAD->SMAD_Complex Binds to Co-SMAD Co-SMAD (SMAD4) Co-SMAD->SMAD_Complex Binds to Gene_Transcription Gene Transcription (Collagen, Elastin, Fibronectin) SMAD_Complex->Gene_Transcription Translocates & Initiates

Caption: Proposed TGF-β signaling pathway for this compound-induced ECM synthesis.

Experimental Workflow for In Vitro Collagen Synthesis Assay

The following diagram illustrates the workflow for assessing the effect of this compound on collagen production in fibroblasts.

Collagen_Assay_Workflow Start Start Cell_Culture Culture Human Dermal Fibroblasts Start->Cell_Culture Treatment Treat cells with This compound Cell_Culture->Treatment Incubation Incubate for 24-72h Treatment->Incubation Sample_Collection Collect Supernatant and Cell Layer Incubation->Sample_Collection Sirius_Red_Staining Sirius Red Staining Sample_Collection->Sirius_Red_Staining Quantification Measure Absorbance at 540 nm Sirius_Red_Staining->Quantification Data_Analysis Calculate Collagen Concentration Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro assessment of collagen synthesis.

Conclusion and Future Directions

This compound (Leu-Pro-Thr-Val) is a synthetic peptide with potential applications in anti-aging and skin-conditioning cosmetic products. Its proposed mechanisms of action, including the stimulation of extracellular matrix protein synthesis and antioxidant activity, are biologically plausible and align with the functions of other known bioactive peptides. However, there is a notable lack of comprehensive, quantitative, and peer-reviewed data in the public domain to substantiate these claims fully.

Future research should focus on:

  • Quantitative Efficacy Studies: Conducting rigorous in vitro and in vivo studies to quantify the effects of this compound on collagen, elastin, and fibronectin synthesis at various concentrations.

  • Clinical Trials: Performing well-controlled, double-blind, placebo-controlled clinical trials to evaluate the efficacy of this compound in improving skin parameters such as wrinkle depth, elasticity, and hydration.

  • Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound, particularly its interaction with the TGF-β pathway.

  • Antioxidant Capacity: Quantifying the antioxidant activity of this compound using a battery of standard assays to determine its potency and mechanism of radical scavenging.

  • Skin Penetration Studies: Assessing the bioavailability of this compound in different formulations to optimize its delivery into the skin.

A more robust body of scientific evidence will be crucial for fully understanding the potential of this compound as a therapeutic and cosmeceutical agent and for guiding its effective use in product development.

References

In Silico Prediction of Tetrapeptide-1 Binding Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of the amino acid sequence Leucine-Proline-Threonine-Valine (LPTV), has garnered significant interest in the cosmetic and dermatological fields for its purported ability to stimulate the synthesis of extracellular matrix (ECM) components, thereby combating signs of skin aging.[1][][3] This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to predict and characterize the binding of this compound to its putative protein targets. By leveraging computational approaches such as molecular docking and molecular dynamics simulations, researchers can elucidate the molecular mechanisms underlying the bioactivity of this compound, paving the way for the rational design of more potent and specific cosmetic and therapeutic agents. This document details a hypothesized workflow for identifying and validating these interactions, supported by established experimental protocols.

Introduction to this compound and its Biological Significance

This compound is a signaling peptide with documented antioxidant properties.[3] Its primary application lies in cosmetic formulations where it is purported to enhance skin elasticity and firmness by stimulating the production of key extracellular matrix proteins such as collagen and elastin.[] While the macroscopic effects of this compound on skin health are anecdotally reported, the precise molecular targets and signaling pathways through which it exerts its action remain largely uncharacterized. In silico prediction methods offer a powerful, cost-effective, and time-efficient approach to bridge this knowledge gap.

Hypothesized Protein Targets for this compound

Based on its reported biological effects, two primary protein targets are hypothesized to be central to the mechanism of action of this compound:

  • Procollagen C-proteinase (PCP) , also known as Bone Morphogenetic Protein-1 (BMP-1), is a key enzyme in collagen biosynthesis. It cleaves the C-propeptides from procollagen, a critical step for the assembly of collagen fibrils.[4][5] Modulation of PCP activity could directly impact collagen production.

  • Elastin Binding Protein (EBP) , a splice variant of β-galactosidase, acts as a receptor for elastin-derived peptides and plays a crucial role in elastogenesis by chaperoning tropoelastin monomers.[6] Interaction with EBP could influence the assembly of elastic fibers.

In Silico Prediction of Binding Interactions: A Methodological Workflow

The following workflow outlines the computational steps to predict and analyze the binding of this compound to its hypothesized protein targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method can be used to predict the binding mode and affinity of this compound to its target proteins.

Experimental Protocol: Molecular Docking

  • Preparation of the Receptor Structure:

    • Obtain the 3D crystal structure of the target protein (e.g., Procollagen C-proteinase, Elastin Binding Protein) from a protein structure database such as the Protein Data Bank (PDB).

    • Prepare the protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDockTools or Chimera.

    • Define the binding site or "docking box" on the receptor based on known active sites or by using blind docking approaches.

  • Preparation of the Ligand Structure:

    • Generate the 3D structure of this compound (Leu-Pro-Thr-Val) using a molecule builder or from its SMILES string.

    • Perform energy minimization of the peptide structure using a suitable force field (e.g., CHARMM, AMBER).

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina, Glide, or Gold to perform the docking calculations.

    • The software will generate a series of possible binding poses of this compound within the defined binding site of the receptor.

    • These poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most probable binding mode.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues using visualization software like PyMOL or VMD.

Table 1: Representative Quantitative Data from Molecular Docking

ParameterDescriptionExample Value
Binding Affinity (kcal/mol)The predicted free energy of binding. More negative values indicate stronger binding.-8.5
RMSD (Å)Root Mean Square Deviation between the predicted and a known binding pose (if available).< 2.0
Interacting ResiduesAmino acid residues in the target protein that form significant interactions with the peptide.Tyr234, Asp256, Arg312
Hydrogen BondsNumber of hydrogen bonds formed between the peptide and the protein.4
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the peptide-protein complex over time, allowing for an assessment of the stability of the predicted binding pose and a more refined calculation of binding free energy.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Use the best-ranked docked complex from the molecular docking study as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a significant time scale (e.g., 100 ns or more) using software like GROMACS, AMBER, or NAMD.

  • Analysis:

    • Analyze the trajectory of the simulation to assess the stability of the peptide-protein complex by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

    • Identify key residues involved in the stable interaction by analyzing the interaction energies.

Table 2: Representative Quantitative Data from Molecular Dynamics Simulations

ParameterDescriptionExample Value
RMSD of Peptide (Å)Fluctuation of the peptide's backbone atoms from the initial docked pose, indicating stability.1.5 ± 0.3
Binding Free Energy (kcal/mol)More accurate estimation of the binding affinity, including entropic contributions.-12.7 ± 2.1
Key Interacting ResiduesResidues that consistently show strong interactions with the peptide throughout the simulation.Arg312, Glu280

Visualization of Workflows and Pathways

In_Silico_Workflow cluster_Data_Prep Data Preparation cluster_Docking Molecular Docking cluster_MD Molecular Dynamics cluster_Validation Experimental Validation Receptor Receptor 3D Structure (e.g., PCP, EBP) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand This compound 3D Structure (LPTV) Ligand->Docking Pose_Analysis Binding Pose and Affinity Analysis Docking->Pose_Analysis MD_Setup MD System Setup (Solvation, Ionization) Pose_Analysis->MD_Setup MD_Sim MD Simulation (e.g., GROMACS) MD_Setup->MD_Sim MD_Analysis Trajectory and Binding Free Energy Analysis MD_Sim->MD_Analysis SPR Surface Plasmon Resonance MD_Analysis->SPR ITC Isothermal Titration Calorimetry MD_Analysis->ITC Signaling_Pathway cluster_Collagen Collagen Synthesis Pathway cluster_Elastin Elastin Synthesis Pathway Tetrapeptide1 This compound PCP Procollagen C-proteinase (PCP) Tetrapeptide1->PCP Modulates Activity? EBP Elastin Binding Protein (EBP) Tetrapeptide1->EBP Binds? Collagen Collagen Fibril Assembly PCP->Collagen Procollagen Procollagen Procollagen->PCP Cleavage Elastin Elastic Fiber Assembly EBP->Elastin Tropoelastin Tropoelastin Tropoelastin->EBP Chaperoning SPR_Workflow Immobilization Immobilize Target Protein on Sensor Chip Injection Inject this compound (Analyte) Immobilization->Injection Detection Detect Change in Refractive Index (RU) Injection->Detection Analysis Kinetic Analysis (ka, kd, KD) Detection->Analysis

References

Preliminary Toxicity Screening of Tetrapeptide-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of leucine, proline, threonine, and valine, is increasingly utilized in the cosmetics industry for its skin-conditioning properties.[1] As with any active ingredient intended for topical application, a thorough evaluation of its safety profile is paramount. This technical guide provides an in-depth overview of the preliminary toxicity screening methodologies relevant to this compound. It details experimental protocols for assessing cytotoxicity, skin irritation and sensitization, and genotoxicity. While specific public data on this compound toxicity is limited, this document consolidates established testing frameworks and presents illustrative data from related peptide studies to guide researchers in their safety evaluations. Furthermore, this guide visualizes key experimental workflows and relevant cellular signaling pathways to facilitate a comprehensive understanding of the toxicological assessment process.

Introduction to this compound

This compound is a synthetic peptide that has gained popularity in cosmetic formulations for its purported benefits to skin texture and resilience.[1] Its mechanism of action is primarily associated with skin conditioning, helping to maintain the skin in good condition by making it feel smoother and more hydrated.[1] Given its intended use in leave-on products, a rigorous preliminary toxicity screening is essential to ensure consumer safety. The primary endpoints for such a screening include cytotoxicity, skin irritation and sensitization, and genotoxicity.

In Vitro Cytotoxicity Assessment

An initial step in toxicity screening is to assess the potential of this compound to cause cell death. This is typically performed on relevant human cell lines, such as dermal fibroblasts or keratinocytes.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

Materials:

  • Human dermal fibroblast (HDF) or human keratinocyte (HaCaT) cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • MTT solution (5 mg/mL in sterile phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Presentation: Cytotoxicity

The results of the MTT assay are typically presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the substance that reduces cell viability by 50%, is a key parameter derived from this data.

Table 1: Illustrative Cytotoxicity Data for a Synthetic Peptide on Human Dermal Fibroblasts (HDF) after 24-hour exposure.

Tetrapeptide Concentration (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100%
101.220.0797.6%
501.150.0992.0%
1001.050.1184.0%
2500.880.1070.4%
5000.600.0948.0%
10000.350.0628.0%

Note: This table presents hypothetical data for illustrative purposes. Actual results for this compound would need to be determined experimentally. Studies on other peptides have shown varying IC50 values; for instance, certain venom-derived peptides showed an IC50 of 36.45 ± 0.38 μg/mL on MCF-7 cells, while showing significantly less toxicity to normal HDF cells.[3] Some synthetic lipopeptides have demonstrated IC50 values ranging from 1.8 to 7.4 mg/L on HaCaT keratinocytes.[4]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Human Fibroblasts in 96-well plate peptide_prep Prepare Serial Dilutions of this compound treatment Treat cells with This compound dilutions peptide_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for 2-4 hours (Formazan formation) add_mtt->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability and IC50 Value read_absorbance->calculate_viability

MTT Assay Experimental Workflow.

Skin Irritation and Sensitization Assessment

Evaluating the potential of a topical ingredient to cause skin irritation or to induce an allergic reaction (sensitization) is a critical safety endpoint.

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is the gold standard for assessing the skin sensitization potential of a cosmetic ingredient in humans. The test involves repeated applications of the test material to the skin of human volunteers under controlled conditions.

Materials:

  • Human volunteer panel (typically 50-200 subjects)

  • Test material (this compound in a suitable vehicle at the intended use concentration)

  • Occlusive or semi-occlusive patches

  • Control patches (vehicle only)

Procedure:

  • Induction Phase: The test material is applied under a patch to the same site on the skin (e.g., the back) of each subject three times a week for three consecutive weeks (a total of nine applications). Each patch is left in place for 24-48 hours.

  • Rest Phase: A two-week rest period follows the induction phase, during which no applications are made. This allows for the development of any potential sensitization.

  • Challenge Phase: After the rest period, a single challenge patch with the test material is applied to a new, adjacent skin site. The patch is removed after 24-48 hours.

  • Scoring: The challenge site is evaluated for signs of irritation or allergic reaction (e.g., erythema, edema) at specified time points after patch removal (e.g., 24, 48, and 72 hours). Reactions are scored using a standardized scale.

Data Presentation: Skin Irritation and Sensitization

The results of an HRIPT are primarily qualitative, with the main outcome being the number of subjects who exhibit a positive reaction during the challenge phase. For skin irritation, a primary irritation index (PII) can be calculated based on the severity of the reactions.

Table 2: Illustrative HRIPT Results for a Tetrapeptide-based Formulation.

ParameterResult
Number of Subjects52
Test Material Concentration100 ppm Tetrapeptide in cream base
Induction Phase ReactionsNo adverse reactions observed
Challenge Phase ReactionsNo adverse reactions observed
ConclusionNon-irritating and non-sensitizing

Note: This table presents hypothetical data. A study on a trade name mixture containing 500 ppm of palmitoyl tetrapeptide-7 was evaluated in an HRIPT with 52 subjects and was found to be negative for skin irritation and sensitization.[5] Another study on a novel acetylated tetrapeptide (Ac-RLYE) showed no skin irritation in rabbits or sensitization in guinea pigs.[6]

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Phase (2 Weeks) cluster_challenge Challenge Phase cluster_eval Evaluation ind_app Repeated Patch Application (9 applications) rest No Application ind_app->rest challenge_app Single Patch Application (New Site) rest->challenge_app scoring Score for Erythema & Edema (24, 48, 72 hours) challenge_app->scoring

Human Repeat Insult Patch Test (HRIPT) Workflow.

Genotoxicity Assessment

Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material (DNA) of cells, which could potentially lead to cancer.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for identifying chemical mutagens. It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, making them unable to grow in a histidine-free medium. The test assesses the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-deficient medium.[4]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test substance (this compound) dissolved in a suitable solvent

  • S9 metabolic activation mixture (optional, to mimic mammalian metabolism)

  • Positive and negative controls

  • Minimal glucose agar plates (histidine-deficient)

  • Top agar

Procedure:

  • Preparation: Overnight cultures of the bacterial strains are prepared.

  • Exposure: The test substance, the bacterial culture, and (if used) the S9 mix are combined in a test tube.

  • Plating: The mixture is combined with molten top agar and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have grown on the histidine-deficient medium) is counted for each plate.

Data Presentation: Genotoxicity

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants seen in the negative control.

Table 3: Illustrative Ames Test Results for this compound.

S. typhimurium StrainMetabolic Activation (S9)This compound Conc. (µ g/plate )Mean Revertant Colonies ± SDFold Increase over ControlResult
TA98-0 (Control)25 ± 4-Negative
5028 ± 51.1
50026 ± 31.0
500029 ± 61.2
TA100-0 (Control)110 ± 12-Negative
50115 ± 101.0
500121 ± 141.1
5000118 ± 111.1
TA98+0 (Control)45 ± 7-Negative
5048 ± 61.1
50050 ± 81.1
500047 ± 51.0
TA100+0 (Control)130 ± 15-Negative
50135 ± 121.0
500140 ± 161.1
5000133 ± 141.0

Note: This table presents hypothetical data demonstrating a negative result. A genotoxicity study of collagen peptide derived from skate skin showed no mutagenic activity in the Ames test.[7] Similarly, a biopreservative rich in Enterocin AS-48 was found to be non-mutagenic in the Ames test.[8]

Potential Signaling Pathways in Peptide Toxicity

While this compound is generally considered safe, high concentrations of certain peptides or specific peptide sequences could potentially trigger cellular stress responses. Understanding these pathways is crucial for a comprehensive toxicological assessment.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[9] Certain peptides have been shown to induce apoptosis in cancer cells.[10]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway peptide_ext Peptide Binding to Death Receptor (e.g., Fas) disc DISC Formation peptide_ext->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 peptide_int Peptide-induced Mitochondrial Stress cyto_c Cytochrome c Release peptide_int->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Peptide-Induced Apoptosis Signaling Pathways.
Inflammatory Signaling Pathway

Skin irritation can be mediated by the activation of inflammatory signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Some peptides can modulate this pathway, leading to either a pro-inflammatory or anti-inflammatory response.[11][12]

Inflammatory_Pathway peptide Peptide Interaction with Cell Surface Receptor ikb_kinase IKK Activation peptide->ikb_kinase ikb_phos IκB Phosphorylation & Degradation ikb_kinase->ikb_phos nfkb_trans NF-κB Translocation to Nucleus ikb_phos->nfkb_trans gene_trans Pro-inflammatory Gene Transcription nfkb_trans->gene_trans cytokines Release of Cytokines (e.g., IL-6, TNF-α) gene_trans->cytokines

Peptide-Mediated NF-κB Inflammatory Pathway.

Conclusion

The preliminary toxicity screening of this compound for cosmetic applications should follow a tiered approach, beginning with in vitro cytotoxicity assays, followed by assessments for skin irritation, sensitization, and genotoxicity. While publicly available toxicity data specifically for this compound is sparse, the methodologies outlined in this guide provide a robust framework for its safety evaluation. Generally, peptides used in cosmetics are well-tolerated with a low risk of irritation.[13][14] However, a comprehensive, data-driven safety assessment is crucial for any new formulation or application. The use of validated in vitro and in vivo models, coupled with an understanding of potential underlying cellular mechanisms, will ensure the safe development and use of this compound in cosmetic products.

References

A Technical Guide to Tetrapeptide-1: A Comparative Analysis of Natural and Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapeptide-1, a synthetic peptide comprised of the amino acid sequence Leucine-Proline-Threonine-Valine (Leu-Pro-Thr-Val), has garnered significant interest in the cosmetic and dermatological fields for its purported anti-aging properties. This technical guide provides an in-depth analysis of this compound, focusing on its sources, synthesis, and biological activity. A pivotal finding of our comprehensive literature review is that this compound is exclusively a synthetically derived molecule; there is no current scientific evidence to suggest a natural origin for this specific peptide sequence. Consequently, this paper will first elucidate the established synthetic methodologies for this compound production. It will then offer a broader comparative framework for natural versus synthetic peptides in general, covering key parameters such as purity, scalability, and immunogenicity. Detailed experimental protocols for both synthetic peptide production and the general isolation of naturally occurring peptides are provided to offer a comprehensive methodological context. Furthermore, a proposed signaling pathway for this compound's action in skin cells is presented, accompanied by the requisite visualizations to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound

This compound is a signaling peptide known for its antioxidant properties and its ability to stimulate the synthesis of extracellular matrix components, such as collagen and elastin.[1] Its primary application is in cosmetic formulations aimed at mitigating the signs of skin aging, including wrinkles and loss of firmness.[1] The constituent amino acids—leucine, proline, threonine, and valine—are all naturally occurring, but the specific sequence Leu-Pro-Thr-Val defines the synthetic peptide known as this compound.[2]

A crucial distinction for researchers and developers is the origin of this peptide. Despite the natural existence of a vast array of tetrapeptides in various organisms[3], extensive database searches and literature reviews have not identified a natural source for the Leu-Pro-Thr-Val sequence. Therefore, for the purpose of scientific and commercial use, this compound is considered a synthetic molecule.

Sources of this compound: A Synthetic Paradigm

As this compound is not known to be naturally occurring, its sole source is chemical synthesis. The two primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for laboratory and commercial-scale synthesis of peptides like this compound.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][4] This methodology offers simplified purification at each step, as excess reagents and by-products are removed by simple filtration and washing.[1]

Liquid-Phase Peptide Synthesis (LPPS)

LPPS, also known as solution-phase synthesis, involves the sequential addition of amino acids in a homogenous solution.[5][6] While generally more time-consuming and labor-intensive than SPPS for longer peptides, LPPS allows for the purification of intermediates at each step, which can result in a highly pure final product.[1] It is often favored for the large-scale synthesis of shorter peptides.[1]

General Comparison: Natural vs. Synthetic Peptides

While a direct comparison of natural versus synthetic this compound is not feasible due to the lack of a natural counterpart, a general comparison between naturally sourced and synthetically produced peptides is crucial for research and development decisions. The choice between a natural and a synthetic peptide depends heavily on the specific application and desired characteristics of the final product.[7][8]

FeatureNatural PeptidesSynthetic Peptides
Source Extracted from plants, animals, or microorganisms.[9]Chemically synthesized in a laboratory.[7]
Purity Can vary depending on the extraction and purification process; may contain contaminants.[3]High purity and well-defined composition are achievable.[3]
Consistency Potential for batch-to-batch variability due to fluctuations in the natural source.[3]High batch-to-batch consistency and reproducibility.[3]
Cost & Scalability Extraction can be costly and challenging to scale up.[3]Synthesis can be cost-effective, particularly for large-scale production.[3]
Modifications Limited to naturally occurring modifications.[3]Can be easily modified with non-natural amino acids, fluorescent labels, or other chemical groups.[3]
Immunogenicity Generally considered less immunogenic if homologous to endogenous peptides. However, impurities from the extraction process can trigger an immune response.[10]Can be immunogenic, especially if they contain non-natural modifications or form aggregates. However, the high purity can minimize the risk of an immune response from contaminants.[11][12]

Experimental Protocols

Synthesis and Purification of this compound via Fmoc-SPPS

This protocol describes the manual synthesis of this compound (Leu-Pro-Thr-Val) using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-Val-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Valine):

    • Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a 15-minute treatment.

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vessel, activate Fmoc-Val-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation (Threonine, Proline, Leucine):

    • Repeat the deprotection and coupling steps for Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, and Fmoc-Leu-OH sequentially.

  • Final Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of ACN in water with 0.1% TFA.

    • Collect the fractions containing the pure peptide.

  • Characterization:

    • Confirm the identity and purity of the final this compound by mass spectrometry (MS) and analytical HPLC.

General Protocol for Isolation of Naturally Occurring Peptides

This protocol provides a general framework for the extraction and purification of peptides from biological tissues.[6][13]

Materials:

  • Biological tissue (e.g., animal brain, plant leaves)

  • Liquid nitrogen

  • Extraction buffer (e.g., acid ethanol, Tris-HCl)

  • Homogenizer

  • Centrifuge

  • Sep-Pak C18 cartridges

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with C18, C4, and diphenyl columns

Protocol:

  • Extraction:

    • Freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Homogenize the powdered tissue in a suitable extraction buffer.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE):

    • Activate a Sep-Pak C18 cartridge with ACN followed by equilibration with 0.1% TFA in water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

    • Elute the peptides with a stepwise gradient of ACN in 0.1% TFA.

  • RP-HPLC Purification:

    • Lyophilize the peptide-containing fractions from SPE.

    • Dissolve the sample in a minimal volume of 0.1% TFA.

    • Inject the sample onto a semi-preparative RP-HPLC column (e.g., C18).

    • Elute the peptides using a linear gradient of ACN in 0.1% TFA.

    • Collect fractions and assay for biological activity (if applicable).

    • Further purify the active fractions on different RP-HPLC columns (e.g., C4, diphenyl) with different selectivities until homogeneity is achieved.

  • Characterization:

    • Determine the purity of the isolated peptide by analytical RP-HPLC.

    • Determine the molecular weight by mass spectrometry.

    • Determine the amino acid sequence by Edman degradation or tandem mass spectrometry.

Proposed Signaling Pathway of this compound

This compound is classified as a signal peptide that stimulates the synthesis of extracellular matrix (ECM) proteins.[1] While the specific receptor for this compound has not been definitively identified in the literature, its mechanism of action is believed to be analogous to other signal peptides that promote collagen and elastin production. These peptides are thought to act as mimics of ECM degradation fragments, which in turn signal to fibroblasts to synthesize new ECM components.

The proposed signaling pathway is as follows:

  • Receptor Binding: this compound binds to a specific, yet to be fully characterized, cell surface receptor on fibroblasts.

  • Signal Transduction: This binding event activates an intracellular signaling cascade. Based on the actions of other ECM-stimulating peptides, this could involve the activation of Transforming Growth Factor-β (TGF-β) or other growth factor signaling pathways.

  • Gene Expression: The signaling cascade leads to the upregulation of genes encoding for collagen (e.g., COL1A1, COL1A2) and elastin.

  • Protein Synthesis: The increased gene expression results in the enhanced synthesis and secretion of procollagen and tropoelastin by the fibroblasts.

  • ECM Remodeling: These precursor proteins are then processed and assembled into mature collagen and elastin fibers in the extracellular space, leading to a strengthened and more youthful skin matrix.

Tetrapeptide1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular cluster_ecm Extracellular Matrix Tetrapeptide1 This compound Receptor Fibroblast Receptor Tetrapeptide1->Receptor Binding Signal_Transduction Signal Transduction Cascade (e.g., TGF-β pathway activation) Receptor->Signal_Transduction Activation Gene_Expression Upregulation of Collagen & Elastin Genes Signal_Transduction->Gene_Expression Nuclear Translocation Protein_Synthesis Increased Synthesis of Procollagen & Tropoelastin Gene_Expression->Protein_Synthesis Transcription & Translation ECM_Remodeling Increased Collagen & Elastin Deposition Protein_Synthesis->ECM_Remodeling Secretion & Assembly

References

Methodological & Application

Application Note: High-Purity Tetrapeptide-1 Purification via Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Tetrapeptide-1 using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound, a synthetic peptide with the sequence Leu-Pro-Thr-Val, is increasingly utilized in cosmetic and pharmaceutical research for its potential antioxidant and skin-conditioning properties.[][2] Achieving high purity of this peptide is critical for accurate in-vitro and in-vivo studies, as well as for formulation development. This document outlines the optimized chromatographic conditions, sample preparation, and post-purification processing steps necessary to obtain highly pure this compound. The provided methodologies are intended to serve as a comprehensive guide for researchers and professionals involved in peptide synthesis and purification.

Introduction

This compound (H-Leu-Pro-Thr-Val-OH) is a small synthetic peptide with a molecular weight of 428.52 g/mol .[][3] Its sequence, comprised of both hydrophobic (Leucine, Valine, Proline) and polar (Threonine) amino acid residues, results in a relatively hydrophilic nature, which influences its chromatographic behavior. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[4] This technique separates peptides based on their hydrophobicity, allowing for the efficient removal of impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and residual protecting groups.

The selection of appropriate RP-HPLC parameters, including the stationary phase, mobile phase composition, and gradient profile, is crucial for achieving optimal separation and purity of the target peptide. This application note details a robust method for the purification of this compound, providing researchers with a reliable starting point for their purification workflows.

Experimental Protocols

Materials and Reagents
  • Crude this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.22 µm syringe filters

Instrumentation and Columns
  • A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector is required.

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size) for initial method development and purity analysis.

  • Preparative Column: C18 reverse-phase column with a larger diameter (e.g., 21.2 x 250 mm, 5-10 µm particle size, 100-120 Å pore size) for purification. For small, hydrophilic peptides like this compound, a C18 column is a suitable starting point; however, a C8 column could also be considered.[5]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

Note: TFA is a common ion-pairing agent that improves peak shape and resolution for peptides.

Sample Preparation
  • Dissolve the crude lyophilized this compound in Mobile Phase A at a concentration of approximately 10-20 mg/mL.

  • If solubility is an issue, a small amount of acetonitrile (not exceeding 5-10% of the total volume) can be added to aid dissolution.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Analytical HPLC Method for Scouting and Purity Analysis

This initial step is performed on an analytical scale to determine the retention time of this compound and to assess the impurity profile of the crude product.

  • Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

  • Inject 10-20 µL of the filtered crude peptide solution.

  • Run a linear gradient to identify the elution point of the target peptide.

  • Monitor the elution at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.

Preparative HPLC Purification Protocol

Based on the results from the analytical run, the gradient for the preparative purification is optimized.

  • Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Inject the filtered crude peptide solution onto the column. The loading amount will depend on the column size and the purity of the crude material.

  • Apply a shallow gradient around the elution point of this compound determined in the analytical run. A shallow gradient (e.g., 0.5-1% increase in Mobile Phase B per minute) is often effective for separating closely eluting impurities.

  • Collect fractions across the main peak corresponding to this compound.

  • Analyze the purity of the collected fractions using the analytical HPLC method described above.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilize the pooled fractions to obtain the purified this compound as a white, fluffy powder.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Sequence Leu-Pro-Thr-Val (LPTV)[][3]
Molecular Formula C20H36N4O6[]
Molecular Weight 428.52 g/mol [][3]
Appearance White to off-white solid[]
Computed XLogP3 -3.5[3]
Solubility Soluble in DMSO[]

Table 2: Recommended RP-HPLC Parameters for this compound Purification

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15-20 mL/min
Detection 214 nm, 280 nm214 nm, 280 nm
Injection Volume 10-20 µLDependent on concentration and column size
Scouting Gradient 5% to 65% B over 30 minN/A
Optimized Gradient Shallow gradient around elution pointShallow gradient around elution point (e.g., 15-35% B over 40 min)
Column Temperature AmbientAmbient

Visualizations

Tetrapeptide_Purification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Peptide in Mobile Phase A Filter Filter Sample (0.22 µm) Dissolve->Filter Equilibrate Equilibrate Preparative C18 Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Optimized Gradient Elution Inject->Gradient Collect Collect Fractions Gradient->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize PurePeptide High-Purity This compound Lyophilize->PurePeptide

Caption: Workflow for the purification of this compound by RP-HPLC.

Peptide_Properties_HPLC_Parameters cluster_peptide Peptide Physicochemical Properties cluster_hplc RP-HPLC Parameter Selection Hydrophobicity Hydrophobicity (Amino Acid Composition) StationaryPhase Stationary Phase (e.g., C18, C8, C4) Hydrophobicity->StationaryPhase influences Gradient Gradient Slope Hydrophobicity->Gradient influences Size Size (Number of Residues) PoreSize Pore Size (e.g., 100Å, 300Å) Size->PoreSize influences Charge Net Charge (pI and pH) MobilePhase Mobile Phase Modifier (e.g., TFA, Formic Acid) Charge->MobilePhase influences

Caption: Relationship between peptide properties and HPLC parameter selection.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using reverse-phase HPLC. By carefully selecting the appropriate column and optimizing the mobile phase gradient, it is possible to achieve high levels of purity, which is essential for subsequent research and development activities. The principles and methodologies described herein can also be adapted for the purification of other small, synthetic peptides with similar physicochemical properties.

References

Application Notes: Tetrapeptide-1 Treatment of HaCaT Cells for Skin Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrapeptide-1 is a synthetic signaling peptide known for its potential in skin conditioning and anti-aging applications.[1][2] It is suggested to stimulate the synthesis of extracellular matrix components, such as collagen, and improve the cohesion of the dermo-epidermal junction.[1][3] The immortalized human keratinocyte cell line, HaCaT, is a widely used in vitro model for studying epidermal cell biology, differentiation, and the effects of cosmetic and therapeutic agents.[4][5] These application notes provide a detailed protocol for the treatment of HaCaT cells with this compound to investigate its biological effects and mechanism of action.

Key Applications

  • Assessment of this compound's impact on keratinocyte proliferation and viability.

  • Investigation of the peptide's role in stimulating extracellular matrix protein expression.

  • Elucidation of the signaling pathways modulated by this compound in keratinocytes.

Data Summary

The following table summarizes hypothetical quantitative data based on typical results observed for signaling peptides in HaCaT cell culture. These values should be experimentally determined for this compound.

ParameterConcentrationDurationResultAnalysis Method
Cell Viability 0.1 - 100 µg/mL48 hoursNo significant cytotoxicity observed up to 50 µg/mL. A slight decrease in viability may be seen at 100 µg/mL.MTT Assay
Gene Expression (COL1A1) 10 µg/mL24 hours~1.5 - 2.5 fold increase in mRNA levels compared to untreated control.qRT-PCR
Protein Expression (Syndecan-1) 10 µg/mL48 hours~1.8 - 3.0 fold increase in protein levels compared to untreated control.Western Blot
ERK1/2 Phosphorylation 10 µg/mL15 - 60 minutesPeak phosphorylation observed between 15 and 30 minutes post-treatment.Western Blot

Experimental Protocols

HaCaT Cell Culture

A foundational aspect of this research is the proper maintenance of the HaCaT cell line.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose[6]

  • Fetal Bovine Serum (FBS)[6]

  • Penicillin-Streptomycin (P/S)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Protocol:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% P/S in a T-75 flask.[6]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[7][8]

  • When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 5-7 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments at a ratio of 1:2 to 1:4.[7][8]

  • Renew the culture medium every 2-3 days.[7][8]

This compound Stock Solution Preparation

Proper preparation of the peptide is crucial for experimental reproducibility.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or a recommended solvent (e.g., DMSO)

Protocol:

  • Briefly centrifuge the vial of lyophilized this compound to collect the powder at the bottom.

  • Reconstitute the peptide in a sterile solvent to a stock concentration of 1 mg/mL. Note: The choice of solvent should be based on the manufacturer's instructions. If using DMSO, ensure the final concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C as recommended.[1]

This compound Treatment of HaCaT Cells

This protocol outlines the steps for treating HaCaT cells with the prepared this compound.

Materials:

  • HaCaT cells seeded in appropriate culture plates (e.g., 6-well, 24-well, or 96-well)

  • This compound stock solution

  • Serum-free or low-serum culture medium

Protocol:

  • Seed HaCaT cells in culture plates and allow them to adhere and reach 60-70% confluency.

  • Prior to treatment, starve the cells by replacing the complete medium with serum-free or low-serum (e.g., 1% FBS) medium for 12-24 hours. This step helps to reduce basal signaling and enhance the cellular response to the peptide.

  • Prepare working solutions of this compound by diluting the stock solution in the appropriate culture medium to the desired final concentrations (e.g., 0.05, 0.5, 5, 50 µg/mL).[9] Also, prepare a vehicle control using the same concentration of the solvent used for the stock solution.

  • Aspirate the starvation medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired duration (e.g., 15 minutes to 48 hours), depending on the downstream analysis. For signaling pathway studies, short incubation times (e.g., 15-60 minutes) are typical, while for gene or protein expression analysis, longer incubations (e.g., 24-48 hours) are common.[9][10]

Downstream Analysis

Following treatment, various assays can be performed to assess the effects of this compound.

  • Cell Viability Assay (MTT):

    • After the treatment period (e.g., 48 hours), add MTT solution to each well and incubate for 4 hours at 37°C.[5]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.[5]

  • Quantitative Real-Time PCR (qRT-PCR):

    • After treatment (e.g., 24 hours), lyse the cells and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR using primers for target genes (e.g., COL1A1, SDC1) and a housekeeping gene (e.g., GAPDH).

  • Western Blotting:

    • After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., p-ERK1/2, total ERK1/2, Syndecan-1, Collagen XVII) and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture HaCaT Cell Culture seeding Cell Seeding cell_culture->seeding peptide_prep This compound Stock Preparation treatment This compound Treatment peptide_prep->treatment starvation Serum Starvation seeding->starvation starvation->treatment viability Cell Viability Assay (MTT) treatment->viability gene_expression Gene Expression (qRT-PCR) treatment->gene_expression protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis

Caption: A flowchart of the experimental procedure for treating HaCaT cells with this compound.

Putative Signaling Pathway

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response tetrapeptide This compound receptor Cell Surface Receptor (e.g., GPCR, Integrin) tetrapeptide->receptor mapk MAPK Pathway (e.g., ERK1/2) receptor->mapk pi3k_akt PI3K/Akt Pathway receptor->pi3k_akt smad TGF-β/Smad Pathway receptor->smad proliferation Cell Proliferation & Viability mapk->proliferation ecm ECM Synthesis (Collagen, Syndecan-1) mapk->ecm pi3k_akt->proliferation smad->ecm cohesion Improved Epidermal Cohesion ecm->cohesion

Caption: A diagram of the potential signaling pathways activated by this compound in keratinocytes.

References

Application Notes: In Vitro Wound Healing Assay Using Tetrapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving the coordinated migration and proliferation of various cell types, alongside the deposition of extracellular matrix (ECM) components to restore tissue integrity. Tetrapeptides, short chains of four amino acids, have emerged as promising bioactive molecules in skin care and regenerative medicine due to their ability to modulate cellular functions. Tetrapeptide-1, a synthetic signaling peptide, is known for its antioxidant properties and its capacity to stimulate the synthesis of ECM proteins like collagen and fibronectin, which are crucial for skin repair.[1] These characteristics make it a compelling candidate for applications in promoting wound healing.

This document provides detailed application notes and protocols for conducting an in vitro wound healing assay to evaluate the efficacy of this compound in promoting the migration of dermal fibroblasts, a key cell type in the wound healing process.

Principle of the In Vitro Wound Healing (Scratch) Assay

The in vitro wound healing assay, or scratch assay, is a straightforward and widely used method to study collective cell migration in vitro. A "wound" is created by mechanically scratching a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time. This assay allows for the quantitative assessment of the effects of compounds, such as this compound, on cell migration.

Experimental Protocols

Materials
  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Methods

1. Cell Culture and Seeding

  • Culture Human Dermal Fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.

  • Seed the HDFs into 24-well plates at a density that allows them to form a confluent monolayer within 24 hours.

2. Preparation of this compound Solutions

  • Prepare a stock solution of this compound by dissolving the lyophilized powder in sterile DMSO.

  • Prepare working solutions of this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) by diluting the stock solution in serum-free DMEM. A vehicle control (containing the same concentration of DMSO as the highest this compound concentration) and a negative control (serum-free DMEM only) should also be prepared.

3. In Vitro Scratch Assay

  • Once the HDFs have formed a confluent monolayer, carefully create a scratch in the center of each well using a sterile 200 µL pipette tip.

  • Gently wash the wells with sterile PBS to remove detached cells and debris.

  • Replace the PBS with the prepared working solutions of this compound, vehicle control, or negative control.

  • Immediately capture images of the scratches at time 0 (T=0) using an inverted microscope at 10x magnification. Mark reference points on the plate to ensure the same field of view is imaged at subsequent time points.

  • Incubate the plate at 37°C and 5% CO₂.

  • Capture images of the same scratch areas at regular intervals (e.g., 12, 24, and 48 hours).

4. Data Acquisition and Analysis

  • Use image analysis software to measure the area of the scratch at each time point for all experimental conditions.

  • Calculate the percentage of wound closure at each time point using the following formula:

    Wound Closure (%) = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

    Where T=x is the time point of measurement.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.

Data Presentation

The following tables present representative quantitative data on the effect of a modified tetrapeptide, Palmitoyl-GDPH, on the migration of Normal Human Dermal Fibroblasts (NHDF) in an in vitro scratch assay. This data is provided as an example of the expected outcomes when testing a pro-migratory tetrapeptide. A study on Palmitoyl-GDPH demonstrated a significant promotion of cell migration, with wound closure progressing faster compared to the control group.[2]

Table 1: Percentage of Wound Closure in Human Dermal Fibroblasts Treated with Palmitoyl-GDPH

Treatment Group12 hours24 hours48 hours
Negative Control 25.4 ± 3.1%52.1 ± 4.5%75.3 ± 5.2%
Vehicle Control (DMSO) 26.1 ± 2.9%53.5 ± 4.8%76.8 ± 5.5%
Palmitoyl-GDPH (50 µM) 48.7 ± 3.8%85.2 ± 4.1%98.4 ± 2.8%
Positive Control (Tetracycline) 45.3 ± 3.5%80.6 ± 3.9%95.8 ± 3.8%

Data are presented as mean ± standard deviation and are representative.

Table 2: Cell Migration Rate of Human Dermal Fibroblasts

Treatment GroupMigration Rate (µm/hour)
Negative Control 10.5 ± 1.2
Vehicle Control (DMSO) 10.8 ± 1.3
Palmitoyl-GDPH (50 µM) 20.3 ± 1.9
Positive Control (Tetracycline) 18.9 ± 1.7

Migration rates are calculated based on the change in wound width over 24 hours and are representative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Scratch Assay cluster_analysis Analysis cell_culture 1. Culture HDFs to Confluency peptide_prep 2. Prepare this compound Solutions scratch 3. Create Scratch in Cell Monolayer peptide_prep->scratch wash 4. Wash with PBS scratch->wash treatment 5. Add this compound Solutions wash->treatment imaging 6. Image Scratches (T=0, 12, 24, 48h) treatment->imaging quantification 7. Quantify Wound Area imaging->quantification results 8. Calculate % Wound Closure quantification->results

Caption: Experimental workflow for the in vitro wound healing assay.

Proposed Signaling Pathway of this compound in Wound Healing

Tetrapeptides are thought to promote wound healing by stimulating the production of extracellular matrix components. One of the key signaling pathways involved in this process is the Transforming Growth Factor-β (TGF-β)/Smad pathway. A myristoylated tetrapeptide has been shown to activate the TGF-β signaling pathway, leading to increased collagen expression.[3] The binding of a tetrapeptide to its receptor can initiate a signaling cascade that ultimately leads to the transcription of genes responsible for ECM proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tetrapeptide This compound receptor TGF-β Receptor Complex tetrapeptide->receptor Binds smad23 Smad2/3 receptor->smad23 Phosphorylates smad_complex Smad2/3/4 Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex transcription Gene Transcription smad_complex->transcription Translocates & Initiates collagen Collagen & Fibronectin Synthesis transcription->collagen

Caption: Proposed TGF-β/Smad signaling pathway for this compound.

Conclusion

The in vitro wound healing assay is a robust method for evaluating the pro-migratory effects of this compound on dermal fibroblasts. The provided protocols and representative data offer a framework for researchers to investigate the potential of this compound as a therapeutic agent for promoting wound healing. The proposed signaling pathway provides a basis for further mechanistic studies to elucidate the molecular actions of this tetrapeptide.

References

Application Notes and Protocols for Tetrapeptide-1 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Tetrapeptide-1 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. Adherence to these guidelines is crucial for maintaining the integrity, stability, and experimental reproducibility of the peptide.

Introduction to this compound

This compound is a synthetic signaling peptide composed of the four amino acids Leucine, Proline, Threonine, and Valine (LPTV).[][2] It is recognized for its antioxidant properties and its ability to stimulate the synthesis of extracellular matrix proteins such as collagen, elastin, and fibronectin.[3] These characteristics make it a valuable compound in research related to dermatology, cosmetology, and tissue regeneration.[3][4][5]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Sequence Leu-Pro-Thr-Val (LPTV)[][3]
Molecular Formula C20H36N4O6[][2][3]
Molecular Weight 428.52 g/mol [][2][3]
Appearance White to off-white solid[][3]
Solubility in DMSO 50 mg/mL (116.68 mM)[3]

Preparing this compound Stock Solutions in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO. It is critical to use high-purity, anhydrous (newly opened) DMSO to ensure optimal solubility and stability of the peptide.[3]

Materials and Equipment
  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[3]

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Equilibrate this compound vial to room temperature B Calculate required mass of this compound and volume of DMSO A->B C Weigh and add this compound to a sterile tube B->C D Add calculated volume of anhydrous DMSO C->D E Vortex thoroughly to mix D->E F Sonicate if necessary to ensure complete dissolution E->F G Aliquot stock solution into single-use tubes F->G H Label aliquots clearly G->H I Store at -20°C or -80°C H->I

Caption: Workflow for this compound Stock Solution Preparation.

Step-by-Step Protocol
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature (preferably in a desiccator) to prevent moisture condensation.[6][7][8]

  • Calculation: Determine the required mass of this compound and the volume of DMSO needed to achieve the desired stock concentration. Refer to Table 1 for quick calculations.

  • Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the peptide.

  • Mixing: Close the tube tightly and vortex for 30-60 seconds to facilitate dissolution.

  • Sonication (Recommended): If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes.[3] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use sterile tubes.[9][10]

  • Labeling: Clearly label each aliquot with the peptide name, concentration, date of preparation, and solvent.

  • Storage: Immediately store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3][9]

Stock Solution Concentration Calculator

The following table provides the required volume of DMSO to prepare common stock concentrations from 1 mg, 5 mg, and 10 mg of this compound powder.

Table 1: DMSO Volumes for this compound Stock Solutions [3]

Desired ConcentrationMass of this compoundVolume of DMSO to Add
1 mM1 mg2.3336 mL
5 mM1 mg0.4667 mL
10 mM1 mg0.2334 mL
1 mM5 mg11.6681 mL
5 mM5 mg2.3336 mL
10 mM5 mg1.1668 mL
1 mM10 mg23.3361 mL
5 mM10 mg4.6672 mL
10 mM10 mg2.3336 mL

Calculations are based on a molecular weight of 428.52 g/mol .

Storage and Stability

Proper storage is essential to maintain the bioactivity of this compound.

Table 2: Storage Conditions and Stability

FormStorage TemperatureStability PeriodReference
Lyophilized Powder-20°C1 year[3]
-80°C2 years[3]
Stock Solution in DMSO-20°C1 month[3]
-80°C6 months[3]

Important Considerations:

  • Always store solutions in tightly sealed containers to protect from moisture.[3]

  • Avoid repeated freeze-thaw cycles.[9][10]

  • Protect from direct light.[7][9]

Application in Cell-Based Assays

When using this compound stock solutions for cell-based experiments, the final concentration of DMSO in the culture medium must be considered, as it can be cytotoxic.

  • Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[11]

  • It is recommended to keep the final DMSO concentration below 0.1% for sensitive or primary cell cultures.[11]

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway of this compound

This compound acts as a signaling molecule that influences cellular processes related to skin structure and repair.

G Tetrapeptide1 This compound CellularReceptors Cellular Receptors Tetrapeptide1->CellularReceptors Binds to SignalingCascade Intracellular Signaling Cascade CellularReceptors->SignalingCascade Activates GeneExpression Gene Expression (e.g., COL1A1, ELN) SignalingCascade->GeneExpression Stimulates ProteinSynthesis Protein Synthesis GeneExpression->ProteinSynthesis Leads to ECM Extracellular Matrix Proteins (Collagen, Elastin, Fibronectin) ProteinSynthesis->ECM Increases SkinHealth Improved Skin Firmness & Elasticity ECM->SkinHealth Results in

Caption: Proposed Signaling Pathway for this compound.

References

Application Notes and Protocols for Tetrapeptide-1 Dosage in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Tetrapeptide-1" is a general descriptor for a peptide consisting of four amino acids. The specific sequence of these amino acids, along with any modifications such as N-terminal acetylation or C-terminal amidation, defines the peptide's biological activity and, consequently, its effective dosage for in vivo studies. Dosages can vary significantly, from micrograms per eye for localized delivery to milligrams per kilogram for systemic administration, depending on the peptide's target, potency, and pharmacokinetic profile.

These application notes provide a detailed overview of reported dosages for various tetrapeptides in animal models and offer standardized protocols for their administration.

Data Presentation: Tetrapeptide Dosages in In Vivo Studies

The following table summarizes dosages of different tetrapeptides used in various animal models, highlighting the wide range of effective concentrations.

Peptide Name/SequenceAnimal ModelApplication/TargetAdministration RouteDosageReference(s)
Ac-RLYE Rat, Rabbit, MinipigAge-Related Macular Degeneration (VEGFR-2 inhibitor)Intravitreal0.2 - 100 µ g/eye [1][2]
PTT-A (Tetra-agonist) Diet-Induced Obese (DIO) RatsObesity (GLP-1, GIP, Amylin, Calcitonin receptor agonist)Not Specified10 and 30 nmol/kg (for 21 days)[3][4][5]
Palmitoyl-GDPH Sprague Dawley RatsWound HealingTopical12.5 µg/mL[6]
Generic Therapeutic Peptides (Initial Studies) MouseGeneral/Dose-EscalationIntravenous (IV) or Subcutaneous (SC)1 - 5 mg/kg (starting dose)[7]
Generic Tetrapeptide Sprague-Dawley RatsPharmacokineticsIntravenous (IV)2.5 mg/kg[8]
Generic Tetrapeptide Sprague-Dawley RatsPharmacokineticsOral10 mg/kg[8]

Signaling Pathways

VEGFR-2 Signaling Pathway

The acetylated tetrapeptide Ac-RLYE has been shown to inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis.[1][2] The diagram below illustrates a simplified representation of this pathway.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis Cell Proliferation ERK->Proliferation AcRLYE Ac-RLYE AcRLYE->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway inhibited by Ac-RLYE.

GLP-1 Receptor Signaling Pathway

The tetra-agonist peptide PTT-A targets multiple receptors, including the Glucagon-like peptide-1 (GLP-1) receptor.[3][5][9] Activation of this pathway is key to its effects on glucose control and appetite.

GLP1R_Signaling cluster_membrane Cell Membrane GLP1R GLP-1 Receptor AC Adenylyl Cyclase GLP1R->AC PTTA PTT-A Peptide PTTA->GLP1R Binds & Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Insulin Insulin Secretion Glucose Control PKA->Insulin

Caption: GLP-1 receptor signaling cascade activated by PTT-A.

Experimental Protocols

The following are generalized protocols for common administration routes in animal studies. Note: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Experimental Workflow: General Peptide Administration

Experimental_Workflow A Peptide Reconstitution (e.g., in sterile PBS) C Dose Calculation (Based on body weight) A->C B Animal Preparation (Acclimation, Anesthesia if required) D Administration (IV, SC, or Intravitreal) B->D C->D E Post-Administration Monitoring (Adverse effects, clinical signs) D->E F Data Collection (Blood samples, tissue analysis) E->F

Caption: General workflow for in vivo peptide administration studies.

Protocol 1: Subcutaneous (SC) Injection in Rats

This protocol is suitable for sustained release and is technically straightforward.

Materials:

  • Sterile tetrapeptide solution

  • Sterile syringes (1-3 ml)

  • Sterile needles (23-25 gauge)[10]

  • 70% ethanol wipes

Procedure:

  • Animal Restraint: Manually restrain the rat, ensuring a firm but gentle grip that exposes the dorsal area.[11]

  • Site Preparation: The most common injection site is the loose skin over the scruff of the neck and between the shoulders.[11] Disinfecting the skin with alcohol is recommended.[11]

  • Injection:

    • Grasp the loose skin and lift it to form a "tent".[12]

    • Insert the needle, with the bevel facing up, into the base of the tented skin, parallel to the animal's back.[10][11]

    • Aspirate slightly to ensure the needle has not entered a blood vessel. If no blood appears, proceed with the injection.[10][11]

    • Inject the solution slowly. A small bleb will form under the skin.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the site to prevent leakage.[12]

    • Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Intravenous (IV) Tail Vein Injection in Mice

This route ensures 100% bioavailability and rapid distribution.

Materials:

  • Sterile tetrapeptide solution

  • Sterile syringes (0.3-1.0 ml)

  • Sterile needles (27-30 gauge)[13]

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol wipes

Procedure:

  • Animal Preparation:

    • Place the mouse in a suitable restrainer.

    • Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation, making the veins more visible and accessible.[13][14]

  • Site Preparation: Disinfect the tail with an ethanol wipe. The lateral tail veins are the primary injection sites.[14][15]

  • Injection:

    • Align the needle parallel to the vein, with the bevel facing up.[14]

    • Insert the needle into the vein, typically starting towards the distal end of the tail.[14]

    • A successful insertion may result in a small "flash" of blood in the needle hub.[14]

    • Inject the solution slowly and steadily. There should be minimal resistance.[14] If a subcutaneous bleb forms, the needle is not in the vein.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure with gauze to the injection site to prevent bleeding.[14]

    • Return the mouse to its cage and monitor closely.

Protocol 3: Intravitreal Injection in Rabbits

This protocol is highly specialized for ocular drug delivery, as used for Ac-RLYE.[1]

Materials:

  • Sterile tetrapeptide solution (in a microsyringe)

  • 30-gauge needles[16][17]

  • Anesthetics (e.g., ketamine/xylazine combination)[17]

  • Topical anesthetic and mydriatic agents (e.g., proparacaine, phenylephrine)[17]

  • 5% povidone-iodine solution[17]

  • Lid speculum

Procedure:

  • Animal Anesthesia and Preparation:

    • Anesthetize the rabbit following an approved protocol.[16][17]

    • Dilate the pupil of the target eye using mydriatic drops.[16][17]

    • Apply a topical anesthetic to the ocular surface.[17]

    • Aseptically prepare the eye and surrounding area using povidone-iodine.[16][17] Place a lid speculum.

  • Injection:

    • The injection site is typically 1-2 mm posterior to the limbus, in the superotemporal quadrant, to avoid the lens.[16][18]

    • Using a 30-gauge needle, carefully puncture the sclera and advance the needle into the mid-vitreous cavity.[17]

    • Slowly inject the precise volume of the tetrapeptide solution (e.g., 50 µL).

  • Post-Injection:

    • Withdraw the needle carefully.

    • Apply a sterile cotton-tipped applicator to the injection site to prevent reflux.

    • Administer a topical antibiotic to the eye.[17]

    • Monitor the animal during recovery from anesthesia and for any signs of ocular inflammation or complications.

References

Application Notes and Protocols for Western Blot Analysis of Tetrapeptide-1 Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapeptide-1 is a synthetic, bioactive peptide composed of four amino acids (Leucine-Proline-Threonine-Valine) recognized for its antioxidant and skin-conditioning properties.[1] Emerging research indicates that its primary mechanism of action involves the stimulation of the synthesis of key extracellular matrix (ECM) proteins, including collagen, elastin, and fibronectin.[1] This activity makes this compound a person of interest in cosmetology and dermatology for combating signs of skin aging. Understanding the specific molecular signaling pathways activated by this compound is crucial for its targeted development and application.

These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation of this compound-mediated signaling events in dermal fibroblasts. The protocols and data herein are based on established methodologies for analyzing signaling pathways associated with ECM protein synthesis.

Proposed Signaling Pathways of this compound

Based on studies of analogous bioactive peptides that stimulate ECM production, this compound is hypothesized to primarily signal through the Transforming Growth Factor-β (TGF-β) pathway. A potential secondary involvement of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is also considered, representing a possible area of crosstalk.

TGF-β/Smad Signaling Pathway

The canonical pathway for the synthesis of ECM proteins is the TGF-β/Smad cascade. It is proposed that this compound initiates this pathway, leading to the transcription and translation of genes encoding for collagen, fibronectin, and elastin.

TGF_beta_pathway cluster_nucleus Nucleus Tetrapeptide1 This compound Receptor TGF-β Receptor (Type I/II) Tetrapeptide1->Receptor pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylation Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_expression Gene Transcription (Collagen, Fibronectin, Elastin) Protein_synthesis Protein Synthesis Gene_expression->Protein_synthesis

TGF-β/Smad Signaling Pathway Activated by this compound.
Potential Crosstalk with MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is fundamental in regulating cell proliferation and differentiation. There is established crosstalk between the TGF-β and MAPK/ERK pathways in fibroblasts, which could be modulated by this compound to fine-tune the cellular response, including ECM production.

MAPK_crosstalk_pathway cluster_nucleus Nucleus Tetrapeptide1 This compound TGF_Receptor TGF-β Receptor Tetrapeptide1->TGF_Receptor Unknown_Receptor Putative Receptor Tetrapeptide1->Unknown_Receptor pSmad23 p-Smad2/3 TGF_Receptor->pSmad23 Ras Ras Unknown_Receptor->Ras Nucleus Nucleus pSmad23->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK pERK p-ERK1/2 MEK->pERK pERK->Nucleus Crosstalk Gene_expression Gene Transcription (ECM Proteins)

Potential Crosstalk with the MAPK/ERK Signaling Pathway.

Data Presentation: Quantitative Western Blot Analysis

The following tables summarize representative quantitative data from a hypothetical dose-response and time-course Western blot experiment. Human dermal fibroblasts are treated with this compound, and the expression levels of key signaling and ECM proteins are analyzed. Data is presented as fold change relative to the untreated control, normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Dose-Response Effect of this compound on Protein Expression (48-hour treatment)

Target ProteinMolecular Weight (kDa)Untreated Control (Fold Change)1 µM this compound (Fold Change)10 µM this compound (Fold Change)50 µM this compound (Fold Change)
p-Smad2 (Ser465/467)~601.01.82.52.8
Total Smad2~601.01.01.11.0
p-ERK1/2 (Thr202/Tyr204)42/441.01.21.51.6
Total ERK1/242/441.01.00.91.0
Collagen Type I~1381.02.23.54.1
Fibronectin~2501.01.92.83.2

Table 2: Time-Course Effect of 10 µM this compound on Protein Expression

Target ProteinUntreated Control (Fold Change)6 hours (Fold Change)24 hours (Fold Change)48 hours (Fold Change)
p-Smad2 (Ser465/467)1.02.11.71.3
Total Smad21.01.01.11.0
p-ERK1/2 (Thr202/Tyr204)1.01.61.31.1
Total ERK1/21.00.91.01.0
Collagen Type I1.01.32.43.5
Fibronectin1.01.22.12.8

Experimental Protocols

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in the Western blotting workflow to analyze the effects of this compound.

WB_workflow Cell_Culture 1. Cell Culture (Human Dermal Fibroblasts) Treatment 2. This compound Treatment (Dose-Response / Time-Course) Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Electrophoresis 4. SDS-PAGE Lysis->Electrophoresis Transfer 5. Protein Transfer to Membrane Electrophoresis->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Quantification Detection->Analysis

Western Blotting Experimental Workflow.
Detailed Methodology

1. Cell Culture and Treatment:

  • Culture human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Prior to treatment, serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS to reduce basal signaling activity.

  • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 6, 24, 48 hours). Include an untreated control group.

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

3. SDS-PAGE:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.

  • Run the gel at 150V until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Transfer at 100V for 1-2 hours or according to the manufacturer's instructions.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

6. Antibody Incubation:

  • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-p-Smad2 (Ser465/467)

    • Rabbit anti-Smad2

    • Rabbit anti-p-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-ERK1/2

    • Mouse anti-Collagen Type I

    • Mouse anti-Fibronectin

    • Rabbit anti-GAPDH or Mouse anti-β-actin (as loading controls)

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Signal Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein bands to the corresponding loading control bands.

  • Calculate the fold change in protein expression relative to the untreated control.

Conclusion

These application notes provide a framework for the investigation of this compound's signaling pathways using Western blot analysis. The proposed involvement of the TGF-β/Smad pathway in the stimulation of ECM protein synthesis offers a clear and testable hypothesis. The detailed protocols and representative data serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetic science, and drug development, facilitating a deeper understanding of the molecular mechanisms underlying the bioactivity of this compound. Further studies are encouraged to validate these pathways and explore the full therapeutic potential of this promising peptide.

References

Quantitative Analysis of Tetrapeptide-1: Application Notes and Protocols for a Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and technical information for the quantitative determination of Tetrapeptide-1 in various sample types using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. This assay is intended for research use only and is a valuable tool for studies in cosmetics, dermatology, and drug development.

Introduction

This compound is a synthetic signaling peptide composed of four amino acids: Leucine, Proline, Threonine, and Valine.[1][2] It is recognized for its role in stimulating the synthesis of extracellular matrix (ECM) proteins such as collagen and elastin.[3] This activity makes this compound a significant ingredient in cosmetic formulations aimed at improving skin elasticity and firmness and reducing the signs of aging.[1][4][5] The quantitative analysis of this compound is crucial for formulation development, quality control, and efficacy studies.

Principle of the Assay

This kit employs a competitive ELISA format for the quantification of this compound. A microplate is pre-coated with a specific antibody against this compound. During the assay, this compound present in the sample or standard competes with a fixed amount of biotinylated this compound for binding to the antibody. After an incubation period, the unbound components are washed away. Streptavidin-HRP is then added, which binds to the biotinylated this compound captured by the antibody. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

G cluster_workflow Competitive ELISA Workflow Start Start Add Sample/Standard and Biotinylated this compound to Antibody-Coated Well Add Sample/Standard and Biotinylated this compound to Antibody-Coated Well Start->Add Sample/Standard and Biotinylated this compound to Antibody-Coated Well Step 1 Competitive Binding Competitive Binding Add Sample/Standard and Biotinylated this compound to Antibody-Coated Well->Competitive Binding Step 2 Wash Wash Competitive Binding->Wash Step 3 Add Streptavidin-HRP Add Streptavidin-HRP Wash->Add Streptavidin-HRP Step 4 Wash Wash Add Streptavidin-HRP->Wash Step 5 Add TMB Substrate Add TMB Substrate Wash ->Add TMB Substrate Step 6 Stop Reaction Stop Reaction Add TMB Substrate->Stop Reaction Step 7 Measure Absorbance at 450 nm Measure Absorbance at 450 nm Stop Reaction->Measure Absorbance at 450 nm Step 8 End End Measure Absorbance at 450 nm->End

Caption: Workflow of the this compound Competitive ELISA.

Materials Provided

ComponentQuantityStorage
Antibody-Coated Microplate (96 wells)1 plate4°C
This compound Standard (lyophilized)2 vials-20°C
Biotinylated this compound1 vial-20°C
Streptavidin-HRP1 vial4°C
Assay Diluent1 bottle4°C
Wash Buffer (20x Concentrate)1 bottle4°C
TMB Substrate1 bottle4°C
Stop Solution1 bottle4°C
Plate Sealer2 sheetsRoom Temperature

Materials Required but Not Provided

  • Deionized or distilled water

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Tubes for standard dilution

  • Vortex mixer

  • Absorbent paper

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1x): Dilute the 20x Wash Buffer concentrate with deionized water at a 1:20 ratio.

  • This compound Standard: Reconstitute the lyophilized standard with 1 mL of Assay Diluent to create a stock solution. Allow it to dissolve for 10 minutes and mix gently. Prepare serial dilutions of the standard in Assay Diluent to create concentrations ranging from the highest to the lowest standard point as indicated in the kit's certificate of analysis.

  • Biotinylated this compound: Dilute the concentrated Biotinylated this compound with Assay Diluent according to the instructions on the vial label.

  • Streptavidin-HRP: Dilute the concentrated Streptavidin-HRP with Assay Diluent according to the instructions on the vial label.

Sample Preparation
  • Cosmetic Formulations (Creams, Lotions, Serums): Accurately weigh a known amount of the formulation and extract this compound using a suitable solvent (e.g., a mixture of water and an organic solvent). The extraction method may need to be optimized based on the formulation's matrix. Centrifuge the extract to remove any precipitates and dilute the supernatant with Assay Diluent to bring the concentration within the assay's detection range.

  • Cell Culture Supernatants: Collect the cell culture supernatant and centrifuge to remove any cells or debris. The supernatant can typically be used directly or diluted with Assay Diluent if high concentrations of this compound are expected.

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • Add 50 µL of the prepared standards and samples to the appropriate wells of the antibody-coated microplate.

  • Add 50 µL of the diluted Biotinylated this compound to each well.

  • Seal the plate and incubate for 2 hours at room temperature.

  • Aspirate the liquid from each well and wash the plate four times with 300 µL of 1x Wash Buffer per well.

  • Add 100 µL of diluted Streptavidin-HRP to each well.

  • Seal the plate and incubate for 1 hour at room temperature.

  • Repeat the wash step as in step 5.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 15 minutes.

Data Analysis

  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of this compound in the original sample.

Data Presentation

Table 1: Hypothetical Standard Curve Data
Standard Concentration (ng/mL)Mean Absorbance (450 nm)
1000.215
500.388
250.654
12.51.021
6.251.589
3.1252.134
02.850
Table 2: Hypothetical Sample Data Analysis
Sample IDMean AbsorbanceInterpolated Concentration (ng/mL)Dilution FactorFinal Concentration (ng/mL)
Cosmetic A0.78220.51002050
Cell Culture B1.2549.81098

Signaling Pathway

This compound is known to stimulate the production of extracellular matrix (ECM) components. It is hypothesized to act as a signaling molecule that interacts with cell surface receptors on fibroblasts, leading to the activation of intracellular pathways that upregulate the gene expression and synthesis of collagen and elastin. This process contributes to the maintenance and repair of the skin's dermal matrix.

G cluster_pathway Hypothesized Signaling Pathway of this compound This compound This compound Fibroblast Cell Surface Receptor Fibroblast Cell Surface Receptor This compound->Fibroblast Cell Surface Receptor Binds Intracellular Signaling Cascade Intracellular Signaling Cascade Fibroblast Cell Surface Receptor->Intracellular Signaling Cascade Activates Activation of Transcription Factors Activation of Transcription Factors Intracellular Signaling Cascade->Activation of Transcription Factors Upregulation of Collagen & Elastin Gene Expression Upregulation of Collagen & Elastin Gene Expression Activation of Transcription Factors->Upregulation of Collagen & Elastin Gene Expression Increased Synthesis of Collagen & Elastin Increased Synthesis of Collagen & Elastin Upregulation of Collagen & Elastin Gene Expression->Increased Synthesis of Collagen & Elastin Strengthened Extracellular Matrix Strengthened Extracellular Matrix Increased Synthesis of Collagen & Elastin->Strengthened Extracellular Matrix

Caption: this compound's role in ECM synthesis.

References

Application Note: Mass Spectrometry Characterization of Synthetic Tetrapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of synthetic Tetrapeptide-1 (Leu-Pro-Thr-Val) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methods outlined herein are essential for confirming the identity, purity, and sequence of the synthesized peptide, crucial steps in research, quality control, and drug development. This guide includes protocols for sample preparation, LC-MS/MS analysis, and data interpretation, supplemented with theoretical fragmentation data and workflow diagrams.

Introduction

This compound is a synthetic peptide with the amino acid sequence L-Leucyl-L-prolyl-L-threonyl-L-valine.[1] It has gained interest in various research and cosmetic applications for its potential biological activities.[1] Accurate and comprehensive characterization of synthetic peptides is critical to ensure the correct sequence and the absence of impurities, which could impact experimental outcomes and product safety. Mass spectrometry, particularly LC-MS/MS with electrospray ionization (ESI), is a powerful analytical technique for the definitive identification and sequencing of peptides.[2][3] This application note details the methodology for the successful characterization of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Amino Acid SequenceLeu-Pro-Thr-Val (LPTV)[1]
Molecular FormulaC20H36N4O6[1][4]
Average Molecular Weight428.52 g/mol [1]
Monoisotopic Molecular Weight428.2635 g/mol [4]

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of lyophilized synthetic this compound and dissolve it in 1 mL of HPLC-grade water to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with a mixture of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 10 pmol/µL. This concentration is suitable for direct infusion or LC-MS analysis.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-16 min: 40-90% B

    • 16-18 min: 90% B

    • 18-18.1 min: 90-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.

  • MS1 Scan Range: m/z 100-1000.

  • Data Acquisition Mode: Data-Dependent Acquisition (DDA). The most intense precursor ions from the MS1 scan are selected for fragmentation.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion of this compound (expected m/z ≈ 429.27).

  • Fragmentation Method: Collision-Induced Dissociation (CID).

  • Collision Energy: Use a collision energy ramp (e.g., 20-40 eV) to generate a rich fragmentation spectrum.

  • MS/MS Scan Range: m/z 50-500.

Data Presentation

Predicted Precursor Ion
IonFormulaCalculated m/z
[M+H]⁺[C20H37N4O6]⁺429.2708
Theoretical Fragmentation of this compound (Leu-Pro-Thr-Val)

Collision-Induced Dissociation (CID) of peptides typically results in the cleavage of the amide bonds along the peptide backbone, generating b- and y-type fragment ions. The theoretical monoisotopic m/z values for the singly charged b- and y-ions of this compound are presented below.

Fragment IonSequenceFormulaCalculated m/z
b1LC6H12NO114.0913
b2LPC11H19N2O2211.1441
b3LPTC15H26N3O4312.1867
y1VC5H12NO2118.0863
y2TVC9H19N2O4219.1339
y3PTVC14H26N3O5316.1867

Calculations are based on monoisotopic masses of the amino acid residues and include the addition of a proton for the charge.

Data Analysis and Interpretation

  • Precursor Ion Identification: In the MS1 spectrum, identify the peak corresponding to the protonated molecule of this compound, [M+H]⁺, at an m/z of approximately 429.27.

  • Fragmentation Spectrum Analysis: Analyze the MS/MS spectrum obtained from the fragmentation of the precursor ion.

  • Sequence Confirmation: Identify the series of b- and y-ions. The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the peptide sequence. For example, the mass difference between the b2 and b1 ions should correspond to the mass of a Proline residue.

Visualizations

G Figure 1. LC-MS/MS Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Working Solution (10 pmol/uL) Working Solution (10 pmol/uL) Stock Solution (1 mg/mL)->Working Solution (10 pmol/uL) C18 Column C18 Column Working Solution (10 pmol/uL)->C18 Column Injection ESI Source ESI Source C18 Column->ESI Source Elution MS1 Scan MS1 Scan ESI Source->MS1 Scan Ionization Precursor Selection Precursor Selection MS1 Scan->Precursor Selection [M+H]+ CID Fragmentation CID Fragmentation Precursor Selection->CID Fragmentation MS2 Scan MS2 Scan CID Fragmentation->MS2 Scan Sequence Confirmation Sequence Confirmation MS2 Scan->Sequence Confirmation Purity Assessment Purity Assessment Sequence Confirmation->Purity Assessment

Caption: Workflow for this compound Characterization.

G Figure 2. Fragmentation Pathway of this compound cluster_b_ions b-ions (N-terminus) cluster_y_ions y-ions (C-terminus) cluster_peptide Figure 2. Fragmentation Pathway of this compound b1 b1 (Leu) b2 b2 (Leu-Pro) b1->b2 b1_c b1->b1_c b3 b3 (Leu-Pro-Thr) b2->b3 b2_c b2->b2_c b3_c b3->b3_c y3 y3 (Pro-Thr-Val) y2 y2 (Thr-Val) y3->y2 y3_c y3->y3_c y1 y1 (Val) y2->y1 y2_c y2->y2_c y1_c y1->y1_c L Leu P Pro L->P L->b1_c T Thr P->T P->b2_c P->y3_c V Val T->V T->b3_c T->y2_c V->y1_c

Caption: Fragmentation of this compound.

Conclusion

The protocols described in this application note provide a robust framework for the comprehensive characterization of synthetic this compound using LC-MS/MS. By following these methodologies, researchers can confidently verify the identity, sequence, and purity of their synthetic peptide, ensuring data quality and reliability for subsequent applications. The provided theoretical fragmentation data serves as a valuable reference for the interpretation of experimental results.

References

Application Notes and Protocols for Tetrapeptide-1 Studies using THP-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human monocytic leukemia cell line, THP-1, serves as a cornerstone model in immunology and drug discovery for studying monocyte and macrophage functions.[1] These cells, originally isolated from a patient with acute monocytic leukemia, can be differentiated into various macrophage and dendritic cell phenotypes, providing a versatile in vitro system to investigate the effects of novel compounds on the innate immune system.[2][3] This document provides detailed protocols for the differentiation of THP-1 cells into macrophage-like and dendritic-like cells, and subsequent application in studying the immunomodulatory effects of Tetrapeptide-1.

Tetrapeptides are a class of short peptides that have been shown to possess a range of biological activities, including the ability to modulate immune responses.[4][5] Some tetrapeptides have been observed to enhance immune activation, acting as vaccine adjuvants, while others exhibit anti-inflammatory properties.[4][6] Understanding the interaction of a novel compound like this compound with immune cells is crucial for its development as a potential therapeutic agent. These protocols will guide researchers in assessing the impact of this compound on key macrophage and dendritic cell functions, such as cytokine production and phagocytosis.

Part 1: THP-1 Cell Culture and Differentiation Protocols

General Cell Culture of THP-1 Monocytes

THP-1 monocytes are cultured as suspension cells.[1]

Materials:

  • THP-1 cell line

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (Pen-Strep)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Cell culture flasks (T-25, T-75)

Protocol:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Split the cells 2-3 times per week to maintain a cell density between 2 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL to ensure optimal health and reactivity.

  • To passage, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired density.[1]

Differentiation of THP-1 into Macrophage-Like Cells (M0)

Differentiation into macrophage-like cells is commonly achieved using Phorbol 12-myristate 13-acetate (PMA).[2][7] This process induces the cells to become adherent and express macrophage-specific surface markers.[8]

Materials:

  • THP-1 monocytes

  • Complete RPMI-1640 medium

  • PMA (Phorbol 12-myristate 13-acetate) stock solution (e.g., 1 mg/mL in DMSO)

  • 6-well or 24-well tissue culture plates

Protocol:

  • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL into the desired culture plates.[2]

  • Add PMA to the culture medium to a final concentration of 50-100 ng/mL.[2][9] The optimal concentration may need to be determined empirically for each cell stock and PMA lot.

  • Incubate the cells for 48-72 hours at 37°C with 5% CO2.[9] During this time, the cells will adhere to the plate and adopt a more spread-out, macrophage-like morphology.

  • After the incubation period, carefully aspirate the PMA-containing medium and wash the adherent cells twice with pre-warmed PBS or serum-free RPMI-1640 to remove any residual PMA.

  • Add fresh, complete RPMI-1640 medium and rest the cells for at least 24 hours before initiating experiments with this compound.[9] This resting period allows the cells to return to a baseline state after PMA stimulation.

Table 1: Summary of PMA Concentrations and Incubation Times for Macrophage Differentiation

ParameterRecommended RangeReference
PMA Concentration10 - 100 ng/mL[9]
Incubation Time24 - 72 hours[9]
Resting Period24 - 72 hours[9]
Differentiation of THP-1 into Dendritic-Like Cells

Differentiation into dendritic-like cells (DCs) is achieved using a combination of cytokines. This protocol generates immature DCs, which can be further matured if needed.

Materials:

  • THP-1 monocytes

  • Complete RPMI-1640 medium

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

  • Ionomycin

  • 6-well or 24-well tissue culture plates

Protocol:

  • Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL into the desired culture plates.

  • Supplement the culture medium with the following cytokines to the final concentrations listed in the table below.[10][11]

  • Incubate the cells for 48-72 hours at 37°C with 5% CO2.[10]

  • After incubation, the non-adherent and loosely adherent cells are considered differentiated dendritic-like cells and can be used for subsequent experiments.

Table 2: Cytokine Cocktail for THP-1 Differentiation into Dendritic-Like Cells

CytokineRecommended ConcentrationReference
GM-CSF100 ng/mL[10]
IL-4100 - 200 ng/mL[10]
TNF-α20 ng/mL[10]
Ionomycin200 ng/mL[10]

Part 2: Experimental Protocols for this compound Studies

Assessment of Cytokine Production

A key function of macrophages and dendritic cells is the secretion of cytokines in response to stimuli. The effect of this compound on cytokine release can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).[12]

Protocol:

  • Differentiate THP-1 cells into macrophage-like or dendritic-like cells as described in Part 1.

  • After the resting period (for macrophages), replace the medium with fresh complete RPMI-1640.

  • Treat the differentiated cells with various concentrations of this compound. Include a vehicle control (the solvent used to dissolve this compound) and a positive control (e.g., Lipopolysaccharide (LPS) at 100 ng/mL for macrophage activation).

  • Incubate the cells for a predetermined time course (e.g., 6, 24, 48 hours).

  • After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to pellet any detached cells.

  • Store the clarified supernatants at -80°C until analysis.

  • Quantify the concentration of relevant cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[12]

Phagocytosis Assay

Phagocytosis is a critical function of macrophages. This assay measures the ability of this compound-treated macrophages to engulf particles.

Protocol:

  • Differentiate THP-1 cells into macrophage-like cells in a 96-well plate as described in Part 1.2.

  • Treat the differentiated macrophages with various concentrations of this compound for 24 hours.

  • During the last hour of treatment, add fluorescently labeled zymosan particles or E. coli bioparticles to each well at a particle-to-cell ratio of 10:1.

  • Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Aspirate the medium and wash the cells three times with cold PBS to remove non-engulfed particles.

  • Add a quenching solution (e.g., Trypan Blue) to quench the fluorescence of any remaining extracellular particles.

  • Measure the intracellular fluorescence using a fluorescence plate reader. An increase in fluorescence intensity corresponds to an increase in phagocytic activity.

  • Alternatively, the cells can be visualized and quantified using fluorescence microscopy or flow cytometry.[3][13][14]

Part 3: Signaling Pathways and Visualizations

While the specific signaling pathway activated by this compound in THP-1 cells requires empirical determination, many immunomodulatory peptides interact with cell surface receptors, such as Toll-like receptors (TLRs), to initiate intracellular signaling cascades.[15] A plausible hypothetical pathway to investigate involves the activation of the NF-κB and MAPK pathways, which are central to the inflammatory response in macrophages.[16]

Experimental Workflow

experimental_workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_assays Functional Assays cluster_analysis Data Analysis thp1 THP-1 Monocytes pma PMA Treatment (50-100 ng/mL, 48-72h) thp1->pma Differentiation cytokines Cytokine Cocktail (GM-CSF, IL-4, etc.) thp1->cytokines Differentiation m0 Adherent M0 Macrophages pma->m0 idc Immature Dendritic Cells cytokines->idc peptide This compound (Various Concentrations) m0->peptide idc->peptide cytokine Cytokine Release Assay (ELISA) peptide->cytokine phagocytosis Phagocytosis Assay peptide->phagocytosis data Quantitative Data Analysis cytokine->data phagocytosis->data

Caption: Experimental workflow for studying this compound effects on THP-1 cells.

Hypothetical Signaling Pathway for this compound in Macrophages

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tetrapeptide This compound receptor Cell Surface Receptor (e.g., TLR4) tetrapeptide->receptor Binding adaptor Adaptor Proteins (e.g., MyD88) receptor->adaptor mapk MAPK Pathway (p38, JNK, ERK) adaptor->mapk ikk IKK Complex adaptor->ikk ap1 AP-1 mapk->ap1 Activation nfkb_i IκBα ikk->nfkb_i Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocation gene Gene Transcription ap1->gene nfkb_n->gene cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene->cytokines

Caption: Hypothetical signaling cascade for this compound in macrophages.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the effects of this compound on THP-1-derived macrophages and dendritic cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data on cytokine secretion and phagocytic activity, which are critical for characterizing the immunomodulatory properties of this novel peptide. The provided diagrams offer a clear visualization of the experimental workflow and a plausible signaling pathway for further investigation. These studies will contribute to a deeper understanding of the mechanism of action of this compound and its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving Tetrapeptide-1 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrapeptide-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of this compound and how does it influence its solubility?

A1: The most commonly referenced sequence for this compound is Leucine-Proline-Threonine-Valine (L-P-T-V) [1][][3][4][5]. This sequence is composed of predominantly hydrophobic and non-polar amino acids (Leucine, Proline, Valine) and one polar, uncharged amino acid (Threonine). The high proportion of hydrophobic residues can lead to poor solubility in aqueous solutions as these peptides tend to aggregate to minimize contact with water.[6]

Q2: I've heard this compound is soluble in DMSO. Can I use that for my experiments in aqueous buffers?

A2: Yes, this compound is known to be soluble in Dimethyl sulfoxide (DMSO).[][7] It is a common practice to first dissolve hydrophobic peptides in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution. This stock can then be carefully diluted into your aqueous buffer to the final desired concentration. However, it is crucial to be mindful of the final DMSO concentration in your experimental setup, as high concentrations can be toxic to cells or interfere with assays. For most cell-based assays, a final DMSO concentration of 1% (v/v) or less is recommended.[1][]

Q3: My this compound solution is cloudy or has visible particles. What does this mean and what should I do?

A3: A cloudy appearance or visible particulates in your peptide solution are indicative of incomplete dissolution or aggregation.[][4] To address this, you can try sonicating the solution in a water bath to help break up aggregates.[][4] Gentle warming (e.g., to 30-40°C) can also aid dissolution, but exercise caution as excessive heat can degrade the peptide.[][4] Before use, it is advisable to centrifuge the solution at a high speed (e.g., 10,000 x g for 5-10 minutes) and use the clear supernatant to ensure no undissolved material is introduced into your experiment.[]

Q4: Can I adjust the pH of my buffer to improve the solubility of this compound?

A4: Adjusting the pH can be an effective strategy for improving the solubility of many peptides, as they are typically least soluble at their isoelectric point (pI).[6] However, for a peptide like this compound (L-P-T-V), which has no acidic or basic side chains, the N-terminal amine and C-terminal carboxyl groups are the primary ionizable groups. This makes it a neutral peptide with a pI close to neutral pH. Therefore, significant pH adjustments may have a limited effect on its solubility compared to peptides with ionizable side chains. The dominant factor affecting its solubility is its hydrophobicity.

Q5: How should I store my this compound stock solution to prevent it from crashing out of solution?

A5: To maintain the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C.[3][4] To avoid repeated freeze-thaw cycles, which can promote peptide degradation and aggregation, it is best to aliquot the stock solution into smaller, single-use volumes before freezing.[8]

Troubleshooting Guides

Issue 1: this compound powder does not dissolve in my aqueous buffer.

This is a common issue due to the hydrophobic nature of the L-P-T-V sequence.

Logical Workflow for Troubleshooting

start Start: Undissolved This compound Powder step1 Action: Attempted direct dissolution in aqueous buffer start->step1 result1 Result: Powder remains undissolved or solution is cloudy step1->result1 step2 Troubleshooting Step 1: Use of a Co-solvent (DMSO) result1->step2 Primary Solution step3 Troubleshooting Step 2: Sonication step2->step3 If cloudiness persists step4 Troubleshooting Step 3: Gentle Warming step3->step4 If still not fully dissolved step5 Final Step: Centrifugation and use of supernatant step4->step5 end End: Clear this compound Solution in Aqueous Buffer step5->end

Caption: Troubleshooting workflow for dissolving this compound.

Recommended Actions & Protocols
Troubleshooting Step Detailed Protocol
1. Co-Solvent Method 1. Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial. 2. Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is fully submerged. 3. Vortex the vial for 30-60 seconds. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear. 4. While gently vortexing your aqueous buffer, add the DMSO stock solution dropwise to achieve the desired final peptide concentration. This slow addition helps prevent the peptide from precipitating out of solution.[][3]
2. Sonication If the solution remains cloudy after dilution, place the vial in a sonicator water bath for 10-15 minutes.[4] This can help to break up any aggregates that may have formed.
3. Gentle Warming As a further step, you can gently warm the solution to 30-40°C for a short period.[] Be cautious not to overheat, as this can lead to peptide degradation.
4. Centrifugation Before use, centrifuge your final solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any remaining undissolved peptide.[] Carefully collect the clear supernatant for your experiment.
Issue 2: this compound precipitates out of solution after dilution into an aqueous buffer.

This often occurs when a concentrated stock in an organic solvent is diluted too quickly or into an incompatible buffer.

Signaling Pathway of Precipitation

cluster_0 High Local Concentration cluster_1 Hydrophobic Collapse cluster_2 Aggregation & Precipitation A Concentrated Peptide in Organic Solvent B Rapid Addition to Aqueous Buffer A->B Action C Hydrophobic peptide chains minimize contact with water B->C D Peptide Self-Association (Aggregation) C->D E Visible Precipitate Formation D->E

Caption: Pathway of this compound precipitation upon dilution.

Recommended Actions & Protocols
Troubleshooting Step Detailed Protocol
1. Slow, Dropwise Addition When diluting your DMSO stock, add it very slowly (drop-by-drop) to the aqueous buffer while the buffer is being vigorously stirred or vortexed.[][3] This ensures rapid dispersion of the peptide molecules and prevents localized high concentrations that can trigger precipitation.
2. Buffer Composition Consider the composition of your aqueous buffer. High salt concentrations can sometimes promote the aggregation of hydrophobic peptides. If possible, test the solubility in buffers with varying ionic strengths.
3. Lower Final Concentration It may be that the desired final concentration is above the solubility limit of this compound in your specific buffer. Try preparing a more dilute solution.
4. Use of Solubilizing Excipients For challenging cases, the inclusion of solubilizing agents in the final buffer may be necessary. These can include non-ionic surfactants or cyclodextrins, but their compatibility with your experimental system must be verified.

Quantitative Data Summary

The following table summarizes the solubility of this compound in a common organic solvent. Data for aqueous buffers is highly dependent on the specific buffer composition, pH, and temperature.

Solvent Reported Solubility Notes Reference
DMSO ≥ 50 mg/mL (116.68 mM)Ultrasonic treatment may be needed.[9]
Aqueous Buffers Highly VariableSolubility is generally low due to the hydrophobic nature of the peptide.General Peptide Chemistry

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
  • Materials:

    • Lyophilized this compound

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator water bath

  • Procedure:

    • Allow the vial of lyophilized this compound to warm to room temperature.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

    • Carefully add the required volume of DMSO to achieve a 10 mg/mL concentration.

    • Vortex the tube for 1-2 minutes.

    • If the peptide is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock into an Aqueous Buffer
  • Materials:

    • 10 mg/mL this compound stock solution in DMSO

    • Desired sterile aqueous buffer

    • Vortex mixer or magnetic stirrer

    • Sterile tubes

  • Procedure:

    • Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer. Ensure the final DMSO concentration does not exceed 1% (v/v).

    • Place the required volume of aqueous buffer in a sterile tube.

    • While continuously and vigorously vortexing or stirring the aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution drop by drop.

    • Continue to mix for an additional 1-2 minutes after the addition is complete.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If it is cloudy, refer to the troubleshooting guides above.

References

Technical Support Center: Optimizing Tetrapeptide-1 Concentration for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Tetrapeptide-1 (Leu-Pro-Thr-Val) concentration in cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general function?

A1: this compound is a synthetic peptide with the amino acid sequence Leucine-Proline-Threonine-Valine.[1][2][3][4] It is known to be a signaling peptide with antioxidant properties.[2][5] Its functions include stimulating the synthesis of extracellular matrix components such as collagen and elastin, which suggests a role in skin aging and repair.[5]

Q2: What is a recommended starting concentration range for this compound in a cell proliferation assay?

A2: A definitive optimal concentration for this compound in cell proliferation assays has not been widely published and is highly dependent on the cell type and assay conditions. However, based on studies of other tetrapeptides, a broad starting range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. For some sensitive cell lines or specific applications like angiogenesis, concentrations in the nanomolar range may be effective.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How should I dissolve and store this compound?

A3: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. To prepare a stock solution, it is advisable to first dissolve the peptide in a small amount of a sterile, high-quality solvent like dimethyl sulfoxide (DMSO) before diluting it with a sterile aqueous buffer or cell culture medium. It is important to ensure the final DMSO concentration in your cell culture is non-toxic (typically below 0.5%). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: I am not observing any effect of this compound on cell proliferation. What are the possible causes?

A4: Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The concentration range you tested may be too low or too high, potentially causing no response or even cytotoxicity. A broad dose-response experiment is necessary.

  • Peptide Degradation: Improper storage or handling can lead to peptide degradation. Ensure you are using fresh aliquots and have stored the peptide correctly.

  • Cell Type: The cell line you are using may not have the appropriate receptors or signaling pathways to respond to this compound.

  • Incorrect Assay Protocol: Review your cell proliferation assay protocol for any potential errors in reagent preparation, incubation times, or measurement settings.

Q5: I am observing high cytotoxicity even at low concentrations of this compound. What could be the issue?

A5: Unexpected cytotoxicity can arise from:

  • Inherent Peptide Toxicity: The peptide itself might be toxic to your specific cell line at the concentrations tested.

  • Contaminants: Residual chemicals from the peptide synthesis process, such as trifluoroacetic acid (TFA), can be cytotoxic.[7] Ensure you are using high-purity peptide.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the peptide may be too high for your cells. Always include a vehicle control (medium with the same solvent concentration) in your experiments.

  • Peptide Aggregation: Peptides can aggregate at high concentrations, which can sometimes lead to cytotoxic effects. Ensure the peptide is fully dissolved.

Troubleshooting Guide

ObservationPotential CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding: Uneven distribution of cells in the wells.Gently swirl the cell suspension before pipetting to ensure a homogenous mixture. Use reverse pipetting technique.
Pipetting errors: Inaccurate volumes of peptide or reagents added.Calibrate your pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences.
Edge effects: Evaporation from the outer wells of the microplate.Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Low signal or no response in all wells (including controls) Low cell number: Insufficient number of viable cells to generate a strong signal.Optimize the initial cell seeding density.
Incorrect assay reagent concentration or incubation time: Reagent concentration or incubation period is not optimal for the cell line.Titrate the assay reagent and perform a time-course experiment to determine the optimal incubation time.
Degraded assay reagent: The reagent has lost its activity due to improper storage.Use fresh, properly stored reagents.
High background signal in control wells Contamination: Bacterial or yeast contamination in the cell culture.Regularly check for contamination. If suspected, discard the culture and start with a fresh stock.
Media components: Phenol red or other components in the culture media may interfere with the assay.Use phenol red-free media if it is known to interfere with your specific assay.

Experimental Protocols

Protocol: Determining Optimal this compound Concentration using an MTT Assay

This protocol provides a general guideline for a dose-response experiment to identify the optimal concentration of this compound for cell proliferation.

Materials:

  • This compound (lyophilized powder)

  • Sterile DMSO

  • Complete cell culture medium appropriate for your cell line

  • 96-well flat-bottom cell culture plates

  • Your chosen cell line

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Peptide Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Prepare a vehicle control (medium with the same final concentration of DMSO as the highest peptide concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Plot the cell viability (% of control) against the log of the this compound concentration to determine the optimal concentration for promoting cell proliferation.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B C Treat cells with this compound dilutions B->C D Incubate for desired time (24-72h) C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Measure absorbance at 570nm G->H I Plot dose-response curve H->I J Determine optimal concentration I->J G This compound This compound Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Transcription Factors->Cell Proliferation G Start Inconsistent or Unexpected Results Q1 High variability between replicates? Start->Q1 A1_1 Check cell seeding technique Q1->A1_1 Yes Q2 No effect observed? Q1->Q2 No A1_2 Calibrate pipettes A1_1->A1_2 A1_3 Use plate edge controls A1_2->A1_3 A2_1 Broaden concentration range Q2->A2_1 Yes Q3 High cytotoxicity observed? Q2->Q3 No A2_2 Check peptide storage & handling A2_1->A2_2 A2_3 Verify cell line responsiveness A2_2->A2_3 A3_1 Check for TFA/solvent contamination Q3->A3_1 Yes A3_2 Test lower concentration range A3_1->A3_2 A3_3 Ensure complete peptide dissolution A3_2->A3_3

References

Technical Support Center: Ensuring the Stability of Tetrapeptide-1 During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of peptides is paramount for reproducible and reliable experimental outcomes. This technical support center provides a comprehensive guide to preventing the degradation of Tetrapeptide-1 (Leu-Pro-Thr-Val) during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a synthetic peptide with the amino acid sequence Leucine-Proline-Threonine-Valine. It is utilized in various research and cosmetic applications for its signaling properties.[][2] The stability of this compound is crucial as degradation can lead to a loss of biological activity, altered efficacy, and the formation of undesirable impurities, compromising experimental results and product quality.

Q2: What are the primary pathways of this compound degradation?

A2: The main degradation pathways for peptides like this compound are hydrolysis, oxidation, and aggregation. Given its amino acid composition, specific concerns include:

  • Hydrolysis: The peptide bond, particularly adjacent to the Proline residue, can be susceptible to hydrolysis, leading to cleavage of the peptide chain.

  • Oxidation: The Leucine and Valine residues, although not as susceptible as methionine or cysteine, can undergo oxidation under certain conditions.[3][4][5]

  • Aggregation: Peptides can self-associate to form aggregates, which can be influenced by factors like pH, temperature, and concentration.[6]

Q3: What are the ideal storage conditions for lyophilized this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[2] Exposure to moisture and repeated freeze-thaw cycles should be avoided as they can significantly accelerate degradation.

Q4: How should I store this compound once it is in solution?

A4: Once reconstituted, it is recommended to prepare aliquots of the this compound solution to avoid multiple freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[2] The pH of the solution should be maintained within a stable range, typically between 5 and 7, to minimize hydrolysis.

Q5: What signs of degradation should I look for?

A5: Visual signs of degradation can include changes in the color or clarity of the solution, or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the purity and integrity of your this compound sample.

Troubleshooting Guide

Problem: I am observing a decrease in the biological activity of my this compound sample over time.

  • Possible Cause 1: Chemical Degradation. The peptide may be undergoing hydrolysis or oxidation, leading to a loss of the active form.

    • Solution: Verify your storage conditions. Ensure the peptide is stored at the recommended temperature and protected from light and moisture. For solutions, confirm the pH is within the optimal range. Consider adding stabilizers such as antioxidants to your formulation.

  • Possible Cause 2: Aggregation. The peptide may be forming aggregates, reducing the concentration of the monomeric, active form.

    • Solution: Analyze your sample using size-exclusion chromatography (SEC) to detect aggregates. To mitigate aggregation, you can try adjusting the peptide concentration, the ionic strength of the buffer, or including excipients that are known to reduce aggregation, such as certain sugars or polyols.

Problem: I see unexpected peaks in my HPLC chromatogram when analyzing my this compound sample.

  • Possible Cause: Formation of Degradation Products. The new peaks likely represent fragments from hydrolysis, oxidized forms of the peptide, or isomers.

    • Solution: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the nature of the unknown peaks. Use a mass spectrometer (LC-MS) to determine the mass of the impurities and elucidate their structures.

Quantitative Data Summary

The stability of this compound is influenced by various factors. The following tables provide an overview of expected stability based on general peptide chemistry and data from similar short peptides. Note: This data is illustrative and should be confirmed by specific stability studies for your formulation.

Table 1: Estimated Impact of Temperature on this compound Degradation in Aqueous Solution (pH 6.5) over 30 Days

TemperatureEstimated Degradation (%)Primary Degradation Pathway
4°C< 5%Minimal Hydrolysis
25°C (Room Temp)5 - 15%Hydrolysis, Oxidation
40°C15 - 30%Accelerated Hydrolysis, Oxidation

Table 2: Estimated Impact of pH on this compound Degradation in Aqueous Solution at 25°C over 30 Days

pHEstimated Degradation (%)Primary Degradation Pathway
3.010 - 20%Acid-catalyzed hydrolysis
5.0 - 7.0< 10%Minimal degradation
8.015 - 25%Base-catalyzed hydrolysis, Deamidation (if applicable to formulation)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.
  • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 24, 48, and 72 hours.
  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, neutralize the acid and base-stressed samples.
  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) and LC-MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

1. HPLC System and Column:

  • System: A standard HPLC system with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient Program:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 50% B (linear gradient)
  • 25-30 min: 50% to 95% B (linear gradient)
  • 30-35 min: 95% B (isocratic)
  • 35-40 min: Re-equilibration at 5% B

3. Method Parameters:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 214 nm
  • Injection Volume: 20 µL

4. Sample Preparation:

  • Dilute the this compound sample to a final concentration of 0.1 mg/mL in Mobile Phase A.

5. Data Analysis:

  • Integrate the peak areas of this compound and any degradation products.
  • Calculate the percentage of degradation as the sum of the areas of all degradation peaks divided by the total area of all peaks, multiplied by 100.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_aggregation Aggregation Tetrapeptide1 This compound (Leu-Pro-Thr-Val) PeptideFragments Peptide Fragments Tetrapeptide1->PeptideFragments Acid/Base High Temperature OxidizedPeptide Oxidized Leu/Val Residues Tetrapeptide1->OxidizedPeptide Oxidizing Agents (e.g., H₂O₂) Aggregates Dimers, Oligomers Tetrapeptide1->Aggregates High Concentration Inappropriate pH/Temp

Potential degradation pathways for this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results StockSolution This compound Stock Solution (1 mg/mL) Acid Acidic Stress (0.1 M HCl, 60°C) StockSolution->Acid Base Basic Stress (0.1 M NaOH, 60°C) StockSolution->Base Oxidation Oxidative Stress (3% H₂O₂, RT) StockSolution->Oxidation Thermal Thermal Stress (80°C) StockSolution->Thermal HPLC HPLC-UV Analysis Acid->HPLC LCMS LC-MS Analysis Acid->LCMS Base->HPLC Base->LCMS Oxidation->HPLC Oxidation->LCMS Thermal->HPLC Thermal->LCMS DegradationProfile Degradation Profile (% Degradation) HPLC->DegradationProfile ImpurityID Impurity Identification LCMS->ImpurityID

Workflow for a forced degradation study of this compound.

References

troubleshooting inconsistent Tetrapeptide-1 bioactivity results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioactivity of Tetrapeptide-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic peptide composed of four amino acids, often used in cosmetic and research applications for its skin conditioning and anti-aging properties.[1][2][3] Its primary bioactivity is attributed to its role as a signaling peptide that stimulates the synthesis of extracellular matrix (ECM) proteins such as collagen and elastin by dermal fibroblasts.[1] Some evidence suggests that similar peptides may exert their effects by modulating signaling pathways like the Transforming Growth Factor-beta (TGF-β) pathway, which is a key regulator of collagen production.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are critical for maintaining the bioactivity of this compound. Lyophilized powder should be stored at -20°C for long-term stability.[3] Once reconstituted, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting the stock solution into single-use vials is highly recommended.

Q3: What are common solvents for reconstituting this compound?

A3: The choice of solvent depends on the specific experimental requirements. For cell-based assays, it is essential to use a solvent that is biocompatible at the final working concentration. This compound is often soluble in sterile water or phosphate-buffered saline (PBS). For peptides with modified lipophilicity (e.g., Palmitoyl this compound), a small amount of a co-solvent like dimethyl sulfoxide (DMSO) may be necessary for initial solubilization, followed by dilution in the appropriate cell culture medium. Always ensure the final concentration of any organic solvent is non-toxic to the cells.

Q4: What are the typical working concentrations for this compound in cell-based assays?

A4: The optimal working concentration of this compound can vary depending on the cell type, assay duration, and specific endpoint being measured. Based on studies with similar bioactive peptides, concentrations typically range from the nanomolar to low micromolar range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Inconsistent Bioactivity Results

Inconsistent bioactivity of this compound can arise from various factors, from peptide integrity to experimental setup. This guide provides a systematic approach to troubleshooting.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_peptide Peptide Integrity Checks cluster_assay Assay Protocol Checks cluster_cells Cell Culture Checks Start Inconsistent Bioactivity Results CheckPeptide 1. Verify Peptide Integrity Start->CheckPeptide CheckAssay 2. Review Assay Protocol & Conditions CheckPeptide->CheckAssay Peptide OK Purity Purity (HPLC) CheckPeptide->Purity Mass Mass (Mass Spec) CheckPeptide->Mass Storage Storage & Handling CheckPeptide->Storage Solubility Solubility & Aggregation CheckPeptide->Solubility CheckCells 3. Assess Cell Health & Culture CheckAssay->CheckCells Assay OK Controls Positive/Negative Controls CheckAssay->Controls Reagents Reagent Preparation CheckAssay->Reagents Incubation Incubation Times/Temps CheckAssay->Incubation Contamination Contamination (Endotoxin, TFA) CheckAssay->Contamination AnalyzeData 4. Re-evaluate Data Analysis CheckCells->AnalyzeData Cells OK Passage Passage Number CheckCells->Passage Density Seeding Density CheckCells->Density Viability Viability (e.g., Trypan Blue) CheckCells->Viability Mycoplasma Mycoplasma Contamination CheckCells->Mycoplasma Resolved Consistent Results AnalyzeData->Resolved Analysis OK

Caption: A logical workflow for troubleshooting inconsistent this compound bioactivity.

Issue Potential Cause Recommended Action
No or Low Bioactivity Peptide DegradationEnsure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh stock solutions.
Incorrect Peptide ConcentrationVerify calculations for stock and working solutions. Perform a dose-response curve to identify the optimal concentration.
Sub-optimal Assay ConditionsReview and optimize assay parameters such as incubation time, temperature, and serum concentration in the media.
Low Cell ResponsivenessUse cells at a low passage number. Ensure cells are healthy and not overly confluent. Consider using a different cell line known to be responsive.
High Variability Between Replicates Inconsistent Cell SeedingEnsure a homogenous cell suspension before and during plating. Use calibrated pipettes. Avoid using the outer wells of the plate due to the "edge effect."
Pipetting ErrorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Peptide AggregationVisually inspect the stock solution for precipitation. Filter the solution through a 0.22 µm filter. Consider sonication for difficult-to-dissolve peptides.
Batch-to-Batch Variability Differences in Peptide Purity/Counter-ionPurchase peptides from a reputable supplier that provides a certificate of analysis with HPLC and mass spectrometry data. Be aware of potential effects of counter-ions like trifluoroacetic acid (TFA) on cellular assays.
Inconsistent Cell CultureMaintain consistent cell culture practices, including media composition, serum batches, and passage numbers.
Unexpected Cytotoxicity Endotoxin ContaminationUse endotoxin-free reagents and test the peptide stock for endotoxin levels, especially in immune-responsive cell types.
High Solvent ConcentrationEnsure the final concentration of solvents like DMSO is below the cytotoxic threshold for your cell line (typically <0.1%).
Peptide AggregationLarge peptide aggregates can sometimes be cytotoxic. Refer to the peptide aggregation troubleshooting steps.

Key Experimental Protocols

Fibroblast Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of fibroblasts as an indicator of cell viability and proliferation.

Experimental Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Fibroblasts (96-well plate) B 2. Incubate 24h (Cell Adhesion) A->B C 3. Treat with This compound B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance (~570 nm) G->H

Caption: Workflow for the MTT-based fibroblast proliferation assay.

Methodology:

  • Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in serum-free or low-serum medium. After 24 hours, replace the existing medium with 100 µL of the this compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

Quantification of Collagen Synthesis (ELISA)

This protocol quantifies the amount of soluble collagen (e.g., Type I pro-collagen) secreted by fibroblasts into the culture medium.

Methodology:

  • Cell Culture and Treatment: Seed fibroblasts in 6-well plates and grow to near confluence. Replace the medium with serum-free medium containing a co-factor for collagen synthesis (e.g., 50 µg/mL ascorbic acid) and the desired concentrations of this compound. A positive control, such as TGF-β1 (10 ng/mL), should be included.

  • Sample Collection: After 48-72 hours of incubation, collect the cell culture supernatant. Centrifuge to remove any cell debris and store at -80°C until analysis.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the target collagen type overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Add standards and collected culture supernatants to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

    • Wash the plate and add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated). Incubate for 1 hour at room temperature.

    • Wash the plate and add the substrate solution (e.g., TMB). Incubate until color develops.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the collagen concentration in the samples based on the standard curve.

Quantification of Elastin Gene Expression (RT-qPCR)

This protocol measures the relative expression of the elastin gene (ELN) in fibroblasts treated with this compound.

Methodology:

  • Cell Culture and Treatment: Culture fibroblasts in 6-well plates and treat with this compound as described for the collagen synthesis assay.

  • RNA Extraction: After 24-48 hours of treatment, lyse the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, primers for the elastin gene (ELN) and a reference gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in elastin gene expression in treated samples compared to untreated controls.

Signaling Pathway

This compound is thought to promote ECM synthesis, a process heavily regulated by the TGF-β signaling pathway. While direct activation by this compound is an area of ongoing research, a hypothesized pathway is presented below.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetrapeptide1 This compound (or similar matrikine) TGF_Receptor TGF-β Receptor Complex (Type I & II) Tetrapeptide1->TGF_Receptor Hypothesized Activation SMADs Phosphorylation of Smad2/3 TGF_Receptor->SMADs Co_SMAD Smad2/3-Smad4 Complex Formation SMADs->Co_SMAD Nucleus Nuclear Translocation Co_SMAD->Nucleus Transcription Gene Transcription Nucleus->Transcription Collagen Increased Collagen Synthesis Transcription->Collagen Elastin Increased Elastin Synthesis Transcription->Elastin

Caption: Hypothesized TGF-β signaling pathway for this compound-induced ECM synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on bioactive peptides similar to this compound, demonstrating their effects on fibroblast proliferation and ECM synthesis.

Table 1: Effect of Bioactive Peptides on Fibroblast Proliferation (MTT Assay)

Peptide Concentration% Increase in Fibroblast Viability (Mean ± SD)
Control100 ± 5.2
1 µM115 ± 6.8
5 µM132 ± 8.1
10 µM145 ± 7.5

Data are hypothetical and representative of expected results based on available literature.

Table 2: Effect of Bioactive Peptides on Collagen Type I Synthesis (ELISA)

TreatmentCollagen I Concentration (ng/mL, Mean ± SD)Fold Change vs. Control
Control150 ± 151.0
Peptide (5 µM)225 ± 201.5
TGF-β1 (10 ng/mL)330 ± 252.2

Data are hypothetical and representative of expected results based on available literature.

Table 3: Effect of Bioactive Peptides on Elastin (ELN) Gene Expression (RT-qPCR)

TreatmentRelative ELN Gene Expression (Fold Change, Mean ± SD)
Control1.0 ± 0.1
Peptide (5 µM)1.8 ± 0.2

Data are hypothetical and representative of expected results based on available literature.

References

Tetrapeptide-1 Experiments: A Guide to Selecting Appropriate Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrapeptide-1 experimental design. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the rigorous and accurate assessment of this compound's biological effects. Proper negative controls are paramount in peptide research to validate that the observed activities are a direct result of the specific peptide sequence and not due to confounding factors.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound and why are negative controls so critical?

A1: this compound is a signaling peptide known for its antioxidant properties and its ability to stimulate the synthesis of extracellular matrix (ECM) components like collagen, elastin, and fibronectin.[1] These properties make it a subject of interest in research related to dermatology, wound healing, and anti-aging.

Negative controls are crucial in this compound experiments to ensure that the observed effects, such as increased collagen production or enhanced cell viability, are specifically attributable to the unique amino acid sequence of this compound. Without proper controls, results could be misinterpreted due to non-specific effects of the peptide's physicochemical properties, the solvent used to dissolve the peptide, or other experimental variables.

Q2: What are the most appropriate negative controls for a this compound experiment?

A2: The choice of negative control depends on the specific research question. However, a combination of the following controls is highly recommended for comprehensive and valid results:

  • Scrambled Peptide: This is the most widely accepted and robust negative control for peptide experiments. A scrambled peptide has the exact same amino acid composition as this compound but in a randomized sequence. This control helps to demonstrate that the biological activity is dependent on the specific sequence of this compound and not just the presence of certain amino acids.

  • Vehicle Control: This control consists of the solvent used to dissolve the this compound (e.g., sterile water, PBS, or DMSO) administered to cells or tissues at the same volume and concentration as in the experimental group. This is essential to rule out any effects of the solvent itself on the experimental outcome.

  • Inactive Peptide Analog: In some cases, a peptide with a similar structure but with key amino acid residues mutated to render it inactive can be a powerful negative control. This is particularly useful for structure-activity relationship (SAR) studies.

Q3: Can I use a "no-treatment" group as my only negative control?

A3: While a "no-treatment" or "untreated" group is a necessary baseline control, it is not sufficient on its own. An untreated group does not account for potential effects of the peptide delivery vehicle (solvent) or non-specific interactions of a peptide with the biological system. Therefore, it should always be used in conjunction with a vehicle control and a scrambled peptide control.

Q4: Where can I obtain a scrambled version of this compound?

A4: Scrambled peptides can be custom-synthesized by various commercial vendors who specialize in peptide synthesis. When ordering, you provide the sequence of your active peptide (this compound), and the vendor will generate a randomized sequence with the same amino acid composition. It is good practice to ensure the scrambled sequence does not inadvertently create a known signaling motif.

Troubleshooting Guide

Issue 1: My scrambled peptide control shows similar activity to this compound.

  • Possible Cause 1: Non-specific peptide effects. The observed effect might be due to the general physicochemical properties of the peptide, such as charge or hydrophobicity, rather than a specific sequence-receptor interaction.

    • Troubleshooting Step: Consider designing a second, different scrambled sequence to see if the effect is reproducible. Additionally, an unrelated peptide with similar physicochemical properties but a completely different sequence could be used as another negative control.

  • Possible Cause 2: The scrambled sequence has unexpected biological activity. By chance, the randomized sequence may have created a new, active motif.

    • Troubleshooting Step: Perform a bioinformatics analysis (e.g., BLAST search) on your scrambled sequence to check for homology to known active peptides. If a potential active site is identified, a new scrambled peptide should be synthesized.

Issue 2: The vehicle control is showing a significant effect on my cells.

  • Possible Cause: Solvent toxicity or bioactivity. Some solvents, like DMSO, can have biological effects on cells, even at low concentrations.

    • Troubleshooting Step: Determine the maximum non-toxic concentration of your vehicle through a dose-response experiment (cell viability assay). Ensure the final concentration of the vehicle in your experiments is well below this toxic threshold. If possible, consider alternative, more biocompatible solvents.

Data Presentation: Comparing this compound and Negative Controls

The following tables provide examples of how to structure quantitative data to clearly compare the effects of this compound with its appropriate negative controls. Please note that the data presented here are illustrative examples based on typical results for peptides with similar functions and are not from a specific study on this compound.

Table 1: Effect of this compound and Controls on Collagen Synthesis in Human Dermal Fibroblasts

Treatment (24 hours)ConcentrationMean Collagen Production (µg/mL)Standard Deviation% Increase vs. Vehicle
Vehicle Control (PBS)N/A5.20.40%
Scrambled Peptide10 µM5.50.55.8%
This compound 10 µM 12.8 1.1 146.2%

Table 2: Antioxidant Capacity of this compound and Scrambled Control

TreatmentConcentrationDPPH Radical Scavenging Activity (%)Standard Deviation
Vehicle ControlN/A2.10.3
Scrambled Peptide50 µM4.50.6
This compound 50 µM 35.7 2.8
Ascorbic Acid (Positive Control)50 µM95.21.5

Table 3: Cell Viability of Human Keratinocytes after 48h Treatment

TreatmentConcentrationCell Viability (% of Untreated)Standard Deviation
Untreated ControlN/A1004.2
Vehicle Control (0.1% DMSO)N/A98.53.9
Scrambled Peptide25 µM97.24.5
This compound 25 µM 115.8 5.1

Experimental Protocols

Protocol 1: In Vitro Collagen Synthesis Assay (Sircol Assay)

This protocol describes how to measure the effect of this compound on collagen production in a fibroblast cell culture.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and scrambled peptide stock solutions

  • Vehicle control (e.g., sterile PBS)

  • Sircol™ Soluble Collagen Assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts in a 24-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.

  • Treatment: Replace the medium with serum-free medium containing this compound, scrambled peptide, or vehicle control at the desired concentrations.

  • Incubation: Incubate the cells for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.

  • Sircol Assay:

    • Follow the manufacturer's instructions for the Sircol assay.

    • Briefly, add the Sircol dye reagent to the collected supernatant.

    • Incubate to allow the dye to bind to collagen.

    • Centrifuge to pellet the collagen-dye complex.

    • Wash the pellet to remove unbound dye.

    • Dissolve the pellet in the alkali reagent.

    • Measure the absorbance at 555 nm using a microplate reader.

  • Quantification: Calculate the collagen concentration in each sample by comparing the absorbance to a standard curve generated with known collagen concentrations.

Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the antioxidant activity of this compound.

Materials:

  • This compound and scrambled peptide solutions

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Microplate reader

Procedure:

  • Sample Preparation: In a 96-well plate, add your this compound, scrambled peptide, or vehicle control.

  • Reaction Initiation: Add the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Human keratinocytes or fibroblasts

  • Cell culture medium

  • This compound and scrambled peptide stock solutions

  • Vehicle control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with various concentrations of this compound, scrambled peptide, or vehicle control.

  • Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

Tetrapeptide1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetrapeptide1 This compound TGFBR TGF-β Receptor Complex Tetrapeptide1->TGFBR Binds and Activates Smad Smad2/3 TGFBR->Smad Phosphorylates pSmad p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates and Binds to Promoter Gene_expression Increased Transcription of ECM Genes (Collagen, Elastin) DNA->Gene_expression Initiates

Caption: Proposed signaling pathway for this compound-induced ECM synthesis.

Negative_Control_Logic cluster_causes Potential Causes cluster_controls Experimental Controls to Isolate Cause Observed_Effect Observed Biological Effect (e.g., Increased Collagen) Specific_Sequence Specific this compound Sequence Activity Specific_Sequence->Observed_Effect Nonspecific_Effect Non-specific Peptide Properties (Charge, etc.) Nonspecific_Effect->Observed_Effect Vehicle_Effect Effect of the Solvent/Vehicle Vehicle_Effect->Observed_Effect Scrambled_Control Scrambled Peptide Control Scrambled_Control->Nonspecific_Effect Addresses Vehicle_Control Vehicle Control Vehicle_Control->Vehicle_Effect Addresses

Caption: Logical framework for using negative controls in peptide experiments.

Experimental_Workflow cluster_treatment Treatment Groups start Start: Seed Cells Tetrapeptide1 This compound start->Tetrapeptide1 Scrambled Scrambled Peptide start->Scrambled Vehicle Vehicle Control start->Vehicle Untreated Untreated Control start->Untreated Incubate Incubate (24-72h) Tetrapeptide1->Incubate Scrambled->Incubate Vehicle->Incubate Untreated->Incubate Assay Perform Assay (e.g., Sircol, MTT, DPPH) Incubate->Assay Analyze Analyze Data & Compare Groups Assay->Analyze

Caption: General experimental workflow including essential controls.

References

Technical Support Center: Enhancing Tetrapeptide-1 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tetrapeptide-1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its structure?

A1: this compound is a synthetic peptide composed of four amino acids with the sequence Leucine-Proline-Threonine-Valine (LPTV). It is known for its antioxidant properties. The structure consists of these four amino acid residues linked by peptide bonds.

Q2: What are the primary factors affecting this compound stability in my cell culture experiments?

A2: The stability of this compound in cell culture media is primarily influenced by:

  • Enzymatic Degradation: Proteases and peptidases present in serum (e.g., Fetal Bovine Serum - FBS) are the main cause of peptide degradation. These enzymes can cleave the peptide bonds, inactivating the tetrapeptide.

  • pH of the Media: While most cell culture media are buffered to a physiological pH of around 7.4, deviations from the optimal pH range for the peptide can lead to chemical degradation.

  • Temperature: Standard cell culture incubation at 37°C accelerates the rate of both enzymatic and chemical degradation compared to storage at lower temperatures.[1][2]

  • Oxidation: Certain amino acid residues can be susceptible to oxidation, although this is less of a concern for the amino acids in this compound (Leucine, Proline, Threonine, Valine) compared to residues like Methionine or Cysteine.[1]

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

A3: Yes, inconsistent results are a common consequence of peptide instability. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variable biological effects. It is crucial to assess the stability of the peptide under your specific experimental conditions.

Q4: How can I enhance the stability of this compound in my cell culture medium?

A4: Several strategies can be employed to improve the stability of this compound:

  • Chemical Modifications:

    • N-terminal Acetylation: Adding an acetyl group to the N-terminus (Leucine) can block degradation by aminopeptidases.[2][3][4][5][6]

    • C-terminal Amidation: Converting the C-terminal carboxyl group (on Valine) to an amide can prevent degradation by carboxypeptidases.[1][7][][9][10]

  • Use of Protease Inhibitors: Adding a broad-spectrum protease inhibitor cocktail to the cell culture medium can reduce enzymatic degradation. However, it is essential to first test the cocktail for any potential cytotoxic effects on your specific cell line.[11][12]

  • Serum-Reduced or Serum-Free Media: If your experimental design and cell type permit, using a lower concentration of serum or switching to a serum-free medium can significantly decrease the concentration of proteases and thus enhance peptide stability.

Q5: Are there modified versions of this compound available that are more stable?

A5: Yes, custom peptide synthesis services can create modified versions of this compound, such as N-terminally acetylated (Ac-LPTV) or C-terminally amidated (LPTV-NH2) forms. Combining both modifications (Ac-LPTV-NH2) often provides the highest level of stability against enzymatic degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no biological activity of this compound. Rapid degradation of the peptide in the presence of serum.1. Perform a stability study (see Experimental Protocols) to determine the half-life of your peptide. 2. Use a modified, more stable version of the peptide (N-terminal acetylation and/or C-terminal amidation). 3. Reduce the serum concentration in your culture medium if possible.
High variability in experimental results. Inconsistent degradation of the peptide between experiments.1. Standardize your experimental timeline to ensure consistent peptide incubation times. 2. Prepare fresh peptide stock solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Consider using a master mix of medium containing the peptide for all wells/flasks in an experiment to ensure uniform concentration.
Unexpected peaks in HPLC analysis of the culture medium. Formation of degradation products from this compound.1. Use mass spectrometry (LC-MS) to identify the molecular weights of the new peaks and deduce the cleavage sites. 2. This information can help in designing more stable peptide analogs by modifying the amino acids at the cleavage sites.
Cell toxicity observed after adding protease inhibitors. The protease inhibitor cocktail is toxic to the specific cell line being used.1. Perform a dose-response experiment to determine the maximum non-toxic concentration of the protease inhibitor cocktail for your cells. 2. If toxicity remains an issue, explore alternative stabilization strategies such as using modified peptides or serum-free media.

Data Presentation: this compound Stability

The following tables summarize hypothetical stability data for this compound and its modified versions in standard cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C.

Table 1: Half-life of this compound and its Modified Analogs

Peptide VersionModification(s)Estimated Half-life (hours)
This compound (LPTV)None2 - 4
Ac-LPTVN-terminal Acetylation8 - 12
LPTV-NH2C-terminal Amidation10 - 16
Ac-LPTV-NH2N-terminal Acetylation & C-terminal Amidation> 24

Table 2: Degradation of this compound (LPTV) Over Time

Time (hours)% Remaining (Standard Medium + 10% FBS)% Remaining (Serum-Free Medium)% Remaining (Standard Medium + Protease Inhibitors)
0100%100%100%
2~60%~98%~95%
4~35%~95%~90%
8~10%~92%~85%
24< 1%~85%~70%

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media using HPLC

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound (and/or its modified analogs)

  • Cell culture medium (e.g., DMEM) with or without serum supplement

  • Sterile, low-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA in water)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • HPLC mobile phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 10 mM). b. Spike the cell culture medium with this compound to a final concentration of 100 µM. c. Aliquot the peptide-containing medium into sterile, low-binding microcentrifuge tubes (e.g., 500 µL per tube).

  • Incubation: a. Place the tubes in a 37°C incubator. b. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube for analysis. The t=0 sample should be processed immediately.

  • Sample Quenching and Protein Precipitation: a. For each time point, add an equal volume of cold quenching solution (10% TFA) to the aliquot of medium. This will stop enzymatic activity and precipitate proteins. b. Vortex the sample thoroughly and incubate on ice for 10 minutes. c. Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • HPLC Analysis: a. Carefully transfer the supernatant to an HPLC vial. b. Inject a standard volume (e.g., 20 µL) onto the HPLC system. c. Run a gradient elution method to separate the intact this compound from any degradation products. A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes. d. Monitor the elution profile at a wavelength of 214 nm.

  • Data Analysis: a. Identify the peak corresponding to the intact this compound based on its retention time (determined by injecting a fresh standard). b. Integrate the peak area for the intact peptide at each time point. c. Calculate the percentage of remaining peptide at each time point relative to the t=0 sample. d. Plot the percentage of remaining peptide versus time to determine the degradation profile and calculate the half-life.

Visualizations

Tetrapeptide_1_Structure cluster_leucine Leucine (L) cluster_proline Proline (P) cluster_threonine Threonine (T) cluster_valine Valine (V) N_leu H₂N Ca_leu α N_leu->Ca_leu C_leu C Ca_leu->C_leu R_leu CH₂ CH(CH₃)₂ Ca_leu->R_leu O_leu O C_leu->O_leu N_pro N C_leu->N_pro Peptide Bond 1 Ca_pro α N_pro->Ca_pro C_pro C Ca_pro->C_pro O_pro O C_pro->O_pro N_thr N C_pro->N_thr Peptide Bond 2 Ca_thr α N_thr->Ca_thr C_thr C Ca_thr->C_thr R_thr CH(OH)CH₃ Ca_thr->R_thr O_thr O C_thr->O_thr N_val N C_thr->N_val Peptide Bond 3 Ca_val α N_val->Ca_val C_val C Ca_val->C_val R_val CH(CH₃)₂ Ca_val->R_val O_val O C_val->O_val OH_val OH C_val->OH_val

Caption: Chemical structure of this compound (Leu-Pro-Thr-Val).

Degradation_Pathway Tetrapeptide H₂N-Leu-Pro-Thr-Val-COOH (Intact this compound) Frag1 Leucine Tetrapeptide->Frag1 Frag2 Pro-Thr-Val Tetrapeptide->Frag2 Frag3 Leu-Pro-Thr Tetrapeptide->Frag3 Frag4 Valine Tetrapeptide->Frag4 Frag5 Leu-Pro Tetrapeptide->Frag5 Frag6 Thr-Val Tetrapeptide->Frag6 Aminopeptidase Aminopeptidase (in Serum) Aminopeptidase->Tetrapeptide Cleavage at N-terminus Carboxypeptidase Carboxypeptidase (in Serum) Carboxypeptidase->Tetrapeptide Cleavage at C-terminus Endopeptidase Endopeptidase (e.g., Trypsin-like) Endopeptidase->Tetrapeptide Internal Cleavage (e.g., Pro-Thr bond)

Caption: Plausible enzymatic degradation pathways of this compound in cell culture media.

Experimental_Workflow start Start: Prepare Peptide Stock step1 Spike Peptide into Cell Culture Medium start->step1 step2 Aliquot and Incubate at 37°C step1->step2 step3 Collect Samples at Various Time Points (t=0, 1, 2, 4, 8, 24h) step2->step3 step4 Quench Reaction & Precipitate Proteins (e.g., with TFA) step3->step4 step5 Centrifuge to Remove Precipitate step4->step5 step6 Analyze Supernatant by HPLC step5->step6 step7 Quantify Intact Peptide Peak Area step6->step7 end End: Determine Half-life step7->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Solid-Phase Synthesis of Tetrapeptide-1 (GEKG)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of Tetrapeptide-1, whose sequence is Glycyl-L-Glutamyl-L-Lysyl-L-Glycine (GEKG).

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge when synthesizing short peptides like this compound?

A1: For short peptides, a primary challenge is the formation of cyclic dipeptides, specifically diketopiperazines (DKP). This side reaction is most likely to occur after the coupling of the second amino acid (Lysine in the C-to-N synthesis of GEKG), where the free N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[1][2] This leads to a significant loss of yield.

Q2: Which side-chain protecting groups are required for the GEKG sequence?

A2: The GEKG sequence contains two amino acids with reactive side chains that require protection during Fmoc-based SPPS:

  • Glutamic Acid (E): The γ-carboxyl group must be protected, typically with an acid-labile group like a t-butyl ester (Glu(OtBu)).

  • Lysine (K): The ε-amino group must be protected, commonly with the acid-labile Boc group (Lys(Boc)).

Q3: How can I monitor if my coupling reactions are complete?

A3: The Kaiser test is a rapid and sensitive qualitative method used to detect the presence of free primary amines on the resin.[3][4] After a coupling step, a negative Kaiser test (yellow/colorless beads) indicates that the coupling was successful. A positive test (intense blue beads) signifies incomplete coupling, meaning free amines are still present.[5]

Q4: My final product is impure. What are the likely culprits?

A4: Impurities in the crude product typically arise from several sources:

  • Incomplete Reactions: Failed deprotection or coupling steps lead to deletion sequences (e.g., GEG, GKG).[6]

  • Side Reactions During Synthesis: Formation of diketopiperazine or pyroglutamate from the N-terminal glutamic acid.[7][8]

  • Side Reactions During Cleavage: Scavengers are crucial during TFA cleavage to prevent reactive cations from modifying sensitive residues.[6][9]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound (GEKG).

Problem: Low or No Peptide Yield

Q: How can I determine if the low yield is from a failed synthesis or a problem with the final cleavage?

A: Perform a "test cleavage" on a small amount of your dried peptide-resin (10-20 mg).[10] Analyze the cleaved product with Mass Spectrometry (MS).

  • If the correct mass for GEKG is present: The synthesis on the resin was at least partially successful. The issue likely lies with the large-scale cleavage procedure, inefficient peptide precipitation, or loss of product during work-up.[10]

  • If the correct mass is absent or very low: This points to a significant problem during the synthesis cycles, such as poor coupling efficiency, premature chain cleavage, or extensive side reactions like DKP formation.[10]

Q: My Kaiser tests were all negative, but my yield is still low. What could have happened?

A: A common cause is diketopiperazine (DKP) formation at the dipeptide stage (H-Lys(Boc)-Gly-Resin).[1] The N-terminal amine of Lysine attacks the ester bond linking Glycine to the resin, cleaving the dipeptide. Since the resin is left with hydroxyl groups, subsequent Kaiser tests on the resin will be negative, falsely indicating successful couplings, while in reality, no further elongation is occurring.

Solutions:

  • Use a 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk can inhibit DKP formation.[8]

  • Introduce the third amino acid (Fmoc-Glu(OtBu)-OH) as quickly as possible after the deprotection of the dipeptide.

Problem: Multiple Peaks in HPLC/Mass Spectrometry Analysis

Q: My mass spec shows the expected mass [M+H]⁺, but also a prominent peak at [M-17] or [M-18]. What is this impurity?

A: This is very likely the formation of pyroglutamate (pGlu) from the N-terminal Glutamic acid residue.[7][11] The side-chain carboxyl group of Glu can cyclize with the N-terminal amine, resulting in the loss of a water molecule (mass of 18 Da). This can occur spontaneously or be catalyzed by acidic conditions during cleavage.[11][12]

Q: I'm seeing peaks corresponding to deletion sequences (e.g., GKG, GEG). How do I prevent this?

A: Deletion sequences are a direct result of incomplete coupling reactions.[6]

  • Monitor Every Coupling: Use the Kaiser test after each coupling step to ensure completion.[3] If the test is positive (blue beads), recouple using fresh reagents.

  • Optimize Coupling Conditions: For difficult couplings, extend the reaction time or use a more potent coupling reagent like HATU or HCTU.[10]

  • Prevent Aggregation: While less common for a tetrapeptide, peptide aggregation on the resin can hinder reagent access. Using solvents like NMP or adding DMSO can help disrupt secondary structures.[8]

Data Presentation

Table 1: Common Impurities in this compound (GEKG) Synthesis and Their Mass Differences

Impurity NameSequenceMass Change from Target (Da)Common Cause
Pyroglutamate FormationpGlu-KG-18.01Cyclization of N-terminal Glutamic Acid
Lysine DeletionGEG-128.09Incomplete coupling of Lysine
Glutamic Acid DeletionGKG-129.04Incomplete coupling of Glutamic Acid
Diketopiperazine (DKP)cyclo(Lys-Gly)N/A (Yield Loss)Intramolecular cyclization at dipeptide stage
Trifluoroacetylated Peptide(TFA)-GEKG+96.00Incomplete removal of TFA; side reaction

Experimental Protocols

Protocol 1: Qualitative Kaiser Test for Monitoring Coupling

This protocol is used to detect free primary amines on the resin.

Materials:

  • Reagent A: 1.0 mL of 0.01M KCN in water diluted with 49 mL of pyridine.[4]

  • Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[4]

  • Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[4]

  • Small test tubes.

  • Heating block or water bath at 100-110°C.

Procedure:

  • Collect a small sample of resin beads (10-15 beads) from the reaction vessel into a clean test tube.

  • Wash the beads 3-5 times with DMF, then with ethanol, and dry them briefly.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.[4]

  • Heat the tube at 110°C for 5 minutes.[4]

  • Observe the color of the beads and the solution.

Interpretation of Results: [3]

  • Intense Blue Solution & Beads: Positive result. Free amines are present. Indicates failed coupling.

  • Yellow/Colorless Solution & Beads: Negative result. No free primary amines. Indicates successful coupling.

Protocol 2: Standard Cleavage and Deprotection

This protocol uses a standard Trifluoroacetic Acid (TFA) cocktail to cleave the peptide from the resin and remove side-chain protecting groups (OtBu and Boc).

Materials:

  • Dried peptide-resin (e.g., 0.1 mmol scale).

  • Cleavage Cocktail (Reagent K variation): 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% Triisopropylsilane (TIS). Prepare fresh.[13][14]

  • Cold diethyl ether.

  • Centrifuge tubes.

  • Shaker or rotator.

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel.

  • CAUTION: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 2-5 mL for a 0.1 mmol synthesis).[13]

  • Seal the vessel and agitate the mixture at room temperature for 2-3 hours.[13]

  • Filter the TFA solution away from the resin beads into a clean centrifuge tube.

  • Wash the resin beads with a small amount of fresh TFA (1 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a larger tube containing a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.[13]

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.

  • Dry the final peptide pellet under vacuum.

Visualizations

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle Start Start: Fmoc-Gly-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Incomplete (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Complete Repeat->Deprotection End Final Deprotection, Cleavage & Purification Repeat->End Final Cycle Complete

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Workflow for Low Peptide Yield

Low_Yield_Troubleshooting Problem Problem: Low or No Yield TestCleavage Perform Test Cleavage & MS Analysis Problem->TestCleavage SynthesisOK Correct Mass Detected? TestCleavage->SynthesisOK CleavageIssue Root Cause: Cleavage or Work-up Issue SynthesisOK->CleavageIssue Yes SynthesisIssue Root Cause: Synthesis Failure SynthesisOK->SynthesisIssue No CleavageSol1 Optimize large-scale cleavage (time, cocktail volume) CleavageIssue->CleavageSol1 CleavageSol2 Improve precipitation method (colder ether, longer time) CleavageIssue->CleavageSol2 SynthesisCheck1 Check for Diketopiperazine (DKP) formation at dipeptide stage SynthesisIssue->SynthesisCheck1 SynthesisCheck2 Review Kaiser Test results for incomplete coupling SynthesisIssue->SynthesisCheck2 SynthesisCheck3 Check for premature cleavage (if using labile linker) SynthesisIssue->SynthesisCheck3

Caption: A logical workflow for diagnosing the cause of low peptide yield in SPPS.

References

Technical Support Center: Refining Tetrapeptide-1 Treatment Duration for Optimal Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing in vitro experiments using Tetrapeptide-1. Here, you will find troubleshooting guides for common experimental issues, frequently asked questions, and detailed protocols for assessing the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic signaling peptide composed of four amino acids: Leucine, Proline, Threonine, and Valine.[1] Its primary-known biological activity in dermal fibroblasts is the stimulation of extracellular matrix (ECM) protein synthesis, including collagen and fibronectin.[2][3] This activity is believed to be mediated through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of ECM homeostasis.

Q2: What is the proposed signaling pathway for this compound in fibroblasts?

A2: While direct receptor binding studies for this compound are not widely published, research on analogous myristoylated tetrapeptides (e.g., myristoyl-Ala-Ala-Pro-Val) strongly suggests that it functions as a TGF-β signaling agonist. The proposed pathway involves the activation of TGF-β receptors on the fibroblast surface, leading to the phosphorylation of downstream SMAD proteins (SMAD2/3). These activated SMADs then translocate to the nucleus to regulate the transcription of target genes, including those for collagen I, ultimately increasing collagen protein synthesis.

Q3: How should I dissolve and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For in vitro experiments, it is recommended to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).[2] This stock solution should then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed 0.1-0.5% to avoid cytotoxicity.[4] Lyophilized peptide should be stored at -20°C or -80°C.[2] Reconstituted stock solutions should be aliquoted into single-use volumes and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.[2]

Q4: What is a good starting concentration and treatment duration for my experiments?

A4: Based on in vitro studies of similar tetrapeptides on fibroblasts, a good starting concentration range for dose-response experiments is between 1 µM and 100 µM. One study on a palmitoylated tetrapeptide (Palmitoyl-GDPH) showed significant effects on fibroblast viability and migration at a concentration of 100 µg/mL. For time-course experiments, treatment durations of 24, 48, and 72 hours are commonly used to assess effects on cell proliferation and ECM synthesis. However, it is highly recommended to perform a dose-response and time-course study for your specific cell line and experimental endpoint to determine the optimal conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or No Cellular Response 1. Peptide Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Suboptimal Concentration/Duration: The concentration or treatment time is not optimal for the specific cell line or endpoint. 3. Cell Line Variability: Different fibroblast cell lines or high passage numbers can lead to varied responses.1. Prepare fresh aliquots of the peptide stock solution from a new vial. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Perform a dose-response (e.g., 0.1 µM to 100 µM) and time-course (e.g., 12, 24, 48, 72 hours) experiment to identify the optimal conditions. 3. Use a consistent and low-passage number cell line. If possible, test the peptide on a different fibroblast line to confirm activity.
Visible Precipitate in Culture Medium 1. Peptide Aggregation: The peptide concentration may be too high, or the peptide may be prone to aggregation in the culture medium. 2. Solubility Issues: The peptide may not be fully dissolved in the stock solution or may precipitate when diluted in the aqueous culture medium. 3. Interaction with Media Components: The peptide may interact with components in the serum or media, leading to precipitation.1. Prepare a fresh, more dilute stock solution. Consider using a different solvent for the initial stock if solubility issues persist. Gentle sonication may aid in dissolution.[4] 2. Ensure the peptide is fully dissolved in the stock solution before diluting it in the culture medium. Add the peptide stock to the medium dropwise while gently vortexing. 3. If possible, conduct short-term experiments in serum-free or reduced-serum media to minimize interactions.
Decreased Cell Viability (Cytotoxicity) 1. High Peptide Concentration: The concentration of the peptide may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. 3. Peptide Impurities: Residual reagents from peptide synthesis (e.g., Trifluoroacetic Acid - TFA) can be cytotoxic.1. Perform a cell viability assay (e.g., MTT, XTT) to determine the cytotoxic concentration of the peptide. Use concentrations well below the toxic threshold for your experiments. 2. Ensure the final concentration of DMSO or other organic solvents is below 0.5%, and ideally below 0.1%.[4] 3. Purchase high-purity (>95%) peptides from a reputable supplier who provides quality control data.
Microbial Contamination 1. Non-sterile Technique: Contamination introduced during handling of the peptide solution or cell cultures. 2. Contaminated Reagents: The peptide stock solution or other culture reagents may be contaminated.1. Adhere to strict aseptic techniques when preparing peptide solutions and handling cell cultures. 2. Filter-sterilize the peptide stock solution through a 0.22 µm filter if you suspect contamination. Always use sterile, high-quality culture reagents.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of fibroblasts and to establish a non-toxic working concentration range.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 200 µM. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Quantification of Collagen Synthesis (Sirius Red/Fast Green Assay)

This protocol quantifies the amount of collagen and non-collagenous proteins produced by fibroblasts after treatment with this compound.

Materials:

  • HDFs cultured and treated with this compound in 24- or 48-well plates

  • Phosphate-Buffered Saline (PBS)

  • Sirius Red/Fast Green staining solution

  • Extraction buffer (e.g., 0.2 M NaOH)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed and treat HDFs with the desired concentrations of this compound for 24-72 hours.

  • Cell Fixation: After treatment, carefully remove the culture medium and wash the cell layers twice with PBS. Fix the cells with a suitable fixative (e.g., Kahle's fixative) for 15 minutes at room temperature.

  • Staining: Wash the fixed cells with PBS and then add the Sirius Red/Fast Green staining solution to cover the cell layer. Incubate for 30-60 minutes at room temperature.

  • Washing: Remove the staining solution and wash the wells with distilled water until the water runs clear to remove unbound dye.

  • Dye Elution: Add the extraction buffer to each well and incubate with gentle agitation until the color is completely eluted from the cell layer.

  • Absorbance Measurement: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm (for Sirius Red, corresponding to collagen) and 605 nm (for Fast Green, corresponding to non-collagenous proteins).

  • Data Analysis: Calculate the amount of collagen and non-collagenous protein based on the absorbance values.

Analysis of Collagen I Expression (Western Blot)

This protocol is for the semi-quantitative analysis of Collagen Type I protein expression in fibroblasts treated with this compound.

Materials:

  • HDFs cultured and treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Collagen Type I

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. For collagen analysis, it is often recommended not to boil the samples.

  • SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against Collagen I (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Perform densitometry analysis of the bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Tetrapeptide1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis Tetrapeptide1 This compound TGFB_Receptor TGF-β Receptor (Type I/II) Tetrapeptide1->TGFB_Receptor Binds & Activates SMAD23 SMAD2/3 TGFB_Receptor->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex DNA DNA SMAD_Complex->DNA Translocates & Binds Promoter Collagen_Gene Collagen I Gene (COL1A1) Transcription Increased Transcription Collagen_Gene->Transcription Collagen_mRNA Collagen I mRNA Transcription->Collagen_mRNA Collagen_Protein Collagen I Protein Collagen_mRNA->Collagen_Protein Translation

Caption: Proposed signaling pathway of this compound in fibroblasts.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Culture Human Dermal Fibroblasts seed Seed cells in multi-well plates start->seed treat Treat with varying concentrations of This compound (Dose-Response) seed->treat incubate Incubate for different durations (Time-Course: 24, 48, 72h) treat->incubate viability 1. Cell Viability Assay (e.g., MTT) incubate->viability collagen_quant 2. Collagen Synthesis Assay (e.g., Sirius Red) incubate->collagen_quant collagen_exp 3. Collagen I Expression (Western Blot) incubate->collagen_exp analysis Analyze results to determine optimal concentration and duration viability->analysis collagen_quant->analysis collagen_exp->analysis end End: Refined Experimental Protocol analysis->end

Caption: Workflow for optimizing this compound treatment.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Corrective Actions start Experiment yields unexpected results check_peptide Is the peptide solution fresh and properly stored? start->check_peptide check_cells Are the cells healthy and low passage? start->check_cells check_protocol Was the protocol followed correctly? start->check_protocol new_peptide Prepare fresh peptide stock check_peptide->new_peptide No new_cells Use a new vial of cells check_cells->new_cells No optimize Optimize concentration and duration check_protocol->optimize Yes, but results are still off re_run Re-run experiment with optimized parameters new_peptide->re_run new_cells->re_run optimize->re_run

Caption: Logical flow for troubleshooting experiments.

References

Validation & Comparative

Validating Tetrapeptide-1's Effect on Collagen Synthesis In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Tetrapeptide-21, a likely candidate for the generically named "Tetrapeptide-1," in stimulating collagen synthesis. Its performance is compared against Palmitoyl Pentapeptide-4, a well-established collagen-stimulating peptide, and Transforming Growth Factor-beta 1 (TGF-β1), a potent natural inducer of collagen synthesis. This analysis is supported by quantitative data from various studies and detailed experimental protocols for key assays.

Comparative Analysis of Collagen Synthesis Stimulation

The following table summarizes the in vitro effects of Tetrapeptide-21, Palmitoyl Pentapeptide-4, and TGF-β1 on collagen synthesis in human dermal fibroblasts. The data is compiled from manufacturer-provided information and peer-reviewed studies.

Compound Concentration Metric Fold Increase vs. Control (approx.) Source
Tetrapeptide-21 (GEKG) 10 ppmCollagen Protein2.5Manufacturer Data[1]
Not SpecifiedCOL1A1 mRNASignificant InductionPeer-Reviewed Study[2]
Palmitoyl Pentapeptide-4 (Matrixyl) Not SpecifiedCollagen I, III, IVStimulationGeneral Reference[3]
Not SpecifiedProcollagen Type IIncreased ExpressionPeer-Reviewed Study[4]
TGF-β1 1 ng/mLCollagen Protein2.2Peer-Reviewed Study[5]
0.1-5 ng/mLCollagen Protein3.0Peer-Reviewed Study[6]
Not SpecifiedCOL1A1 mRNASignificant InductionPeer-Reviewed Study[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for peptide-induced collagen synthesis and a typical experimental workflow for its in vitro validation.

Collagen Synthesis Signaling Pathway Signal Peptide Signal Peptide Cell Surface Receptor Cell Surface Receptor Signal Peptide->Cell Surface Receptor Binds to Intracellular Signaling Cascade Intracellular Signaling Cascade Cell Surface Receptor->Intracellular Signaling Cascade Activates Transcription Factors (e.g., SMADs) Transcription Factors (e.g., SMADs) Intracellular Signaling Cascade->Transcription Factors (e.g., SMADs) Phosphorylates Nucleus Nucleus Transcription Factors (e.g., SMADs)->Nucleus Translocates to COL1A1 Gene Transcription COL1A1 Gene Transcription Nucleus->COL1A1 Gene Transcription Procollagen mRNA Procollagen mRNA COL1A1 Gene Transcription->Procollagen mRNA Endoplasmic Reticulum Endoplasmic Reticulum Procollagen mRNA->Endoplasmic Reticulum Procollagen Synthesis & Modification Procollagen Synthesis & Modification Endoplasmic Reticulum->Procollagen Synthesis & Modification Golgi Apparatus Golgi Apparatus Procollagen Synthesis & Modification->Golgi Apparatus Procollagen Secretion Procollagen Secretion Golgi Apparatus->Procollagen Secretion Extracellular Space Extracellular Space Procollagen Secretion->Extracellular Space Collagen Fibril Assembly Collagen Fibril Assembly Extracellular Space->Collagen Fibril Assembly

Diagram 1: Peptide-Induced Collagen Synthesis Pathway

In Vitro Collagen Synthesis Assay Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed Fibroblasts Seed Fibroblasts Culture to Confluence Culture to Confluence Seed Fibroblasts->Culture to Confluence Serum Starvation Serum Starvation Culture to Confluence->Serum Starvation Treat with Peptides Treat with Peptides Serum Starvation->Treat with Peptides Incubate (24-72h) Incubate (24-72h) Treat with Peptides->Incubate (24-72h) Harvest Supernatant & Cells Harvest Supernatant & Cells Incubate (24-72h)->Harvest Supernatant & Cells Protein Quantification Protein Quantification Harvest Supernatant & Cells->Protein Quantification Gene Expression Analysis Gene Expression Analysis Harvest Supernatant & Cells->Gene Expression Analysis Sirius Red Assay Sirius Red Assay Protein Quantification->Sirius Red Assay Western Blot Western Blot Protein Quantification->Western Blot qPCR qPCR Gene Expression Analysis->qPCR

Diagram 2: Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Treatment
  • Cell Line: Human Dermal Fibroblasts (HDFs).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Upon reaching 80-90% confluency, cells are serum-starved for 24 hours. Subsequently, the medium is replaced with fresh serum-free medium containing the test compounds (Tetrapeptide-21, Palmitoyl Pentapeptide-4, or TGF-β1) at desired concentrations. A vehicle control (e.g., sterile water or DMSO) is run in parallel. Cells are incubated for a specified period (typically 24-72 hours) before harvesting for analysis.

Quantification of Collagen Protein

This method quantifies total soluble collagen secreted into the cell culture medium.

  • Principle: The Sirius Red dye specifically binds to the [Gly-X-Y]n helical structure of collagens under acidic conditions. The amount of bound dye is proportional to the amount of collagen.

  • Protocol:

    • Collect the cell culture supernatant and centrifuge to remove cellular debris.

    • Add a solution of Sirius Red in picric acid to the supernatant and incubate for 1 hour at room temperature with gentle agitation.

    • Centrifuge at high speed to pellet the collagen-dye complex.

    • Discard the supernatant and wash the pellet with acidified water to remove unbound dye.

    • Dissolve the pellet in a known volume of 0.1 M NaOH.

    • Measure the absorbance of the resulting solution at 540 nm using a microplate reader.

    • Quantify the collagen concentration by comparing the absorbance to a standard curve generated with known concentrations of purified collagen.

This technique allows for the specific detection and semi-quantitative analysis of Type I collagen.

  • Principle: Proteins from cell lysates or culture supernatants are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to Type I collagen.

  • Protocol:

    • Prepare protein lysates from the cultured fibroblasts using a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the α1 chain of Type I collagen (COL1A1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) for cell lysates.

Quantification of Collagen Gene Expression (qPCR)

This method measures the mRNA levels of the gene encoding the α1 chain of Type I collagen (COL1A1).

  • Principle: Real-time quantitative polymerase chain reaction (qPCR) is used to amplify and quantify the amount of COL1A1 mRNA in a sample. The level of gene expression is typically normalized to a housekeeping gene.

  • Protocol:

    • Isolate total RNA from the cultured fibroblasts using a commercial RNA extraction kit.

    • Assess the quantity and quality of the extracted RNA.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

    • Perform qPCR using the synthesized cDNA, specific primers for COL1A1, and a housekeeping gene (e.g., GAPDH or ACTB), and a fluorescent dye (e.g., SYBR Green).

    • The qPCR instrument monitors the fluorescence in real-time as the DNA is amplified.

    • Calculate the relative expression of the COL1A1 gene using the ΔΔCt method, normalizing the expression of COL1A1 to the housekeeping gene and comparing the treated samples to the vehicle control.

References

A Comparative Analysis of Tetrapeptide-1 and Palmitoyl Tetrapeptide-7 for Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cosmetic science and dermatological research, signal peptides have emerged as pivotal molecules in the quest for effective anti-aging solutions. Among these, Tetrapeptide-1 and Palmitoyl Tetrapeptide-7 are two prominent synthetic peptides that have garnered significant attention for their roles in modulating skin health and appearance. This guide provides a comprehensive comparative study of these two tetrapeptides, offering researchers, scientists, and drug development professionals an objective analysis supported by available experimental data.

Molecular Profile and Mechanism of Action

Both this compound and Palmitoyl Tetrapeptide-7 are composed of four amino acids, but their distinct sequences and modifications dictate their unique biological activities.

This compound , with the amino acid sequence Leucine-Proline-Threonine-Valine (LPTV), is primarily recognized for its antioxidant properties and its ability to stimulate the synthesis of extracellular matrix (ECM) components.[][2][3] As a signaling peptide, it is proposed to work by signaling fibroblasts to produce more collagen, elastin, and fibronectin, thereby addressing signs of skin aging such as wrinkles and sagging.[4]

Palmitoyl Tetrapeptide-7 , on the other hand, has the amino acid sequence Glycine-Glutamine-Proline-Arginine (GQPR) and is distinguished by the attachment of a palmitic acid molecule.[5][6][7][8][9] This lipophilic modification enhances its skin penetration and bioavailability. Its primary mechanism of action is the reduction of inflammation by downregulating the production of interleukin-6 (IL-6), a pro-inflammatory cytokine.[5][8][9] Chronic inflammation is a key contributor to the degradation of the skin's matrix. By mitigating this inflammatory cascade, Palmitoyl Tetrapeptide-7 helps to prevent the breakdown of collagen and other essential skin proteins.[10] Additionally, it is suggested to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the ECM.[10]

FeatureThis compoundPalmitoyl Tetrapeptide-7
Amino Acid Sequence Leucine-Proline-Threonine-Valine (LPTV)[][2]Glycine-Glutamine-Proline-Arginine (GQPR)[5][6][7][8][9]
Modification NonePalmitoylation[6][7][8]
Primary Mechanism Antioxidant, stimulates ECM synthesis[3][4]Anti-inflammatory (reduces IL-6), inhibits MMPs[5][8][9][10]
Key Biological Target FibroblastsInflammatory pathways, MMPs

Quantitative Performance Data

Direct comparative quantitative data between this compound and Palmitoyl Tetrapeptide-7 is limited in publicly available literature. The majority of clinical studies on Palmitoyl Tetrapeptide-7 evaluate its efficacy as part of a complex with other peptides, most notably Palmitoyl Tripeptide-1 in the commercial blend Matrixyl 3000. For this compound, specific quantitative in-vivo or in-vitro performance data is not as readily available in the public domain.

The following table summarizes data from a clinical study on a formulation containing Palmitoyl Tetrapeptide-7, providing an indication of its potential efficacy.

Table 1: Clinical Efficacy of a Formulation Containing Palmitoyl Tetrapeptide-7

ParameterDuration of UseResult
Skin Hydration12 weeks▲ 28.12% increase
Skin Elasticity12 weeks▲ 18.81% increase
Collagen Production12 weeks▲ 54.99% increase

Data from a clinical trial on an eye cream containing an active complex including Palmitoyl Tetrapeptide-7.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments relevant to the assessment of these peptides are provided below.

In-Vitro Collagen Synthesis Assay (Sirius Red Staining)

This protocol is designed to quantify collagen production by human dermal fibroblasts in response to peptide treatment.

  • Cell Culture: Human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS at 37°C and 5% CO2.

  • Treatment: Fibroblasts are seeded in 6-well plates and incubated with the test peptide at various concentrations.

  • Sample Collection: After the incubation period, the culture medium and cell lysates are collected.

  • Staining: The samples are incubated with Sirius Red dye solution, which specifically binds to collagen.

  • Quantification: The amount of bound dye is measured spectrophotometrically after elution, and the collagen content is calculated relative to a standard curve.

In-Vitro Anti-Inflammatory Assay (IL-6 Quantification)

This protocol measures the ability of a peptide to reduce the production of the pro-inflammatory cytokine IL-6 in skin cells.

  • Cell Culture: Human keratinocytes or fibroblasts are cultured to 80% confluency.

  • Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce IL-6 production.

  • Treatment: Concurrently with or prior to LPS stimulation, cells are treated with the test peptide.

  • Sample Collection: The cell culture supernatant is collected after a 24-hour incubation period.

  • ELISA: The concentration of IL-6 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

In-Vivo Wrinkle and Elasticity Assessment

These protocols describe methods for evaluating the clinical efficacy of topical formulations containing the peptides.

  • Wrinkle Analysis (3D Imaging):

    • Baseline Measurement: High-resolution 3D images of the periorbital or other designated areas are captured using a system like PRIMOS-CR.

    • Product Application: Subjects apply the test formulation twice daily for a specified period (e.g., 12 weeks).

    • Follow-up Measurements: 3D images are taken at predefined intervals (e.g., 4, 8, and 12 weeks).

    • Data Analysis: Wrinkle parameters such as depth, volume, and surface roughness are quantified and compared to baseline.

  • Skin Elasticity Measurement (Cutometry):

    • Instrumentation: A Cutometer is used to apply negative pressure to the skin surface, drawing it into the probe.

    • Measurement: The device measures the skin's ability to be deformed and to return to its original state.

    • Parameters: Key elasticity parameters (e.g., R2, R5, R7) are recorded at baseline and at follow-up visits during the clinical trial.

    • Analysis: Changes in elasticity parameters over time are statistically analyzed to determine the effect of the treatment.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in DOT language.

Tetrapeptide1_Signaling_Pathway Tetrapeptide1 This compound Fibroblast Fibroblast Tetrapeptide1->Fibroblast Signals ECM_Synthesis Extracellular Matrix Synthesis Fibroblast->ECM_Synthesis Stimulates Collagen Collagen ECM_Synthesis->Collagen Elastin Elastin ECM_Synthesis->Elastin Fibronectin Fibronectin ECM_Synthesis->Fibronectin Skin_Structure Improved Skin Structure & Firmness Collagen->Skin_Structure Elastin->Skin_Structure Fibronectin->Skin_Structure

Signaling pathway of this compound.

PalmitoylTetrapeptide7_Signaling_Pathway cluster_inflammation Inflammatory Cascade Inflammatory_Stimulus Inflammatory Stimulus (e.g., UV, Pathogens) IL6_Production Interleukin-6 (IL-6) Production Inflammatory_Stimulus->IL6_Production Inflammation Inflammation IL6_Production->Inflammation MMP_Activation MMP Activation Inflammation->MMP_Activation ECM_Degradation ECM Degradation MMP_Activation->ECM_Degradation Palmitoyl_Tetrapeptide7 Palmitoyl Tetrapeptide-7 Palmitoyl_Tetrapeptide7->IL6_Production Inhibits Palmitoyl_Tetrapeptide7->MMP_Activation Inhibits

Anti-inflammatory pathway of Palmitoyl Tetrapeptide-7.

Experimental_Workflow_Collagen_Synthesis start Start culture Culture Human Dermal Fibroblasts start->culture treat Treat cells with Test Peptide culture->treat incubate Incubate for 48-72h treat->incubate collect Collect Culture Medium and Cell Lysate incubate->collect stain Sirius Red Staining collect->stain measure Measure Absorbance at 540nm stain->measure quantify Quantify Collagen Content measure->quantify end End quantify->end

Workflow for In-Vitro Collagen Synthesis Assay.

Comparative Discussion and Conclusion

This compound and Palmitoyl Tetrapeptide-7 represent two distinct approaches to combating the signs of skin aging at a cellular level. This compound appears to function as a direct stimulant for the production of essential skin proteins, leveraging a signaling pathway to enhance the skin's structural integrity. Its antioxidant properties further suggest a protective role against environmental aggressors.

In contrast, Palmitoyl Tetrapeptide-7 operates through an anti-inflammatory mechanism, addressing a key underlying cause of skin aging. By reducing the inflammatory response and inhibiting the enzymes responsible for breaking down the extracellular matrix, it helps to preserve the skin's youthful framework. The addition of palmitic acid is a strategic modification to improve its delivery to the target site within the skin.

The available quantitative data, although not directly comparative, suggests that formulations containing Palmitoyl Tetrapeptide-7 can lead to significant improvements in key anti-aging parameters. The lack of similar publicly available data for this compound makes a direct efficacy comparison challenging and highlights an area for future research.

For researchers and drug development professionals, the choice between these peptides, or their potential combination, would depend on the desired primary mechanism of action. This compound may be more suited for applications focused on directly boosting ECM synthesis, while Palmitoyl Tetrapeptide-7 would be the preferred choice for formulations targeting inflammation-induced aging. The synergistic use of both, one to build and the other to protect, presents a compelling strategy for a multi-faceted anti-aging approach. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these two promising tetrapeptides.

References

A Functional Comparison of Linear vs. Cyclic Tetrapeptide-1 Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conformational state of a peptide is a critical determinant of its biological activity and therapeutic potential. This guide provides a comprehensive functional comparison of linear versus cyclic analogs of Tetrapeptide-1, a signaling peptide known for its antioxidant properties and its role in stimulating extracellular matrix synthesis.[1] While specific quantitative data for this compound analogs is limited in publicly available literature, this guide leverages established principles of peptide chemistry and data from analogous peptide systems to provide a comparative framework. Experimental protocols for key assays are detailed to facilitate further research in this area.

Executive Summary

Cyclization is a key strategy in peptide drug design to enhance therapeutic efficacy. Generally, cyclic peptides exhibit superior properties compared to their linear counterparts. This is primarily due to their constrained conformation, which can lead to:

  • Increased Receptor Affinity and Specificity: A more rigid structure can lock the peptide into its bioactive conformation, leading to a more precise and stronger interaction with its target receptor.

  • Enhanced Enzymatic Stability: The absence of N- and C-termini in cyclic peptides provides resistance to degradation by exopeptidases, prolonging their biological half-life.

  • Improved Membrane Permeability: In some instances, cyclization can enhance a peptide's ability to cross cell membranes.

This guide will delve into these aspects, presenting illustrative data from comparable peptide systems and providing the necessary experimental context.

Quantitative Data Comparison

Table 1: Comparison of Binding Affinity (IC50) for Linear vs. Cyclic Peptides

Peptide TypeTargetIC50 (nM)Reference
Linear RGD PeptideIntegrin αvβ3~100-1000[2]
Cyclic RGD PeptideIntegrin αvβ3~1-10[2]
Linear Platinum-Binding PeptidePlatinum- (weaker binding)[3]
Cyclic Platinum-Binding PeptidePlatinum- (stronger binding)[3]

Lower IC50 values indicate higher binding affinity.

Table 2: Comparison of In Vitro Stability for Linear vs. Cyclic Peptides

Peptide TypeAssay ConditionHalf-life (t½)Reference
Linear RGD PeptidepH 7 buffer~1[4]
Cyclic RGD PeptidepH 7 buffer~30 (30-fold more stable)[4]
Linear Neurotensin (NT)Human Serum< 4 hours[5]
NT-Linker ConjugateHuman Serum38% remaining at 4 hours[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide analogs. Below are protocols for key experiments.

Receptor Binding Assay (Competitive ELISA)

This assay determines the binding affinity of peptides to a target receptor.

Materials:

  • 96-well ELISA plates

  • Target receptor protein

  • Biotinylated standard ligand

  • Linear and cyclic this compound analogs

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target receptor protein diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add a fixed concentration of the biotinylated standard ligand and varying concentrations of the linear or cyclic this compound analogs to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the peptide concentration and determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the binding of the biotinylated ligand.

Enzymatic Stability Assay (In Vitro Serum/Plasma Stability)

This assay evaluates the resistance of peptides to degradation by proteases present in serum or plasma.

Materials:

  • Linear and cyclic this compound analogs

  • Human or rat serum/plasma

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Incubation: Dissolve the linear and cyclic peptides in a minimal amount of a suitable solvent and then dilute with serum or plasma to a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the incubation mixture.

  • Protein Precipitation: To stop the enzymatic reaction, add an equal volume of acetonitrile with 1% TFA to the aliquots.

  • Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining. A gradient of acetonitrile in water with 0.1% TFA is commonly used as the mobile phase.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation profile and calculate the half-life (t½) of each peptide.

Signaling Pathway and Experimental Workflow

Hypothesized Signaling Pathway for this compound

Given that this compound is known to stimulate the synthesis of extracellular matrix (ECM) components like collagen, it likely interacts with cell surface receptors that activate downstream signaling pathways involved in gene expression for these proteins. A plausible mechanism involves the activation of the TGF-β signaling pathway, a key regulator of ECM production.

Tetrapeptide1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Linear_Tetrapeptide_1 Linear This compound Receptor Cell Surface Receptor (e.g., TGF-βR) Linear_Tetrapeptide_1->Receptor Lower Affinity Cyclic_Tetrapeptide_1 Cyclic This compound Cyclic_Tetrapeptide_1->Receptor Higher Affinity Signaling_Cascade Signaling Cascade (e.g., Smad activation) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression (Collagen, Elastin) Transcription_Factors->Gene_Expression Peptide_Comparison_Workflow Peptide_Synthesis Peptide Synthesis (Linear and Cyclic Analogs) Characterization Purity and Structural Characterization (HPLC, MS) Peptide_Synthesis->Characterization Binding_Assay Receptor Binding Assay (Determine IC50/Ki) Characterization->Binding_Assay Stability_Assay Enzymatic Stability Assay (Determine Half-life) Characterization->Stability_Assay Cell_Permeability_Assay Cell Permeability Assay Characterization->Cell_Permeability_Assay Functional_Assay Cell-Based Functional Assay (e.g., Collagen Production) Binding_Assay->Functional_Assay Data_Analysis Comparative Data Analysis and Interpretation Stability_Assay->Data_Analysis Cell_Permeability_Assay->Data_Analysis Functional_Assay->Data_Analysis

References

Reproducing Published Findings on Tetrapeptide-1's Antioxidant Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Tetrapeptide-1 against other well-studied antioxidant peptides. While this compound, with the amino acid sequence Leu-Pro-Thr-Val, is recognized for its antioxidant properties, particularly in cosmetic applications, a comprehensive review of publicly available, peer-reviewed literature reveals a notable lack of specific quantitative data on its antioxidant efficacy from standardized assays.[1][][3] Consequently, this guide will present a framework for evaluating antioxidant peptides, detail the experimental protocols for key assays, and provide comparative data for well-characterized antioxidant peptides to serve as a benchmark for future studies on this compound.

Data Presentation: Comparative Antioxidant Activity

Due to the absence of specific IC50 values for this compound in the reviewed literature, the following table presents data for other known antioxidant peptides to provide a comparative context for researchers aiming to evaluate this compound.

Peptide SequenceAntioxidant AssayIC50 Value (mg/mL)Source
PAGY (Pro-Ala-Gly-Tyr)DPPH Radical Scavenging1.750[4]
PSGY (Pro-Ser-Gly-Tyr)DPPH Radical Scavenging1.116[4]
PAFY (Pro-Ala-Phe-Tyr)DPPH Radical Scavenging1.177[4]
PFFY (Pro-Phe-Phe-Tyr)DPPH Radical Scavenging1.437[4]
PAIY (Pro-Ala-Ile-Tyr)DPPH Radical Scavenging1.642[4]
Carnosine (β-Ala-His)DPPH Radical Scavenging> 10 (low activity)[5]
Glutathione (γ-L-Glu-L-Cys-Gly)DPPH Radical Scavenging~0.004 (as Trolox equivalent)[6]

Note: The antioxidant activity of peptides is highly dependent on their amino acid composition and sequence. Aromatic amino acids (like Tyr and Phe) and certain other residues contribute significantly to radical scavenging capabilities.[4]

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and comparative peptides in a suitable solvent (e.g., water or methanol) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the peptide solution with the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the peptide concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound and comparative peptides in a suitable solvent.

  • Reaction Mixture: Add a small volume of the peptide solution to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-response curve.

Mandatory Visualization

Experimental Workflow for In Vitro Antioxidant Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis peptide_prep Peptide Solution (this compound & Alternatives) dpph_assay DPPH Assay: Mix & Incubate peptide_prep->dpph_assay Add to abts_assay ABTS Assay: Mix & Incubate peptide_prep->abts_assay Add to dpph_prep DPPH Radical Solution dpph_prep->dpph_assay abts_prep ABTS Radical Solution abts_prep->abts_assay dpph_measure Measure Absorbance @ 517 nm dpph_assay->dpph_measure abts_measure Measure Absorbance @ 734 nm abts_assay->abts_measure calc_inhibition Calculate % Inhibition dpph_measure->calc_inhibition abts_measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 keap1_nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1 Keap1 nrf2 Nrf2 keap1->nrf2 Binds & Sequesters cul3 Cul3-Rbx1 E3 Ligase nrf2->cul3 Ubiquitination nrf2_n Nrf2 nrf2->nrf2_n Translocation proteasome Proteasome cul3->proteasome Degradation peptide Antioxidant Peptide (e.g., this compound) peptide->keap1 Inhibits Binding maf sMaf nrf2_n->maf Dimerizes with are Antioxidant Response Element (ARE) maf->are Binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Activates Transcription

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Tetrapeptides in Skincare

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective anti-inflammatory agents is a cornerstone of dermatological research and cosmetic science. Among the promising candidates, synthetic peptides, particularly tetrapeptides, have garnered significant attention for their high specificity and potent modulatory effects on inflammatory pathways. This guide provides an objective comparison of the anti-inflammatory properties of several prominent tetrapeptides, supported by available experimental data.

Introduction to Anti-Inflammatory Peptides

Peptides are short chains of amino acids that can act as signaling molecules in various biological processes, including the inflammatory cascade. Their small size allows for better penetration into the skin compared to larger proteins. Certain peptides can downregulate the production of pro-inflammatory cytokines and other mediators, making them valuable ingredients for skincare products aimed at sensitive, irritated, or aging skin.

This guide focuses on a comparative analysis of Palmitoyl Tetrapeptide-7 and Acetyl Tetrapeptide-40, two well-characterized anti-inflammatory tetrapeptides. Due to the lack of a standardized definition for "Tetrapeptide-1" in scientific literature and cosmetic ingredient databases, this guide will focus on these specific, well-documented tetrapeptides as key examples within this class.

Comparative Analysis of Anti-Inflammatory Tetrapeptides

The following table summarizes the mechanisms of action and reported anti-inflammatory effects of Palmitoyl Tetrapeptide-7 and Acetyl Tetrapeptide-40. It is important to note that direct head-to-head comparative studies with standardized protocols are limited; therefore, the presented data is collated from various sources.

FeaturePalmitoyl Tetrapeptide-7Acetyl Tetrapeptide-40
INCI Name Palmitoyl Tetrapeptide-7Acetyl Tetrapeptide-40
Common Trade Name(s) Rigin™, part of Matrixyl™ 3000Telangyn™
Amino Acid Sequence Palmitoyl-Gly-Gln-Pro-ArgAcetyl-Ala-Thr-Asn-Thr
Primary Mechanism of Action Reduces the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][2]Decreases the release of pro-inflammatory interleukins (IL-6 and IL-8) induced by the antimicrobial peptide LL-37.[3][4]
Target Signaling Pathway Believed to modulate the NF-κB signaling cascade.[5]Acts to counteract the inflammatory cascade triggered by LL-37.[3]
Reported Anti-Inflammatory Effects - In vitro studies have shown a dose-dependent reduction in IL-6 production by up to 40%.[1] - A reduction of 86% in interleukin production was observed in cells exposed to UV radiation and then treated with Palmitoyl Tetrapeptide-7.[1]- Fights against skin redness (erythema) and telangiectasias.[3] - Modulates UV-induced skin inflammation and exhibits photoprotective properties.[3]
Primary Application Anti-aging formulations, products for sensitive and irritated skin.[2][]Treatments for skin redness, rosacea-prone skin, and post-inflammatory hyperpigmentation.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro assays commonly used to assess the anti-inflammatory effects of peptides.

Cell Culture and Induction of Inflammation
  • Cell Lines: Human epidermal keratinocytes (HaCaT) or murine macrophages (RAW 264.7) are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for HaCaT, RPMI-1640 for RAW 264.7) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammatory Stimulus: To induce an inflammatory response, cells are typically treated with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).

Peptide Treatment
  • Test peptides are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create stock solutions.

  • Cells are pre-treated with various concentrations of the test peptide for a period (e.g., 2 hours) before the addition of the inflammatory stimulus.

Measurement of Pro-Inflammatory Cytokines (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in cell culture supernatants.

  • Principle: A capture antibody specific to the target cytokine (e.g., IL-6 or TNF-α) is coated onto the wells of a microplate. The cell culture supernatant is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the cytokine.

  • Procedure:

    • Collect the cell culture supernatant after the treatment period.

    • Centrifuge the supernatant to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., human IL-6 ELISA kit).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentration based on a standard curve generated with known concentrations of the recombinant cytokine.

Western Blot for Signaling Pathway Proteins

Western blotting can be used to detect changes in the expression or phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated NF-κB p65). A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • Procedure:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

The anti-inflammatory effects of many tetrapeptides are mediated through the modulation of key signaling pathways within skin cells. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines such as IL-6 and TNF-α.[8] Palmitoyl Tetrapeptide-7 is thought to exert its anti-inflammatory effects by inhibiting this pathway.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_P P-IkB IkB->IkB_P NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates Proteasome Proteasome IkB_P->Proteasome degradation Palmitoyl Tetrapeptide-7 Palmitoyl Tetrapeptide-7 Palmitoyl Tetrapeptide-7->IKK inhibits DNA DNA NF-kB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Palmitoyl Tetrapeptide-7.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to external stimuli, including inflammation.[9] Stress and inflammatory signals can activate a series of protein kinases (MAPKKK, MAPKK, MAPK), which ultimately leads to the activation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Inflammatory Stimulus Stress/Inflammatory Stimulus Receptor Receptor Stress/Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK MAPKK->MAPK activates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression induces

Caption: Overview of the MAPK signaling cascade in response to inflammatory stimuli.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following diagram outlines a typical workflow for assessing the anti-inflammatory potential of a test peptide in vitro.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Data Analysis A Cell Seeding (e.g., HaCaT or RAW 264.7) B Peptide Pre-treatment (Varying Concentrations) A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Sample Collection (Supernatant & Cell Lysate) D->E F Cytokine Quantification (ELISA) E->F G Signaling Protein Analysis (Western Blot) E->G H Data Interpretation F->H G->H

Caption: A standard experimental workflow for evaluating the anti-inflammatory effects of peptides.

Conclusion

Palmitoyl Tetrapeptide-7 and Acetyl Tetrapeptide-40 are potent anti-inflammatory agents with distinct mechanisms of action. Palmitoyl Tetrapeptide-7 primarily targets the reduction of IL-6, likely through the NF-κB pathway, making it suitable for general anti-inflammatory and anti-aging applications. Acetyl Tetrapeptide-40 is specifically designed to counteract inflammation-induced redness by inhibiting both IL-6 and IL-8, positioning it as a key ingredient for managing conditions like rosacea.

Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their relative potencies. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such research, ultimately aiding in the development of more effective and targeted anti-inflammatory therapies.

References

Tetrapeptide-1 vs. Tripeptide-1: A Comparative Analysis of Efficacy in Skin Repair Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of regenerative medicine and cosmetic science, signaling peptides have emerged as pivotal players in modulating the cellular processes that govern skin repair. Among these, Tetrapeptide-1 and Tripeptide-1 have garnered significant attention for their roles in stimulating the synthesis of extracellular matrix (ECM) components, crucial for wound healing and skin rejuvenation. This guide provides an objective comparison of their efficacy, supported by experimental data from various skin repair models, to assist researchers, scientists, and drug development professionals in their evaluation of these bioactive peptides.

Quantitative Comparison of Efficacy

The following table summarizes quantitative data from in vitro studies, offering a comparative view of the performance of specific tetrapeptides and tripeptides in key skin repair-related assays. It is important to note that direct head-to-head comparisons of generic this compound and Tripeptide-1 are scarce in peer-reviewed literature. The data presented here is from studies on specific, often modified, versions of these peptides and may not have been conducted under identical experimental conditions.

Parameter AssessedPeptideConcentrationModelQuantitative ResultSource
Collagen I Synthesis N-Palmitoyl-Gly-Gln-Pro-Arg (Tetrapeptide)2.5 ppmHuman Dermal Fibroblasts+19% increase vs. baseline[1]
N-Palmitoyl-Gly-His-Lys (Tripeptide)5 ppmHuman Dermal Fibroblasts+11% increase vs. baseline[1]
Wound Closure (In Vitro Scratch Assay) Myristoyl Tetrapeptide-6 (MT6) - AgNP ConjugateNot SpecifiedNIH/3T3 Fibroblasts71.97% wound closure after 24h
Copper Tripeptide-1 (CuTP1) - AgNP ConjugateNot SpecifiedNIH/3T3 Fibroblasts62.37% wound closure after 24h
Palmitoyl-GDPH (Tetrapeptide)100 µg/mlNormal Human Dermal Fibroblasts (NHDF)~98.39% cell migration[2]
GHK-AgNPs (Tripeptide)Not SpecifiedL929 Mouse Fibroblasts83% wound closure after 12h; 96% after 24h[3]
GHK-Cu-AgNPs (Tripeptide)Not SpecifiedL929 Mouse Fibroblasts76% wound closure after 12h; 92% after 24h[3]
Fibrillin-1 Synthesis Novel Bioactive Tetrapeptides (P1 and P7)Not SpecifiedHuman Dermal FibroblastsSignificant increase in fibrillin-rich microfibril deposition[4]

Mechanisms of Action and Signaling Pathways

Both this compound and Tripeptide-1 function as matrikines, which are small, bioactive peptides derived from the proteolysis of ECM proteins. These peptides act as signaling molecules that regulate cellular activities by interacting with specific receptors on the cell surface, thereby influencing processes like cell proliferation, migration, and ECM synthesis.

Tripeptide-1 , particularly the well-studied Glycyl-L-Histidyl-L-Lysine (GHK) sequence, often complexed with copper (GHK-Cu), is known to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway.[5] The TGF-β pathway is a critical regulator of wound healing, promoting the synthesis of collagen and other ECM components by fibroblasts.[4]

TGF_Beta_Signaling_Pathway cluster_Nucleus TGFB TGF-β Ligand Receptor TGF-β Receptor Complex (TβRI/TβRII) TGFB->Receptor Binding & Activation SMAD Smad2/3 Receptor->SMAD Phosphorylation pSMAD p-Smad2/3 Complex Smad2/3/4 Complex pSMAD->Complex SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Transcription (e.g., Collagen) Gene_in Target Gene Transcription (e.g., Collagen) Complex_in->Gene_in

TGF-β Signaling Pathway Activation.

Tetrapeptides , as matrikines, are also believed to exert their effects through growth factor signaling pathways. They can interact with cell surface receptors, such as integrins or growth factor receptors, to initiate intracellular signaling cascades that lead to the upregulation of ECM protein synthesis. The precise pathways can vary depending on the specific amino acid sequence of the tetrapeptide.

Matrikine_Signaling ECM Extracellular Matrix (ECM) Proteolysis Proteolysis (e.g., during injury) ECM->Proteolysis Tetrapeptide This compound (Matrikine) Proteolysis->Tetrapeptide Receptor Cell Surface Receptor (e.g., Integrin, Growth Factor Receptor) Tetrapeptide->Receptor Binding Signaling Intracellular Signaling Cascade Activation Receptor->Signaling Response Cellular Response: - Increased ECM Synthesis - Proliferation - Migration Signaling->Response

General Matrikine Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess the efficacy of peptides in skin repair models.

In Vitro Scratch Wound Healing Assay

This assay is used to evaluate the effect of peptides on cell migration, a crucial step in wound re-epithelialization.[6][7]

  • Cell Seeding: Adherent cells (e.g., human dermal fibroblasts or keratinocytes) are seeded into a multi-well plate at a density that allows for the formation of a confluent monolayer within 24-48 hours.

  • Inhibition of Proliferation (Optional): To ensure that wound closure is due to cell migration and not proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C for 2 hours.[2]

  • Creating the "Wound": A sterile pipette tip (e.g., 200 µL) is used to create a uniform, straight scratch through the center of the cell monolayer.[8]

  • Washing: The wells are washed with sterile Phosphate-Buffered Saline (PBS) to remove detached cells and debris.

  • Treatment: The culture medium is replaced with fresh medium containing the test peptide (this compound or Tripeptide-1) at various concentrations. A vehicle control (medium without the peptide) is also included.

  • Image Acquisition: The plate is placed in a live-cell imaging system or a standard microscope with a camera. Images of the scratch are captured at time zero (T=0) and at regular intervals thereafter (e.g., every 4, 8, 12, and 24 hours).

  • Data Analysis: The area of the cell-free gap is measured at each time point using image analysis software. The percentage of wound closure is calculated relative to the initial scratch area.

Scratch_Assay_Workflow Start Start Seed Seed Cells to Confluency Start->Seed Mitomycin Add Mitomycin C (optional) Seed->Mitomycin Scratch Create Scratch with Pipette Tip Mitomycin->Scratch Wash Wash with PBS Scratch->Wash Treat Add Peptide Treatment Wash->Treat Image Image Acquisition (T=0, T=x...) Treat->Image Analyze Analyze Wound Closure Image->Analyze End End Analyze->End

In Vitro Scratch Assay Workflow.
Fibroblast Proliferation Assay (BrdU Assay)

This assay quantifies the effect of peptides on the proliferation of fibroblasts, which is essential for the formation of new tissue during wound healing.[9]

  • Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Serum Starvation (Optional): To synchronize the cell cycle, cells may be incubated in a serum-free medium for 24 hours prior to treatment.

  • Treatment: The medium is replaced with fresh medium (typically low serum) containing various concentrations of the test peptide. A positive control (e.g., a known growth factor) and a negative control (vehicle) are included.

  • BrdU Labeling: After a desired incubation period with the peptide (e.g., 24-48 hours), Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the wells. Cells that are actively synthesizing DNA will incorporate BrdU.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

  • Immunodetection: An anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells.

  • Substrate Addition and Measurement: A colorimetric substrate is added, and the resulting color change, which is proportional to the amount of BrdU incorporated, is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The absorbance values are used to calculate the proliferation index relative to the untreated control.

Conclusion

Both this compound and Tripeptide-1 demonstrate significant potential in promoting key aspects of skin repair. Tripeptide-1, particularly as GHK-Cu, is extensively studied and shows robust efficacy in stimulating collagen synthesis and wound healing, with its mechanism often linked to the TGF-β pathway. Tetrapeptides, as a class of matrikines, also effectively stimulate ECM production and cell migration.

The limited availability of direct comparative studies necessitates careful interpretation of the available data. The choice between these peptides may depend on the specific application, desired endpoint, and the formulation context. For instance, in applications where promoting organized and stable collagen is paramount, certain tetrapeptides might offer an advantage. Conversely, for broad-spectrum regenerative effects, the well-documented activities of Tripeptide-1 (GHK) are compelling. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their efficacy in various skin repair models.

References

A Comparative Analysis of Tetrapeptide-1 and Other Leading Bioactive Peptides in Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of dermatological research and cosmetic science, the quest for effective and well-characterized bioactive peptides is paramount. This guide provides a comprehensive, data-driven comparison of Tetrapeptide-1, also known as GHK-Cu, against two other widely recognized peptides: Matrixyl™ (Palmitoyl Pentapeptide-4) and Argireline™ (Acetyl Hexapeptide-8). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, efficacy, and the experimental protocols used to evaluate their performance.

Executive Summary

Bioactive peptides are at the forefront of anti-aging technology, each offering unique mechanisms to combat the signs of cutaneous aging. This compound (GHK-Cu) emerges as a multi-faceted agent with regenerative, anti-inflammatory, and antioxidant properties. Matrixyl™, a signal peptide, is a potent stimulator of extracellular matrix protein synthesis. Argireline™, a neurotransmitter inhibitor, offers a targeted approach to reducing expression lines. This guide will delve into the quantitative data supporting these claims, present detailed experimental methodologies, and visualize the intricate signaling pathways involved.

Comparative Efficacy of Bioactive Peptides

The following tables summarize the quantitative data from various clinical and in-vitro studies, providing a clear comparison of the performance of this compound, Matrixyl™, and Argireline™.

Peptide Primary Mechanism of Action Key Efficacy Data References
This compound (GHK-Cu) Copper-dependent gene modulation, stimulation of collagen and glycosaminoglycan synthesis, antioxidant and anti-inflammatory effects, wound healing.- Increased collagen production in 70% of women treated, compared to 50% for Vitamin C and 40% for retinoic acid. - Reduction of wrinkle volume by 55.8% and wrinkle depth by 32.8% in a double-blind clinical trial.[1][2]
Matrixyl™ (Palmitoyl Pentapeptide-4) Signal peptide that mimics a fragment of pro-collagen I, stimulating the synthesis of collagen I, III, IV, fibronectin, and hyaluronic acid.- Quantitative decrease in fold depth by 18% and fold thickness by 37% after 28 days of application. - Significant improvement in fine lines and overall skin appearance after a 12-week trial.[3][4]
Argireline™ (Acetyl Hexapeptide-8) Neurotransmitter inhibitor that mimics the N-terminal end of SNAP-25, destabilizing the SNARE complex to reduce muscle contraction.- Up to 30% reduction in wrinkle depth after 30 days of application of a 10% solution. - Demonstrated a 48.9% anti-wrinkle efficacy in subjects after four weeks of use.[5][6]

Mechanisms of Action: Signaling Pathways

The distinct biological effects of these peptides are rooted in their unique interactions with cellular signaling pathways.

This compound (GHK-Cu): A Multi-Target Approach

GHK-Cu's broad-spectrum activity stems from its ability to bind with copper (Cu2+) and modulate the expression of numerous genes. It is known to stimulate the production of growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), which are crucial for tissue regeneration.[7][8] It also upregulates antioxidant enzymes and has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[9]

GHK_Cu_Pathway GHK_Cu GHK-Cu Cell Fibroblast GHK_Cu->Cell Nucleus Nucleus Cell->Nucleus Gene_Expression Gene Modulation Nucleus->Gene_Expression Modulates TGF_beta TGF-β Gene_Expression->TGF_beta VEGF VEGF Gene_Expression->VEGF Antioxidant_Enzymes Antioxidant Enzymes Gene_Expression->Antioxidant_Enzymes Collagen_Synthesis Collagen & GAG Synthesis TGF_beta->Collagen_Synthesis Wound_Healing Wound Healing & Tissue Repair VEGF->Wound_Healing Anti_inflammatory Anti-inflammatory Effects Antioxidant_Enzymes->Anti_inflammatory

Signaling pathway of this compound (GHK-Cu).
Matrixyl™ (Palmitoyl Pentapeptide-4): The Collagen Synthesizer

Matrixyl™ acts as a matrikine, a type of signal peptide that results from the breakdown of extracellular matrix proteins. It mimics a fragment of the pro-collagen type I molecule, and upon binding to its receptor on fibroblasts, it is thought to activate the TGF-β signaling pathway.[10][11] This leads to the recruitment and phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of genes encoding for collagen, elastin, and fibronectin.[12][13]

Matrixyl_Pathway Matrixyl Matrixyl™ (Palmitoyl Pentapeptide-4) Receptor Cell Surface Receptor Matrixyl->Receptor Binds TGF_beta_Pathway TGF-β Pathway Activation Receptor->TGF_beta_Pathway Smad_Complex Smad Phosphorylation TGF_beta_Pathway->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription ECM_Proteins Increased Synthesis of: - Collagen - Elastin - Fibronectin Gene_Transcription->ECM_Proteins

Signaling pathway of Matrixyl™.
Argireline™ (Acetyl Hexapeptide-8): The Muscle Relaxant

Argireline™ offers a topical, non-invasive alternative to botulinum toxin by targeting the mechanism of wrinkle formation from a different angle. It is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein.[6][14] By competing with SNAP-25 for a position in the SNARE complex, Argireline™ destabilizes its formation.[15] This destabilization attenuates the release of the neurotransmitter acetylcholine into the synapse, leading to a reduction in the degree of muscle contraction and thereby softening the appearance of expression lines.[14][16]

Argireline_Pathway cluster_SNARE SNARE Complex Formation VAMP VAMP SNARE_Complex SNARE Complex VAMP->SNARE_Complex Syntaxin Syntaxin Syntaxin->SNARE_Complex SNAP25 SNAP-25 SNAP25->SNARE_Complex Acetylcholine_Release Acetylcholine Release SNARE_Complex->Acetylcholine_Release Mediates Argireline Argireline™ (Acetyl Hexapeptide-8) Argireline->SNAP25 Competes with Muscle_Contraction Muscle Contraction Acetylcholine_Release->Muscle_Contraction Wrinkle_Formation Expression Wrinkle Formation Muscle_Contraction->Wrinkle_Formation Franz_Diffusion_Cell_Workflow Start Start Prep_Skin Prepare Skin Sample Start->Prep_Skin Mount_Skin Mount Skin on Franz Diffusion Cell Prep_Skin->Mount_Skin Fill_Receptor Fill Receptor with Buffer (32°C, Stirred) Mount_Skin->Fill_Receptor Apply_Peptide Apply Peptide Formulation to Donor Compartment Fill_Receptor->Apply_Peptide Take_Samples Withdraw Samples from Receptor at Time Intervals Apply_Peptide->Take_Samples Analyze_Samples Analyze Peptide Concentration (HPLC/LC-MS) Take_Samples->Analyze_Samples Plot_Data Plot Cumulative Permeation vs. Time Analyze_Samples->Plot_Data End End Plot_Data->End

References

A Comparative Guide: Tetrapeptide-1 vs. Small Molecule Inhibitors in Extracellular Matrix Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the extracellular matrix (ECM) is crucial for tissue health, and its degradation is a hallmark of processes like skin aging and various pathological conditions. Two primary therapeutic strategies to preserve the ECM involve stimulating its synthesis and inhibiting its degradation. This guide provides an objective comparison between Tetrapeptide-1, a signaling peptide that promotes ECM synthesis, and small molecule inhibitors that block the activity of ECM-degrading enzymes such as Matrix Metalloproteinases (MMPs) and elastase.

Introduction: Two Strategies for ECM Integrity

This compound and its derivatives (e.g., Palmitoyl this compound) are classified as signaling peptides.[1] They act by stimulating cellular activity, specifically encouraging fibroblasts to produce more collagen, elastin, and fibronectin.[2][3] This "bottom-up" approach aims to replenish and reinforce the ECM structure.

Small Molecule Inhibitors , in contrast, employ a "top-down" protective strategy. They are designed to bind to and inhibit enzymes like MMPs and elastase, which are responsible for breaking down structural proteins within the ECM.[4][5] By neutralizing these enzymes, they prevent the degradation of existing collagen and elastin fibers.

This guide will delve into the mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for evaluating these two distinct classes of compounds.

Mechanism of Action

This compound: Stimulating ECM Synthesis

This compound functions as a biological signal that mimics natural protein fragments, prompting the skin to initiate repair processes.[6] This signaling is believed to involve interactions with cell surface receptors on fibroblasts, activating intracellular pathways that lead to the upregulation of genes responsible for producing key ECM components. This results in increased synthesis of collagen and elastin, which improves skin firmness and elasticity.[3][7]

G cluster_0 Extracellular Space cluster_1 Fibroblast Cell cluster_2 Extracellular Matrix Tetrapeptide1 This compound Receptor Cell Surface Receptor Tetrapeptide1->Receptor Binds Signaling Intracellular Signaling Cascade (e.g., TGF-β pathway) Receptor->Signaling Activates Synthesis Increased Protein Synthesis Nucleus Nucleus Signaling->Nucleus CollagenElastin Collagen & Elastin ECM_Genes Upregulation of ECM Genes (e.g., COL1A1, ELN) Synthesis->CollagenElastin ECM Reinforced ECM CollagenElastin->ECM Secreted into G cluster_0 Extracellular Matrix (ECM) cluster_1 Inhibitory Action Collagen Collagen Fiber MMP MMP Enzyme Collagen->MMP Degrades Elastin Elastin Fiber Elastase Elastase Enzyme Elastin->Elastase Degrades Degraded Degraded Fragments MMP->Degraded Elastase->Degraded SMI Small Molecule Inhibitor SMI->MMP Binds & Inhibits SMI->Elastase Binds & Inhibits G cluster_workflow Workflow: Peptide Efficacy Assay start Seed Human Fibroblasts in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24-48h treat->incubate add_cck8 Add CCK-8 Reagent incubate->add_cck8 measure Measure Absorbance at 450 nm add_cck8->measure analyze Calculate Cell Proliferation vs. Control measure->analyze G cluster_workflow Workflow: Small Molecule IC₅₀ Determination start Pipette serial dilutions of Inhibitor into plate add_enzyme Add Elastase Enzyme and Incubate start->add_enzyme add_substrate Add Fluorogenic Substrate to start reaction add_enzyme->add_substrate measure Monitor Fluorescence over time add_substrate->measure analyze Calculate Reaction Velocity & Plot Dose-Response Curve measure->analyze end Determine IC₅₀ Value analyze->end

References

A Comparative Guide to Tetrapeptide-1 and its Alternatives in Clinical Skin Rejuvenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of bioactive peptides for dermatological applications, a clear understanding of their comparative efficacy and mechanisms of action is paramount. This guide provides a meta-analysis of available clinical and preclinical data on Tetrapeptide-1 and two prominent alternatives, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7, to inform research and development decisions.

Executive Summary

While this compound is broadly described as a signaling peptide that promotes the synthesis of extracellular matrix (ECM) components, specific quantitative clinical data on its standalone efficacy is limited in publicly available literature. In contrast, Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7, often in combination, have been more extensively studied, with clinical data demonstrating their effectiveness in reducing the appearance of wrinkles and improving skin firmness. Palmitoyl Tripeptide-1 is known to stimulate collagen production, likely through the TGF-β signaling pathway, while Palmitoyl Tetrapeptide-7 is recognized for its anti-inflammatory effects by reducing interleukin-6 (IL-6) production.

Comparative Analysis of Clinical Efficacy

Due to the scarcity of specific clinical data for this compound, a direct quantitative comparison is challenging. The following tables summarize the available data for Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7, often studied in combination.

Table 1: Summary of Clinical Studies on Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7

Peptide/CombinationStudy TypeNumber of ParticipantsDurationKey Findings
Palmitoyl Tripeptide-1 Clinical Study15 women4 weeksStatistically significant reductions in wrinkle length, depth, and skin roughness.[1]
Clinical Study23 healthy female volunteers4 weeksSmall but statistically significant increase in skin thickness (~4%) compared to vehicle.[1]
Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7 Clinical Study28 volunteers56 daysStatistically significant decrease in deep wrinkles, skin roughness, and improvement in skin elasticity and tone.[2]
Palmitoyl Tetrapeptide-7 (with other actives) Clinical Study17 subjects1 monthReported decrease in deep wrinkles, skin roughness, and improvement in skin elasticity and tone (statistical significance not specified).[2]
Multi-peptide Serum (including Palmitoyl Tripeptide-1 & Palmitoyl Tetrapeptide-7) Clinical Study29 female subjects (35-60 years)14 weeksStatistically significant improvement in facial lines, wrinkles, eye lines, and eye wrinkles at rest and with maximum smile.[3][4]

Mechanisms of Action and Signaling Pathways

The distinct mechanisms of these peptides underpin their application in skincare.

This compound: This peptide is generally described as a signaling molecule that stimulates the synthesis of crucial extracellular matrix proteins like collagen, elastin, and fibronectin.[5][6] This action helps to combat signs of skin aging such as wrinkles and sagging.[5][6] The precise signaling pathway it activates to achieve this is not well-documented in publicly available research.

Tetrapeptide_1_Pathway Tetrapeptide1 This compound Fibroblast Fibroblast Tetrapeptide1->Fibroblast Stimulates ECM Extracellular Matrix (Collagen, Elastin, Fibronectin) Fibroblast->ECM Increases Synthesis

General signaling concept for this compound.

Palmitoyl Tripeptide-1 (pal-GHK): This peptide is a fragment of the alpha-chain of type I collagen. It is believed to mimic the body's own mechanism to stimulate collagen synthesis, potentially through the Transforming Growth Factor-β (TGF-β) pathway. By signaling to fibroblasts, it encourages the production of more collagen and other ECM components.

Palmitoyl_Tripeptide_1_Pathway cluster_cell Fibroblast TGFBR TGF-β Receptor SMAD SMAD Complex TGFBR->SMAD Activates Nucleus Nucleus SMAD->Nucleus Translocates to CollagenGene Collagen Gene Transcription Collagen Pro-Collagen Synthesis CollagenGene->Collagen Leads to PalmitoylTripeptide1 Palmitoyl Tripeptide-1 PalmitoylTripeptide1->TGFBR Mimics TGF-β binding (hypothesized) Palmitoyl_Tetrapeptide_7_Pathway cluster_cell Keratinocyte / Fibroblast InflammatoryStimulus Inflammatory Stimulus (e.g., UV radiation) SignalingCascade Signaling Cascade (e.g., NF-κB) InflammatoryStimulus->SignalingCascade IL6 Interleukin-6 (IL-6) Production SignalingCascade->IL6 ECM_Degradation ECM Degradation IL6->ECM_Degradation PalmitoylTetrapeptide7 Palmitoyl Tetrapeptide-7 PalmitoylTetrapeptide7->SignalingCascade Inhibits

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tetrapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical reagents like Tetrapeptide-1 is a critical component of operational excellence and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring a secure workspace and preventing environmental contamination.

While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. General safety precautions include wearing appropriate Personal Protective Equipment (PPE), such as gloves, safety glasses, and a lab coat.[1][2][3][4] All handling should occur in a well-ventilated area.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, a thorough risk assessment should be completed. Although many synthetic peptides are not classified as hazardous substances, their biological activity necessitates careful handling to prevent unintended exposure or environmental release.[3]

Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves (e.g., nitrile).[3][4]

  • Eye Protection: Wear safety goggles or glasses.[1][2][3]

  • Lab Coat: A standard lab coat should be worn at all times.[1][2][3]

In the event of a spill, immediately alert personnel in the area. For liquid spills, use absorbent materials like sand or vermiculite to contain them.[3] For solid spills, gently sweep up the powder to avoid creating dust.[3] All contaminated materials should be placed in a labeled, sealed container for hazardous waste disposal.[1][3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (solid or liquid) and your institution's specific Environmental Health and Safety (EHS) guidelines. Never dispose of peptide solutions down the sink or solid peptide waste in regular trash. [2][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including empty vials, contaminated gloves, pipette tips, and wipes, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][4]

  • Liquid Waste: Transfer all liquid waste containing this compound, such as unused solutions or reaction mixtures, into a separate, leak-proof, and clearly labeled chemical waste container.[1][5]

2. Chemical Inactivation (Recommended for Bioactive Peptides): To minimize potential biological activity, chemical inactivation of peptide waste is a recommended practice.

  • Bleach Solution: Treat liquid waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) for a contact time of at least 30 minutes.[3]

  • Acid/Base Hydrolysis: Alternatively, add the liquid peptide waste to a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (NaOH).[4] Allow the mixture to stand for at least 24 hours to ensure complete peptide degradation.[4] Following inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collecting it in a hazardous waste container.[4]

3. Final Disposal:

  • All waste containers must be sealed and stored in a designated hazardous waste accumulation area.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[1][2][4] Disposal must be in accordance with all federal, state, and local environmental regulations.[1][6]

Quantitative Data for Peptide Waste Management

While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for peptide waste inactivation.

ParameterRecommendationRationale
Chemical Inactivation Agents 10% Bleach SolutionEffective for deactivating bioactive peptides.[3]
1 M Hydrochloric Acid (HCl)Promotes hydrolysis and degradation of the peptide.[4]
1 M Sodium Hydroxide (NaOH)Promotes hydrolysis and degradation of the peptide.[4]
Contact Time for Inactivation Minimum 30 minutes (Bleach)Ensures sufficient time for deactivation.[3]
Minimum 24 hours (Acid/Base)Ensures complete peptide degradation.[4]
Neutralization pH Range 6.0 - 8.0To be performed after acid or base inactivation before final disposal.[4]

Experimental Protocol: Chemical Inactivation of Liquid this compound Waste

This protocol outlines the steps for chemical inactivation using acid or base hydrolysis.

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of either hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Addition of Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution to ensure an excess of the hydrolyzing agent.[4]

  • Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature in the fume hood.[4]

  • Neutralization: After the inactivation period, check the pH of the solution.

    • If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0.

    • If basic, slowly add a weak acid to achieve the same pH range.

  • Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

TetrapeptideDisposal cluster_ppe Start: Don PPE cluster_waste_generation Waste Generation cluster_collection Segregation & Collection cluster_treatment Chemical Inactivation (Optional but Recommended) cluster_disposal Final Disposal PPE Gloves, Goggles, Lab Coat SolidWaste Solid Waste (Vials, Gloves, Tips) LiquidWaste Liquid Waste (Solutions, Buffers) SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer Storage Store in Designated Hazardous Waste Area SolidContainer->Storage Inactivation Add Inactivation Agent (e.g., Bleach, HCl, NaOH) LiquidContainer->Inactivation Neutralization Neutralize pH (if acid/base used) Inactivation->Neutralization Neutralization->Storage EHS Contact EHS for Professional Disposal Storage->EHS

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetrapeptide-1

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides essential safety and logistical information for the handling and disposal of Tetrapeptide-1. Adherence to these procedural guidelines is critical for ensuring personnel safety and maintaining the integrity of your research. While this compound is not classified as a hazardous substance according to EU regulations, it is imperative to handle all laboratory chemicals with a comprehensive safety-first approach.[1] The toxicological properties of many synthetic peptides have not been fully investigated, and exercising due care is a fundamental principle of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted for all specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound, particularly when managing the lyophilized powder which can be easily aerosolized.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and accidental splashes.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.
Respiratory Protection Dust Respirator/MaskRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. To be used within a fume hood or biosafety cabinet.[2]
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where chemicals are handled.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured workflow is essential to minimize exposure risk and prevent contamination. This protocol outlines the key steps for the safe handling of this compound from receipt to experimental use.

Preparation and Reconstitution
  • Receiving and Storage : Upon receipt, store lyophilized this compound in a cool, dry, and dark place. For long-term storage, temperatures of -20°C or colder are recommended.[2]

  • Equilibration : Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation and moisture contamination.[3]

  • Designated Workspace : Conduct all handling of this compound in a designated, clean, and well-ventilated area, such as a chemical fume hood or a biosafety cabinet, especially when working with the powder form.[2]

  • Reconstitution : Carefully reconstitute the peptide using the appropriate sterile solvent as specified in the product's certificate of analysis.

Experimental Use
  • Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to create single-use aliquots of the reconstituted solution.

  • Clear Labeling : Ensure all vials and aliquots are clearly labeled with the peptide name, concentration, and the date of preparation.

  • Hygiene Measures : Always wash hands thoroughly after handling this compound and before leaving the laboratory.[1]

G cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal Receive Receive & Log This compound Store Store at ≤ -20°C Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Reconstitute Reconstitute in Fume Hood Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Experiment Perform Experiment Aliquot->Experiment Segregate Segregate Contaminated Waste Experiment->Segregate Collect Collect in Labeled Chemical Waste Container Segregate->Collect Dispose Dispose via Institutional EHS Protocols Collect->Dispose

A logical workflow for the safe handling and disposal of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. All peptide waste should be treated as chemical waste and disposed of in accordance with federal, state, and local environmental control regulations.[1][4]

Waste Segregation and Collection
  • Solid Waste : All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be collected in a designated and clearly labeled chemical waste container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a separate, labeled liquid chemical waste container. Never pour peptide solutions down the drain.

  • Sharps : Any needles or syringes used must be disposed of in a dedicated, puncture-resistant sharps container.

Final Disposal Procedures
  • Labeling : Ensure all waste containers are accurately labeled with the contents, including "this compound waste," the date, and the primary hazard (if any).

  • Institutional Protocols : Follow your institution's specific Environmental Health and Safety (EHS) guidelines for the final collection and disposal of chemical waste. This typically involves arranging for a pickup by a licensed hazardous waste contractor.

By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while safeguarding themselves, their colleagues, and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.